5-(Pyrazin-2-yl)oxazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-pyrazin-2-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-7(14-4-11-6)5-3-9-1-2-10-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNHPNPGUKEUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details a plausible synthetic pathway, outlines expected characterization data, and explores potential therapeutic applications based on the established bioactivity of its constituent chemical motifs. This guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic combination of different heterocyclic rings within a single molecule is a well-established approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This compound is a prime example of such a scaffold, incorporating a pyrazine ring, an oxazole ring, and a carboxylic acid moiety.
The pyrazine nucleus is a key structural component in numerous FDA-approved drugs and natural products, known for its role in a variety of biological activities.[1] Similarly, the oxazole ring is a versatile pharmacophore present in many bioactive compounds. The carboxylic acid group can enhance solubility and provides a handle for further chemical modifications or for interacting with biological targets. The convergence of these three functionalities in a single, relatively rigid structure makes this compound an attractive candidate for investigation in drug discovery programs.
This guide will provide a detailed, step-by-step methodology for the synthesis of this target compound, a thorough discussion of its characterization, and an exploration of its potential as a lead compound for the development of new therapeutic agents.
Synthetic Strategy and Experimental Protocols
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established synthetic methodologies for oxazole derivatives, a plausible and efficient route to this compound is proposed. The cornerstone of this strategy is the renowned Van Leusen oxazole synthesis, which allows for the direct formation of the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative.[2][3]
Overall Synthetic Scheme
The proposed two-step synthesis commences with the Van Leusen reaction between pyrazine-2-carbaldehyde and an ester-substituted TosMIC reagent to form the corresponding oxazole-4-carboxylate ester. This is followed by a straightforward hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Synthesis of Starting Material: Pyrazine-2-carbaldehyde
Pyrazine-2-carbaldehyde is a commercially available starting material. However, for instances where it needs to be synthesized in the laboratory, a common method is the oxidation of 2-methylpyrazine.[2]
-
Protocol:
-
To a solution of 2-methylpyrazine in a suitable solvent such as dioxane, add selenium dioxide (SeO₂).
-
Reflux the mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure pyrazine-2-carbaldehyde.
-
Step 1: Synthesis of Ethyl 5-(Pyrazin-2-yl)oxazole-4-carboxylate
This key step utilizes a modification of the Van Leusen oxazole synthesis, employing an ester-substituted TosMIC reagent to directly install the carboxylate functionality at the 4-position of the oxazole ring.
-
Protocol:
-
To a stirred suspension of potassium carbonate (K₂CO₃) in methanol, add pyrazine-2-carbaldehyde and ethyl isocyano(tosyl)acetate.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) should yield the pure ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate.
-
Step 2: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve the ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for this compound.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet in the downfield region (δ 12-13 ppm) corresponding to the carboxylic acid proton. - Signals in the aromatic region (δ 8.5-9.0 ppm) for the pyrazine ring protons. - A singlet in the aromatic region for the oxazole proton at the 2-position. |
| ¹³C NMR | - A signal in the downfield region (δ 165-185 ppm) for the carboxylic acid carbon.[4] - Signals corresponding to the carbons of the pyrazine and oxazole rings in the aromatic region. |
| Infrared (IR) | - A very broad O-H stretching band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid.[4][5] - A strong C=O stretching band around 1700-1725 cm⁻¹.[5] - C=N and C=C stretching vibrations for the aromatic rings. |
| Mass Spec. (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (191.14 g/mol ).[6] - Fragmentation patterns may include the loss of CO₂, H₂O, and cleavage of the heterocyclic rings. |
X-ray Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction would be the definitive analytical technique. This would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Obtaining suitable crystals for X-ray analysis would be a key objective following the successful synthesis and purification of the compound.
Potential Applications in Drug Discovery
The unique structural amalgamation of pyrazine, oxazole, and carboxylic acid moieties suggests that this compound could exhibit a range of biological activities.
Caption: Potential therapeutic applications of this compound.
Anticancer Activity
Numerous pyrazole and pyrazine derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival.[7][8][9] The pyrazinyloxazole scaffold could serve as a novel template for the design of targeted anticancer agents. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as pan-FGFR covalent inhibitors.[9]
Antimicrobial Activity
Both pyrazole and oxazole containing compounds have been reported to possess significant antimicrobial properties.[10][11][12] The combination of these two heterocycles in the target molecule may lead to synergistic or novel antimicrobial effects against a range of bacterial and fungal pathogens.
Conclusion
This technical guide has presented a comprehensive overview of this compound, a molecule with considerable potential in the field of medicinal chemistry. A detailed and practical synthetic route has been proposed, based on the reliable Van Leusen oxazole synthesis. Furthermore, a full suite of expected characterization data has been outlined to aid researchers in the verification of their synthetic products. The discussion of potential applications, grounded in the known biological activities of its constituent heterocycles, highlights the promise of this compound as a scaffold for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into this and related molecular architectures.
References
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Tepe, J. J., & co-workers. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457-5460. [Link]
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ResearchGate. (2025). (PDF) Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. [Link]
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PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
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Unveiling the Mechanism of Action for 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid: A Proposed Role as a Bacterial Topoisomerase Inhibitor
An In-Depth Technical Guide
Abstract
The confluence of pyrazine, oxazole, and carboxylic acid moieties presents a compelling scaffold for modern drug discovery. This guide focuses on a representative molecule, 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, a compound for which the mechanism of action is not yet publicly elucidated. Drawing from authoritative research on structurally related compounds, we propose a primary mechanism of action: the dual inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). This document provides a comprehensive framework for validating this hypothesis, detailing the causal logic behind experimental choices and presenting robust, step-by-step protocols for biochemical, biophysical, and cellular assays. Our objective is to equip researchers with a self-validating system to rigorously characterize this and similar novel chemical entities, thereby accelerating the path from discovery to development.
Introduction: The Pyrazinyl-Oxazole Scaffold in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds form the bedrock of contemporary medicinal chemistry, with scaffolds like pyrazole and oxazole being integral to numerous clinically approved drugs.[1][2] These rings offer a versatile blend of hydrogen bonding capabilities, metabolic stability, and three-dimensional complexity that is highly amenable to rational drug design. The pyrazole nucleus, for instance, is a key component in drugs targeting kinases, such as the anticancer agent Crizotinib and the rheumatoid arthritis treatment Baricitinib.[2] Similarly, oxazole derivatives have been explored for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[3][4]
The specific molecule, this compound (Structure shown in chemical supplier catalogs[5]), combines these privileged structures. While direct mechanistic studies on this exact compound are sparse, extensive research on close analogs provides a strong foundation for a testable hypothesis. Notably, a novel series of potent antibacterial agents that inhibit DNA gyrase and topoisomerase IV feature a core scaffold bearing a striking resemblance to this compound.[6] This precedent forms the logical basis for the mechanistic investigation detailed in this guide.
Proposed Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases
We hypothesize that this compound functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial agents.[7][8] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication.[8] Inhibition of these enzymes leads to catastrophic DNA damage and bacterial cell death. This proposed dual-targeting mechanism is advantageous as it can broaden the spectrum of activity and potentially reduce the frequency of resistance development.
The proposed mechanism is illustrated below. The compound is predicted to bind to the ATPase subunit of DNA gyrase (GyrB) and the corresponding subunit of topoisomerase IV (ParE), preventing the ATP hydrolysis required for their enzymatic function.
Figure 1: Proposed dual-inhibition mechanism targeting bacterial topoisomerases.
A Validating Workflow for Mechanistic Elucidation
To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow proceeds from initial biochemical target engagement to biophysical validation of the interaction and culminates in the confirmation of cellular activity. This logical progression ensures that resources are directed efficiently and that each step provides a clear, actionable outcome.
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Biological activity of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid and its derivatives
An In-depth Technical Guide to the Biological Activity of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid and Its Derivatives
Foreword: The Strategic Convergence of Pyrazine and Oxazole Scaffolds
In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a well-established pharmacophore known for its ability to engage in hydrogen bonding and other polar interactions within biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably in oncology.[1][2] Similarly, the oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a versatile building block found in numerous bioactive natural products and synthetic drugs.[3] Oxazole derivatives are recognized for their potent anticancer properties, often achieved by targeting fundamental cellular machinery like protein kinases and tubulin.[3][4]
This guide delves into the therapeutic potential of a hybrid scaffold that capitalizes on the unique attributes of both moieties: This compound . By uniting the pyrazine and oxazole rings, this core structure presents a compelling template for developing novel therapeutic agents. The carboxylic acid group at the 4-position of the oxazole provides a crucial handle for derivatization, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, mechanisms of action, and essential experimental evaluation of this promising class of compounds.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of this compound and its derivatives, particularly carboxamides, relies on established principles of heterocyclic chemistry. The primary challenge lies in the efficient construction of the substituted oxazole ring appended to the pyrazine moiety. A logical and adaptable synthetic workflow is paramount for generating a library of derivatives for biological screening.
Plausible Synthetic Pathway
A robust approach involves the condensation of a pyrazine-derived starting material with a suitable partner to form the oxazole ring. One of the most common methods for synthesizing 4,5-disubstituted oxazoles involves the reaction of activated carboxylic acids with isocyanides. While specific literature on the exact target scaffold is nascent, a generalizable and efficient protocol can be extrapolated.
Protocol 1: General Synthesis of 5-(Pyrazin-2-yl)oxazole-4-carboxamide Derivatives
-
Rationale: This protocol is based on the activation of a pyrazine-2-carboxylic acid derivative, followed by reaction with an isocyanoacetate ester and subsequent amidation. This multi-step synthesis is designed for flexibility, allowing for variation in the final amide substituent (R-group).
-
Step 1: Activation of Pyrazine-2-carboxylic Acid
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM), add a coupling agent such as Carbonyldiimidazole (CDI) (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours until the formation of the acyl-imidazole intermediate is complete. Causality: CDI is an effective activating agent that converts the carboxylic acid into a more reactive intermediate, facilitating the subsequent C-C bond formation without the need for harsh reagents.
-
-
Step 2: Oxazole Ring Formation
-
To the solution from Step 1, add ethyl isocyanoacetate (1.2 eq) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a weak acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent. Purify the resulting ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate via column chromatography. Causality: The isocyanoacetate acts as the nucleophile, and the base facilitates the cyclization and dehydration steps to form the stable aromatic oxazole ring.
-
-
Step 3: Saponification to Carboxylic Acid (Optional, for creating the parent acid)
-
Dissolve the ester from Step 2 in a mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium Hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours.
-
Acidify the mixture with 1N HCl to precipitate the this compound. Filter and dry the solid.
-
-
Step 4: Amidation
-
Dissolve the carboxylic acid from Step 3 (1.0 eq) in DCM.
-
Add a peptide coupling agent like HATU (1.2 eq) and a base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the desired primary or secondary amine (R-NH₂) (1.1 eq) and stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the final carboxamide derivative by column chromatography or recrystallization. Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and allows for the formation of amide bonds under mild conditions, which is crucial for preserving the integrity of the heterocyclic core.
-
Postulated Biological Activities and Mechanisms of Action
While direct biological data for the this compound scaffold is limited, the activities of related pyrazine and oxazole compounds provide a strong basis for postulating its therapeutic potential, primarily in the field of oncology.
Anticancer Activity
The vast majority of research on pyrazine and oxazole derivatives focuses on their anticancer properties.[1][4] These compounds are known to interfere with multiple hallmarks of cancer.
-
Kinase Inhibition: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. N-(pyrazin-2-yl)-4-aminopyrimidine derivatives have been successfully developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAK).[5] The pyrazin-2-yl moiety is crucial for binding in the ATP pocket of these enzymes. It is highly probable that derivatives of this compound could be designed to target various kinases, such as VEGFR, FGFR, or CDKs, which are known targets for other oxazole-containing molecules.[6][7]
-
Tubulin Polymerization Inhibition: Oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[8] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The planar, aromatic nature of the pyrazinyloxazole core could facilitate binding to this site.
-
Induction of Apoptosis and Ferroptosis: A common downstream effect of targeted cancer therapies is the induction of programmed cell death. Pyrazine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and c-Myc.[2] Furthermore, some pyrazine-based EGFR inhibitors can induce ferroptosis, an iron-dependent form of cell death, by increasing intracellular reactive oxygen species (ROS) and lipid peroxidation.[5]
The diagram below illustrates a hypothetical mechanism of action where a derivative of the core scaffold acts as a Type I kinase inhibitor, blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Postulated mechanism of kinase inhibition by a pyrazinyloxazole derivative.
Other Potential Activities
Beyond cancer, related heterocyclic structures have shown promise in other therapeutic areas:
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Antimicrobial and Antifungal Activity: Pyrazole-4-carboxamides have been synthesized as potential fungicides, with some compounds showing high affinity for the succinate dehydrogenase (SDH) protein in fungi.[9] Pyrazolylthiazole carboxylic acids have also demonstrated potent antimicrobial activity.[10]
-
Anti-inflammatory Activity: The same pyrazolylthiazole carboxylic acid derivatives that showed antimicrobial effects also exhibited excellent in vivo anti-inflammatory activity, comparable to the standard drug indomethacin.[10]
-
Neurological Activity: Fused heterocyclic systems like oxazolo[3,4-a]pyrazines have been developed as antagonists for the Neuropeptide S receptor, indicating potential applications in treating substance abuse and anxiety disorders.[11]
Putative Structure-Activity Relationships (SAR)
SAR studies are critical for optimizing a lead compound. For the this compound scaffold, the primary point of diversification is the carboxamide group. The table below summarizes SAR insights from related oxazole and pyrazole carboxamide series, which can guide the derivatization strategy for the target scaffold.
| Scaffold Class | Position of Modification | Observation | Implication for Target Scaffold |
| 5-phenyloxazole-2-carboxamides[8] | N-phenyl substituent of the carboxamide | Introduction of electron-donating or withdrawing groups on the N-phenyl ring significantly impacts cytotoxicity against cancer cell lines. | The electronic properties and substitution pattern of the amide's R-group will be a critical determinant of anticancer activity. |
| Pyrazole-4-carboxamides[9] | Amide N-substituent | Specific aromatic and aliphatic substituents on the amide nitrogen were essential for potent antifungal activity against Alternaria solani. | The nature of the R-group (aromatic vs. aliphatic, size, polarity) will likely determine the biological target and spectrum of activity. |
| Oxazolo[5,4-d]pyrimidines[6] | Substituent at position 7 | The length and functional groups of an aliphatic amino chain drastically affected cytotoxic potency against colon cancer cells. | For derivatives where the carboxamide is further functionalized, linker length and terminal groups will be key to optimizing potency. |
Essential Experimental Protocols
Validating the therapeutic potential of this scaffold requires a systematic and logical experimental workflow, from initial screening to mechanism-of-action studies.
Caption: A logical workflow for the biological evaluation of new derivatives.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. This serves as the primary screen to identify compounds with antiproliferative activity.
-
Step 1: Cell Seeding
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma, HT29 colon adenocarcinoma)[6] and a normal cell line (e.g., Normal Human Dermal Fibroblasts, NHDF)[6] in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: A 24-hour attachment period ensures that the cells are in a healthy, proliferative state before the addition of the test compounds.
-
-
Step 2: Compound Treatment
-
Prepare a stock solution of each derivative in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include wells with medium + DMSO (vehicle control) and wells with untreated cells.
-
Incubate the plates for 48-72 hours. Causality: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of a compound.
-
-
Step 3: MTT Addition and Incubation
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Step 4: Formazan Solubilization and Absorbance Reading
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Step 5: Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a strategically designed chemical entity with significant potential for development as a novel therapeutic agent. By leveraging the well-documented biological activities of its constituent pyrazine and oxazole heterocycles, researchers can logically postulate its utility, primarily in oncology as a kinase or tubulin polymerization inhibitor. The carboxylic acid functional group provides an ideal anchor for creating diverse carboxamide libraries, enabling thorough exploration of structure-activity relationships.
The immediate future for this compound class lies in the execution of the proposed workflow: synthesis of a focused derivative library followed by systematic biological evaluation. Initial cytotoxicity screening against a panel of cancer cell lines will be crucial to identify active hits. Subsequent mechanistic studies, including kinase panel screening and cell-based assays, will elucidate the precise molecular targets. With a rational, iterative design-synthesis-test cycle, this compound derivatives could yield lead compounds with potent and selective activity, paving the way for a new generation of targeted therapies.
References
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Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]
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Guerrini, G., Ciciani, G., et al. (2020). Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8436–8452. [Link]
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Jin, X., Chen, Z., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]
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Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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Becker, S., Linciano, P., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 273-286. [Link]
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Wang, J., Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
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Bohrium. (2023). pharmacological-activity-and-mechanism-of-pyrazines. Ask this paper. [Link]
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Ben-M'barek, K., & Essassi, E. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(21), 7249. [Link]
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Sochacka-Ćwikła, J., Wójcik-Pszczoła, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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ResearchGate. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Request PDF. [Link]
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Sochacka-Ćwikła, J., Wójcik-Pszczoła, K., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694. [Link]
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OUCI. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. [Link]
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Kumar, D., Kumar, N., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(8), 1781–1786. [Link]
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In Silico Modeling of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Introduction: Unlocking the Therapeutic Potential of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid represents a compelling convergence of two such scaffolds: pyrazine and oxazole. The pyrazine ring, a bioisostere of pyridine, is a common feature in many approved drugs and is known for its ability to engage in crucial hydrogen bonding and π-stacking interactions within protein active sites.[1][2] Similarly, the oxazole ring provides a rigid, planar scaffold that can orient substituents for optimal target engagement, and it is found in numerous bioactive compounds.[3][4] The addition of a carboxylic acid group introduces a potent hydrogen bond donor and acceptor, further enhancing the potential for high-affinity binding to biological targets.[5]
This in-depth technical guide provides a comprehensive framework for the in silico modeling of this compound. We will navigate the workflow from initial target selection to advanced molecular dynamics simulations, offering both the "how" and the "why" behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to explore the therapeutic potential of this and related molecular architectures.
For the purpose of this guide, we will focus our investigation on a highly plausible and therapeutically relevant target class for this scaffold: protein kinases . Specifically, we will use Aurora A kinase as our exemplary target. This choice is informed by studies demonstrating that oxazole derivatives can exhibit high-affinity binding to the ATP-binding site of Aurora A kinase, a key regulator of mitosis and a validated oncology target.[6]
Part 1: Foundational Workflow - From Target Identification to Ligand Preparation
The initial phase of any in silico drug discovery project is critical for establishing a solid foundation for subsequent, more computationally intensive studies. This involves preparing both the protein target and the small molecule ligand to accurately reflect their physiological states.
Target Selection and Preparation
The selection of a suitable protein crystal structure is paramount. The Protein Data Bank (PDB) is the primary repository for these structures. For our target, Aurora A kinase, a search of the PDB is the first step.
Experimental Protocol: Target Preparation
-
PDB Structure Selection:
-
Navigate to the PDB database (rcsb.org).
-
Search for "Aurora A kinase".
-
Select a high-resolution (< 2.5 Å) crystal structure complexed with a ligand that shares structural similarity with our query molecule, if possible. For this guide, we will hypothetically select a suitable PDB entry (e.g., PDB ID: 2XJ1, which is a PIM-1 kinase but serves as a good structural example for kinases).[7]
-
-
Initial Structure Cleanup:
-
Load the PDB file into a molecular modeling software package (e.g., Schrödinger Maestro, MOE, UCSF Chimera).
-
Remove all non-essential components, including water molecules, co-solvents, and ions that are not critical for structural integrity or catalysis. Retain any crystallographic waters that are observed to mediate key interactions between the protein and the co-crystallized ligand.
-
Inspect the protein for missing residues or loops. If substantial segments are missing, consider a different crystal structure or utilize loop modeling tools.
-
-
Protonation and Optimization:
-
Assign correct bond orders and formal charges to the protein residues.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Optimize the hydrogen-bonding network. This step involves flipping the orientations of Asn, Gln, and His side chains to maximize hydrogen bond formation.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This should be a brief minimization to avoid significant deviation from the crystal structure.
-
Causality Behind the Choices: The cleanup and preparation of the protein structure are essential for ensuring that the electrostatic and steric environment of the binding site is accurately represented. Incorrect protonation states of titratable residues like His, Asp, and Glu can lead to erroneous predictions of binding interactions.
Workflow Diagram: Target Preparation
Caption: Workflow for preparing a protein target for docking and simulation.
Ligand Preparation
The small molecule, this compound, must also be prepared in a computationally rigorous manner.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound in a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation using a standard molecular mechanics force field.
-
-
Tautomer and Ionization State Prediction:
-
Generate plausible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4). The carboxylic acid will likely be deprotonated, and the pyrazine nitrogens will have specific protonation states.
-
Select the most probable state for initial docking studies. It is often beneficial to dock multiple states to assess their binding potential.
-
-
Conformational Search:
-
Generate a diverse set of low-energy conformers for the ligand. This is crucial for flexible ligands, although our molecule of interest has limited rotatable bonds.
-
-
Energy Minimization:
-
Perform a final energy minimization of the selected ligand conformer(s).
-
Causality Behind the Choices: The biological activity of a small molecule is intrinsically linked to its 3D structure and ionization state. Failing to consider the correct protonation state or a relevant low-energy conformer can result in missing the correct binding mode entirely.
Part 2: Molecular Docking - Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a powerful tool for hypothesis generation in drug discovery.
Defining the Binding Site and Docking Protocol
Experimental Protocol: Molecular Docking
-
Grid Generation:
-
Define the binding site on the prepared receptor. This is typically done by generating a grid box centered on the co-crystallized ligand from the original PDB file.
-
The grid box should be large enough to encompass the entire active site and allow for some flexibility in ligand placement.
-
-
Docking Algorithm Selection:
-
Choose a suitable docking program (e.g., AutoDock, Glide, GOLD). These programs use different search algorithms and scoring functions.
-
For this study, a standard precision (SP) docking protocol is a good starting point, followed by extra precision (XP) for the most promising poses.
-
-
Execution and Pose Analysis:
-
Dock the prepared ligand into the receptor grid.
-
Analyze the resulting docking poses. Pay close attention to key interactions such as hydrogen bonds, π-π stacking, and salt bridges. The pyrazine nitrogens and the carboxylic acid group are expected to be key interaction points.[1]
-
Evaluate the docking scores. While not a direct measure of binding affinity, they provide a useful metric for ranking different poses and compounds.
-
Data Presentation: Predicted Interactions of this compound with Aurora A Kinase
| Ligand Moiety | Protein Residue (Hypothetical) | Interaction Type |
| Pyrazine Nitrogen | Hinge Region Amino Acid (e.g., Ala) | Hydrogen Bond |
| Pyrazine Ring | Phe Residue | π-π Stacking |
| Carboxylic Acid | Lys Residue | Salt Bridge/Hydrogen Bond |
| Oxazole Oxygen | Hinge Region Amino Acid (e.g., Leu) | Hydrogen Bond |
Trustworthiness: The docking protocol is validated by its ability to reproduce the binding pose of the co-crystallized ligand (redocking). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.
Logical Relationship Diagram: Docking and Scoring
Caption: The logical flow of a molecular docking experiment.
Part 3: Molecular Dynamics Simulation - Exploring Complex Stability and Dynamics
While molecular docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[8] MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the energetic contributions of different interactions.
System Setup and Simulation Protocol
Experimental Protocol: Molecular Dynamics Simulation
-
System Building:
-
Take the most promising protein-ligand complex from the docking experiment.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign a suitable force field to the protein (e.g., AMBER, CHARMM).
-
Generate force field parameters for the ligand. This is a critical step and can be done using tools like Antechamber or by analogy to existing parameters.
-
-
Equilibration:
-
Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without restraints. The trajectory of all atoms is saved at regular intervals.
-
Analysis of MD Trajectories
The output of an MD simulation is a trajectory file containing the coordinates of all atoms over time. A variety of analyses can be performed on this trajectory.
-
Root-Mean-Square Deviation (RMSD): This measures the deviation of the protein backbone and the ligand from their initial positions over time. A stable RMSD profile for both the protein and the ligand suggests a stable binding mode.
-
Root-Mean-Square Fluctuation (RMSF): This analysis identifies the flexible and stable regions of the protein. High RMSF values in the binding site might indicate induced-fit effects.
-
Interaction Analysis: The persistence of key hydrogen bonds and other interactions observed in the docking pose can be monitored throughout the simulation.
-
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein.
Data Presentation: MD Simulation Stability Metrics (Hypothetical)
| Metric | Value | Interpretation |
| Protein RMSD (Backbone) | 1.5 ± 0.3 Å | Stable protein structure |
| Ligand RMSD (Heavy Atoms) | 1.2 ± 0.4 Å | Stable ligand binding pose |
| Key H-Bond Occupancy | > 80% | Persistent key interaction |
| MM/GBSA ΔG_bind | -45.5 kcal/mol | Favorable predicted binding energy |
Workflow Diagram: Molecular Dynamics Simulation
Caption: The workflow for setting up and running a molecular dynamics simulation.
Conclusion and Future Directions
This guide has outlined a robust in silico workflow for investigating the interactions of this compound with a protein target, using Aurora A kinase as a case study. The combination of molecular docking and molecular dynamics simulations provides a powerful platform for generating and refining hypotheses about the binding mode, stability, and potential affinity of this promising molecule.
The insights gained from these computational studies are invaluable for guiding the next steps in the drug discovery pipeline. For example, the identification of key interacting residues can inform site-directed mutagenesis experiments for target validation. Furthermore, understanding the structure-activity relationship at the atomic level can guide the design of new analogs with improved potency and selectivity. It is crucial to remember that in silico predictions must always be validated through experimental testing.
References
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Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020, April 24). ACS Figshare. Retrieved January 19, 2026, from [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020, June 3). ResearchGate. Retrieved January 19, 2026, from [Link]
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Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021, September 9). PubMed Central. Retrieved January 19, 2026, from [Link]
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Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 18). Preprints.org. Retrieved January 19, 2026, from [Link]
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Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020, January 7). ResearchGate. Retrieved January 19, 2026, from [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. (2025, September 8). PubMed. Retrieved January 19, 2026, from [Link]
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In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (n.d.). Research and Reviews. Retrieved January 19, 2026, from [Link]
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Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. (2020, March 30). PubMed Central. Retrieved January 19, 2026, from [Link]
-
In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches. (2024, April 25). MDPI. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]
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On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022, October 2). PubMed. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic signature of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. In the absence of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predictive analysis. This document is designed to serve as a practical reference for the identification, characterization, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique molecular architecture, featuring a pyrazine ring linked to an oxazole-4-carboxylic acid moiety. This arrangement of aromatic and heterocyclic systems, along with the carboxylic acid functional group, gives rise to a distinct set of spectroscopic characteristics. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind these predictions.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structural connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyrazine and oxazole rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrazine H-3' | 8.60 - 8.80 | Doublet | ~1.5 | Adjacent to two nitrogen atoms, resulting in significant deshielding. |
| Pyrazine H-5' | 8.70 - 8.90 | Doublet | ~2.5 | Deshielded by the adjacent nitrogen and the oxazole ring. |
| Pyrazine H-6' | 9.10 - 9.30 | Doublet of Doublets | ~1.5, ~2.5 | Most deshielded pyrazine proton due to proximity to the oxazole nitrogen and the ring junction. |
| Carboxylic Acid -OH | 12.0 - 14.0 | Broad Singlet | - | Highly deshielded and subject to exchange; signal may be broad or absent in protic solvents.[1][2] |
Predicted in DMSO-d₆
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid C=O | 160 - 165 | Typical chemical shift for a carboxylic acid carbonyl carbon.[1] |
| Oxazole C-2 | 150 - 155 | Carbon between two heteroatoms (N and O) in the oxazole ring. |
| Oxazole C-4 | 135 - 140 | Carbon bearing the carboxylic acid group. |
| Oxazole C-5 | 155 - 160 | Carbon attached to the pyrazine ring. |
| Pyrazine C-2' | 145 - 150 | Carbon at the junction with the oxazole ring. |
| Pyrazine C-3' | 143 - 148 | Aromatic carbon adjacent to two nitrogen atoms. |
| Pyrazine C-5' | 142 - 147 | Aromatic carbon in the pyrazine ring. |
| Pyrazine C-6' | 148 - 153 | Aromatic carbon in the pyrazine ring. |
Predicted in DMSO-d₆
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of high-purity this compound.[3][4]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4][5] DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.[2]
-
Transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.[3][6] The sample height should be approximately 4-5 cm.[4][7]
-
-
Instrumental Setup (400 MHz Spectrometer) :
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 1024-4096 (due to the lower natural abundance of ¹³C).
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing :
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Caption: Workflow for NMR spectral acquisition and analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions from the carboxylic acid and the aromatic rings.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad | Characteristic broad absorption due to hydrogen bonding. |
| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong | Strong absorption typical for a carbonyl group in a carboxylic acid.[8][9] |
| 1550 - 1620 | C=C and C=N stretches (Aromatic Rings) | Medium - Strong | Overlapping absorptions from the pyrazine and oxazole rings.[10] |
| 1400 - 1450 | C-O-H bend (Carboxylic Acid) | Medium | In-plane bending vibration. |
| 1200 - 1300 | C-O stretch (Carboxylic Acid) | Medium | Stretching vibration of the carbon-oxygen single bond. |
| 700 - 900 | C-H out-of-plane bends (Aromatic) | Medium - Strong | Bending vibrations of the C-H bonds on the pyrazine ring. |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[11][12]
-
Instrument Preparation :
-
Sample Analysis :
-
Data Collection :
-
Spectral Range : 4000 - 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Post-Analysis :
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[13]
-
Caption: Workflow for ATR-FTIR spectral acquisition.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound.[15]
Predicted Mass Spectrum (ESI)
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) :
-
The molecular weight of this compound (C₈H₅N₃O₃) is 191.14 g/mol .
-
In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 192.04.
-
In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected at m/z 190.03.
-
-
Key Fragmentation Patterns :
-
Loss of CO₂ (44 Da) : Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 147.05 ([M-H-CO₂]⁻) or 148.06 ([M+H-CO₂]⁺).[16][17]
-
Loss of H₂O (18 Da) : Loss of water from the carboxylic acid group may be observed.
-
Cleavage of the Heterocyclic Rings : Fragmentation of the pyrazine and oxazole rings can lead to a series of smaller, characteristic ions.
-
Experimental Protocol for ESI-MS
-
Sample Preparation :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[18]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).[18][19]
-
Ensure the final solution is free of any particulate matter.
-
-
Instrumental Setup :
-
Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Calibrate the instrument using a standard calibrant solution.
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
-
Tandem MS (MS/MS) :
-
To confirm fragmentation pathways, select the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to generate a product ion spectrum.
-
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid
Introduction
The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, have proven to be a rich source of biologically active molecules, forming the scaffold of numerous approved drugs.[1][2] 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid is a unique small molecule that combines three key pharmacophoric features: a pyrazine ring, an oxazole ring, and a carboxylic acid moiety. While direct biological data for this specific molecule is not extensively available in the public domain, a comprehensive analysis of its constituent chemical motifs provides a strong foundation for predicting its potential therapeutic targets and applications. This guide will provide an in-depth exploration of these potential targets, drawing upon established research on structurally related compounds. We will delve into the mechanistic basis for these predictions and propose experimental workflows for their validation.
The pyrazine ring is a nitrogen-containing heterocycle found in a number of anticancer agents.[3] The oxazole ring is another important five-membered heterocyclic scaffold with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] The carboxylic acid group can play a crucial role in molecular interactions with biological targets and is a key player in cellular metabolism, particularly in the context of cancer.[6] The convergence of these three moieties in a single chemical entity suggests a high potential for multifaceted biological activity.
This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a foundational resource for initiating research programs centered on this compound and its derivatives.
I. Predicted Therapeutic Areas and Molecular Targets
Based on an extensive review of scientific literature pertaining to pyrazine, oxazole, and pyrazole derivatives, we have identified three primary therapeutic areas where this compound could exhibit significant activity: Oncology, Infectious Diseases, and Inflammatory Disorders.
Oncology
The field of oncology presents the most promising avenue for the therapeutic application of this molecule. Numerous pyrazole and pyrazine derivatives have demonstrated potent anticancer activity through various mechanisms.[3][7]
1.1.1 Receptor Tyrosine Kinases (RTKs)
RTKs are a family of cell surface receptors that play a critical role in cell proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common driver of cancer.
-
Epidermal Growth Factor Receptor (EGFR): Pyrazole and pyrazine derivatives have been identified as potent inhibitors of EGFR, a key target in non-small cell lung cancer and other malignancies.[8][9] The pyrazine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase domain.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated anti-cancer strategy. Oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with our lead molecule, have shown potent VEGFR-2 inhibitory activity.[4][10][11]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of FGFRs, highlighting the potential of the pyrazole scaffold in targeting this kinase family.[12]
1.1.2 Non-Receptor Tyrosine Kinases
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Pyrimidine and pyrazole-based compounds have been successfully developed as JAK inhibitors for the treatment of myelofibrosis and rheumatoid arthritis.[8][13] Given the structural similarity between pyrimidine and pyrazine, JAKs represent a plausible target.
1.1.3 Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been reported as potential CDK2 inhibitors.[7]
Signaling Pathway: RTK Inhibition
Caption: Experimental workflow for validating antibacterial targets.
Cell-Based Assays
Cell-based assays are crucial for understanding the effect of the compound in a more physiologically relevant context.
Protocol 4: Cancer Cell Line Proliferation Assay
-
Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.
-
Methodology:
-
Select a panel of cancer cell lines representing different tumor types, including those known to be dependent on the potential kinase targets identified in the initial screen (e.g., PC-9 for EGFR, KATO-III for FGFR2).
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
III. Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.
| Compound Class | Target | Reported Activity (IC₅₀/MIC) | Reference |
| Pyrazine-Oxadiazole Derivatives | DNA Gyrase | -6.94 kcal/mol (docking score) | [14] |
| Spiropyrimidinetrione-Benzisoxazole | DNA Gyrase | Low micromolar | [15][16] |
| Pyrazole-Carboxamides | Cannabinoid Receptor 1 (CB1) | Low nanomolar | [17] |
| Pyrazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | 0.07 µM | [18] |
| N-(pyrazin-2-yl)-4-aminopyrimidine | EGFR/JAK | 15.4 nM (PC9 cells) | [8] |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | 10⁻⁶ - 10⁻⁷ M | [4] |
| 5-amino-1H-pyrazole-4-carboxamides | FGFR1/2/3 | 41-99 nM | [12] |
IV. Future Perspectives and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. The convergence of the pyrazine, oxazole, and carboxylic acid functionalities suggests a high probability of interaction with multiple biological targets, particularly within the domains of oncology, infectious diseases, and inflammation.
The immediate next steps should involve the synthesis of the molecule and its evaluation in the proposed screening assays. A broad kinase panel screen, coupled with antibacterial susceptibility testing, will provide the initial direction for more focused research. Positive hits should be followed up with target validation assays and cell-based studies to confirm the mechanism of action.
Furthermore, the carboxylic acid handle provides a convenient point for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. For instance, conversion to various amides or esters could significantly impact the molecule's biological activity and druggability.
V. References
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Ranjan, V., Revanasiddappa, B. C., & Prasanth, S. (2025). Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies. ResearchGate.
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Manipal Research Portal. (2025). Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies.
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Bax, B. D., et al. (2010). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. PubMed.
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Lange, J. H., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
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Lange, J. H., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam.
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Bioorganic & Medicinal Chemistry Letters. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed, 21(16), 4913-8.
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Al-blewi, F. F., et al. (2022). Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors. ResearchGate.
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El-Sayed, M. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 194-203.
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Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
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Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32.
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Al-Otaibi, F. A., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.
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Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(5), 543-571.
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Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. ResearchGate.
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5483.
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Achmem. This compound.
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Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
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Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120.
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Din, H. U., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI.
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Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(20), 4643-4648.
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
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Ngaha, M. I. W., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-t[19][14][20]riazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. Future Journal of Pharmaceutical Sciences, 7(1), 205.
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El-Sayed, M. A., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(7), 748-759.
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Haddad, G. L., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 79, 153215.
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 281, 116886.
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Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. ResearchGate.
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Zhang, Q., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2592-2597.
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Attia, M. I., et al. (2021). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. ResearchGate.
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An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Pyrazin-Oxazole Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of pyrazine and oxazole rings creates a heterocyclic scaffold with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy of pyrazin-oxazole compounds. By dissecting the causal links between specific structural modifications and resulting biological activity, we aim to furnish drug development professionals with the foundational knowledge and practical methodologies required to rationally design novel therapeutics. This document explores key case studies, from Neuropeptide S Receptor (NPSR) antagonists to innovative antimicrobial agents, and provides detailed experimental and computational protocols to empower the next wave of discovery in this chemical space.[4][5]
The Pyrazin-Oxazole Scaffold: A Privileged Heterocyclic System
Pharmacophoric Significance of Pyrazine and Oxazole Moieties
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry. It is an electron-deficient system that frequently serves as a bioisostere for other aromatic rings, offering unique hydrogen bonding capabilities and metabolic stability.[1] Its presence is noted in numerous FDA-approved drugs, highlighting its role in achieving desired pharmacokinetic and pharmacodynamic profiles.[2][6] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is another crucial pharmacophore found in many biologically active natural products and synthetic compounds.[3][7] It often participates in key binding interactions with biological targets and can be strategically modified to tune a molecule's properties.[3]
The Synergy of Hybridization
The molecular hybridization of pyrazine and oxazole moieties results in novel scaffolds that can exhibit enhanced potency, selectivity, or improved drug-like properties compared to their individual components. This strategy has led to the discovery of compounds with diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[5][8]
Key Biological Targets
Pyrazin-oxazole derivatives have been successfully developed to modulate a range of biological targets. Notable examples include:
-
G Protein-Coupled Receptors (GPCRs): Specifically, the Neuropeptide S Receptor (NPSR), where oxazolo[3,4-a]pyrazine derivatives act as potent antagonists for potential use in substance abuse disorders.[4][9]
-
Bacterial Enzymes: Such as DprE1 in Mycobacterium tuberculosis, a critical enzyme in cell wall synthesis, which is a target for pyrazine-1,3,4-oxadiazole hybrids.[5]
-
Bacterial Resistance Mechanisms: Fused[4][9][10]oxadiazolo[3,4-b]pyrazines have been identified as resistance-modifying agents that re-sensitize multidrug-resistant (MDR) Gram-negative bacteria to last-resort antibiotics like colistin.[10][11]
The Iterative SAR Workflow: From Concept to Lead Optimization
The exploration of SAR is a cyclical, data-driven process. The primary objective is to build a predictive model of how structural changes to a lead compound will affect its interaction with a target and its overall biological profile.
SAR Case Study: Oxazolo[3,4-a]pyrazine Derivatives as NPSR Antagonists
Neuropeptide S (NPS) and its receptor (NPSR) are implicated in modulating anxiety, locomotion, and drug abuse.[9] Developing potent NPSR antagonists is a promising therapeutic strategy. The oxazolo[3,4-a]pyrazine scaffold has proven to be a highly effective core for this purpose.[4]
The Core Scaffold and Lead Compound
The initial lead compound in this class was SHA-68 (Compound 1), which demonstrated nanomolar antagonist potency.[4] SAR studies were launched from this template to improve potency and in vivo efficacy.
Systematic Modifications and SAR Insights
A systematic study of oxazolo[3,4-a]pyrazine derivatives revealed several key SAR trends.[4]
-
Stereochemistry at C-5: The stereochemistry at the C-5 position relative to the fused oxazole ring is critical for activity. Nuclear Overhauser Effect (NOE) spectroscopy confirmed a syn relationship between the C-5 substituent and the proton at C-8a in active compounds.[4] This specific spatial arrangement is essential for optimal receptor engagement.
-
Guanidine Moiety: The introduction of a guanidine group was found to be highly beneficial. The rationale for this modification was to introduce a basic, positively charged group that could form strong ionic or hydrogen bond interactions within the receptor binding pocket. This led to the discovery of Compound 16 , a guanidine derivative with nanomolar in vitro activity and a 5-fold improvement in in vivo potency compared to the original lead, SHA-68.[4][9]
-
Amide Derivatives: Exploration of N-alkylation with various acetamides (compounds 13 and 14) was also performed. While these compounds retained activity, they were generally less potent than the guanidine analogs, suggesting the specific geometry and charge distribution of the guanidine group are superior for NPSR antagonism in this scaffold.[4]
Data Summary: NPSR Antagonist Activity
| Compound | Key Structural Feature | In Vitro Potency (pA₂)[4] | In Vivo Profile |
| 1 (SHA-68) | Reference Compound | 7.82 | Reference |
| 16 | Guanidine Derivative | 7.10 | 5-fold improved potency vs. SHA-68[4] |
| 21 | Phenylacetamide Derivative | 7.59 | Potent, but less so in vivo than 16 |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher values indicate greater potency.
SAR Case Study: Pyrazin-Oxazole Hybrids as Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. The pyrazin-oxazole scaffold has emerged as a promising framework for this challenge.
Targeting Mycobacterium tuberculosis
Pyrazinamide is a first-line anti-tubercular drug, making the pyrazine moiety an attractive starting point.[5] In a study designing pyrazine-1,3,4-oxadiazole hybrids, researchers targeted the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis.[5]
-
Influence of Halogen Substituents: The SAR analysis revealed that the presence of electron-withdrawing halogen groups (e.g., -F, -Cl) on the terminal phenyl ring significantly enhanced antitubercular activity. For instance, compound 2f (4-chloro substitution) and 2e (4-fluoro substitution) exhibited the highest potency.[5] This is a classic medicinal chemistry strategy: the introduction of halogens increases lipophilicity, which can improve the compound's ability to penetrate the lipid-rich mycobacterial cell wall. Furthermore, these electronegative groups can alter the electronic profile of the molecule to enhance target binding.[5]
-
Computational Corroboration: Molecular docking studies supported these findings, showing that compound 2f had a strong binding affinity (-9.0 kcal/mol) for the DprE1 enzyme, superior to the standard drugs isoniazid and rifampicin.[5]
Data Summary: Antitubercular Activity
| Compound | Phenyl Ring Substituent | MIC (µg/mL)[5] |
| 2a | -H (Unsubstituted) | 12.5 |
| 2e | 4-F | 3.13 |
| 2f | 4-Cl | 3.13 |
| 2n | 3-NO₂ | 3.13 |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Re-sensitizing MDR Gram-Negative Bacteria
In a different approach,[4][9][10]oxadiazolo[3,4-b]pyrazine derivatives were developed not as standalone antibiotics, but as resistance-modifying agents (RMAs).[11] These compounds selectively re-sensitize MDR bacteria to polymyxin antibiotics like colistin.[10][11]
-
SAR of Bis-Anilino Analogs: The SAR study established that bis-anilino analogs are significantly more potent RMAs than mono-anilino versions.[11]
-
Electronic and Steric Effects: Activity was enhanced by electron-withdrawing and hydrophobic groups at the meta- or para- positions of the aniline rings. Conversely, substitution at the ortho- position was detrimental to activity, likely due to steric hindrance that prevents the molecule from adopting the correct conformation for binding to its target.[11]
Key Experimental Methodologies in SAR Studies
The credibility of any SAR study hinges on robust and reproducible experimental protocols.
General Synthetic Strategy: Oxadiazolo[3,4-b]pyrazine Core
The synthesis of the core scaffold is the first critical step. The choice of synthetic route must be efficient and amenable to the creation of a diverse library of analogs.
Protocol: Calcium Mobilization Assay (for NPSR Antagonism)
This is a target-based functional assay used to quantify the ability of a compound to block agonist-induced receptor activation. The NPSR is a Gq-coupled GPCR, and its activation leads to the release of intracellular calcium (Ca²⁺).
Objective: To measure the antagonist potency of test compounds at the human NPSR.
Methodology: [4]
-
Cell Culture: Use HEK293 cells stably expressing the human NPSR (HEK293-hNPSR). Culture cells to ~90% confluency in appropriate media.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye will fluoresce upon binding to free intracellular Ca²⁺.
-
Compound Addition: Add varying concentrations of the antagonist test compounds to the wells. Incubate for 15-30 minutes. A vehicle control (e.g., DMSO) and a known antagonist (e.g., SHA-68) should be run in parallel.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., a FLIPR system). Add a fixed concentration of the agonist (NPS), typically at its EC₈₀ concentration (the concentration that gives 80% of the maximal response), to all wells.
-
Data Acquisition: Measure the fluorescence intensity immediately before and after agonist addition. The change in fluorescence corresponds to the intracellular Ca²⁺ concentration.
-
Data Analysis: Plot the agonist response against the antagonist concentration. Fit the data to a Schild regression model to calculate the pA₂ value, which represents the antagonist's potency.[4]
Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This is a widely used cell-based assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Objective: To determine the MIC of pyrazin-oxazole derivatives against M. tuberculosis H37Rv strain.
Methodology: [5]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate using an appropriate culture medium (e.g., Middlebrook 7H9 broth).
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a mid-log phase culture.
-
Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include positive controls (bacteria with no drug) and negative controls (media only).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue (resazurin) solution to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
Second Incubation: Re-incubate the plates for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[5]
The Role of Computational Chemistry in SAR Elucidation
In silico methods are indispensable for accelerating SAR studies by providing mechanistic insights and prioritizing which compounds to synthesize.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for rationalizing observed SAR.[5][9] For example, in the study of NPSR antagonists, molecular modeling helped to rationalize the observed SARs and provided an updated model of ligand/receptor interactions.[9] Similarly, for the antitubercular pyrazin-oxadiazoles, MD simulations confirmed that the most potent compound, 2f , exhibited superior structural stability and consistent binding interactions with the DprE1 enzyme over time.[5]
Conclusion and Future Perspectives
The pyrazin-oxazole scaffold is a versatile and highly druggable framework. The SAR studies detailed herein demonstrate that systematic and rational modifications can lead to compounds with high potency and specificity for diverse biological targets. The synergy between synthetic chemistry, biological screening, and computational modeling is crucial for success.
Future efforts in this area should focus on:
-
Exploring New Biological Targets: Expanding the application of this scaffold to other target classes, such as kinases or epigenetic modifiers.
-
Optimizing ADMET Properties: Moving beyond potency and selectivity to systematically improve absorption, distribution, metabolism, excretion, and toxicity profiles for better in vivo performance.
-
Leveraging AI and Machine Learning: Employing predictive algorithms to analyze vast chemical spaces and prioritize novel pyrazin-oxazole derivatives with a higher probability of success, further accelerating the drug discovery process.
By building upon the foundational SAR knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of pyrazin-oxazole compounds.
References
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Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Trapella, C., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed. Available at: [Link]
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Tewari, et al. (2018). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
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Al-Sanea, M. M., et al. (2024). Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine‐1,3,4‐Oxadiazole Analogs as Potential Antitubercular Agents. ResearchGate. Available at: [Link]
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Gao, C., et al. (2022). Structure-activity relationship studies of[4][9][10]oxadiazolo[3,4-b]pyrazine-containing polymyxin-selective resistance-modifying agents. PubMed. Available at: [Link]
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Various Authors. (2022). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. Available at: [Link]
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Various Authors. (2025). Structure and pharmacological activity of pyrazine. ResearchGate. Available at: [Link]
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Gao, C., et al. (2022). Structure–activity relationship studies of[4][9][10]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. PubMed Central. Available at: [Link]
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Various Authors. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ResearchGate. Available at: [Link]
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Finianos, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Finianos, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
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Various Authors. (2019). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5- a ]pyrimidines. ResearchGate. Available at: [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]
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Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
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Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. ResearchGate. Available at: [Link]
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Chen, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
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Various Authors. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available at: [Link]
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Reddy, C. S., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PubMed Central. Available at: [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. Available at: [Link]
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Investigating the Anticancer Potential of Oxazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Foreword: The Oxazole Scaffold as a Modern Anti-Cancer Pharmacophore
In the landscape of contemporary oncology drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds, the oxazole ring, a five-membered heterocycle featuring oxygen and nitrogen atoms, has emerged as a privileged structure.[1][2] Its metabolic stability and capacity for diverse molecular interactions have rendered it a cornerstone in the design of numerous bioactive molecules. This guide provides an in-depth technical exploration of oxazole carboxylic acids, a promising subclass of compounds demonstrating significant anticancer potential. We will delve into their synthesis, robust methods for in vitro and in vivo evaluation, and elucidate their primary mechanisms of action, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing cancer therapeutics.
Synthetic Strategies for Oxazole Carboxylic Acids
The rational design of novel anticancer agents begins with versatile and efficient synthetic methodologies. The construction of the oxazole-4-carboxylic acid core can be achieved through several reliable routes, each offering distinct advantages in terms of substrate scope and reaction conditions.
Van Leusen Reaction and Subsequent Modifications
A classical and highly effective method for oxazole synthesis is the Van Leusen reaction, which typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[3] For the synthesis of oxazole-4-carboxylic acid derivatives, this can be adapted by using glyoxylate esters as the aldehyde component, followed by hydrolysis to yield the desired carboxylic acid.
A more direct and recent approach bypasses the need for pre-functionalized aldehydes by activating carboxylic acids in situ. This expedient method employs a stable triflylpyridinium reagent to activate a broad range of carboxylic acids, which then react with isocyanoacetates.[4] This transformation proceeds through an acylpyridinium salt intermediate and demonstrates excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[4]
Domino Isoxazole-Azirine-Oxazole Isomerization
An elegant and controlled isomerization strategy allows for the synthesis of oxazole-4-carboxylates from readily available isoxazole precursors.[5] Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles proceeds through a transient 2H-azirine intermediate, which then rearranges to the thermodynamically more stable methyl oxazole-4-carboxylate under the same reaction conditions.[5] This method provides a unique pathway to specific substitution patterns on the oxazole ring.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel oxazole carboxylic acid derivatives.
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Methodological & Application
Application Notes and Protocols: In Vitro Characterization of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid as a Putative IDO1 Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the function of regulatory T-cells, thereby fostering an immunosuppressive milieu that allows tumors to evade immune destruction.[4][5]
Consequently, the development of small molecule inhibitors of IDO1 is an area of intense research in oncology.[1] 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid is a novel heterocyclic compound with structural motifs that suggest potential inhibitory activity against IDO1. These application notes provide a comprehensive suite of in vitro testing protocols to rigorously characterize the biological activity of this compound, with a primary focus on its potential as an IDO1 inhibitor. The protocols are designed for researchers, scientists, and drug development professionals to assess the compound's potency, selectivity, and mechanism of action in both biochemical and cellular contexts.
Scientific Rationale for In Vitro Testing Cascade
A tiered approach is recommended for the in vitro evaluation of a putative IDO1 inhibitor. This cascade begins with direct assessment of enzyme inhibition, progresses to characterization in a cellular environment, and culminates in functional assays that model the immunological consequences of IDO1 inhibition.
Tier 1: Biochemical Assays The initial step is to determine if this compound directly interacts with and inhibits the IDO1 enzyme. This is most cleanly assessed using a purified, recombinant enzyme in a cell-free system. Such assays are crucial for establishing a direct mechanism of action and for determining the intrinsic potency of the compound.
Tier 2: Cell-Based Assays Following confirmation of biochemical activity, it is essential to evaluate the compound's ability to inhibit IDO1 within a cellular context.[3] Cell-based assays account for factors such as cell permeability, intracellular target engagement, and potential metabolism of the compound. These assays typically utilize a human cancer cell line, such as SKOV-3 or HeLa, in which IDO1 expression is induced by interferon-gamma (IFNγ).[6][7] The primary readout is the inhibition of kynurenine production.
Tier 3: Functional Immune Cell Assays The ultimate goal of an IDO1 inhibitor is to restore anti-tumor immunity.[4] Therefore, functional assays using immune cells are critical to demonstrate that the compound can reverse the immunosuppressive effects of IDO1 activity. A co-culture system, for example, can be employed to assess the rescue of T-cell proliferation and activation from the suppressive effects of IDO1-expressing cancer cells.[6][8]
Experimental Workflows
Caption: In vitro testing cascade for a putative IDO1 inhibitor.
Detailed Protocols
Protocol 1: Recombinant IDO1 Biochemical Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the direct inhibition of purified recombinant human IDO1 enzyme.[9][10]
Principle: Recombinant IDO1 catalyzes the conversion of L-Tryptophan to N-formylkynurenine (NFK). The assay uses a developer that selectively reacts with NFK to produce a highly fluorescent product, which can be measured on a plate reader.
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer
-
L-Tryptophan (Substrate)
-
Fluorescent Developer
-
This compound (Test Compound)
-
Epacadostat (Positive Control Inhibitor)[11]
-
DMSO (Vehicle)
-
96-well black, flat-bottom microplate
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and Epacadostat in DMSO.
-
Perform serial dilutions of the stock solutions in IDO1 Assay Buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 50 µL of IDO1 Assay Buffer to all wells.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (for no-inhibitor and no-enzyme controls) to the appropriate wells.
-
Add 20 µL of L-Tryptophan substrate solution to all wells except the "No Substrate" control.
-
To initiate the reaction, add 20 µL of recombinant IDO1 enzyme solution to all wells except the "No Enzyme" control. Add 20 µL of assay buffer to the "No Enzyme" control wells.
-
-
Incubation:
-
Mix the plate gently and incubate at 25°C for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction by adding 50 µL of the Fluorescent Developer to all wells.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
Measure the fluorescence on a microplate reader at Ex/Em = 402/488 nm.
-
Data Analysis:
-
Subtract the background fluorescence (No Enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Example Value |
| Enzyme Concentration | 5-10 ng/well |
| Substrate (L-Trp) | 200 µM |
| Incubation Time | 60 minutes |
| Final DMSO % | ≤ 1% |
| Positive Control | Epacadostat IC50 |
| Expected Value | ~10-70 nM[11][12] |
Protocol 2: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol measures the ability of the test compound to inhibit IDO1 activity in a cellular environment.[6][8]
Principle: Human ovarian cancer cells (SKOV-3) are stimulated with IFNγ to induce IDO1 expression. These cells then catabolize L-tryptophan in the culture medium to kynurenine. The amount of kynurenine secreted into the supernatant is quantified as a measure of IDO1 activity.
Materials:
-
SKOV-3 cells (or another suitable cell line like HeLa)
-
Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human IFNγ
-
L-Tryptophan
-
This compound (Test Compound)
-
Epacadostat (Positive Control)
-
DMSO (Vehicle)
-
Kynurenine ELISA Kit or LC-MS/MS for quantification[13][14][15]
-
96-well clear, flat-bottom cell culture plate
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in assay medium (culture medium supplemented with 50 µg/mL L-tryptophan).[6]
-
Remove the IFNγ-containing medium from the cells and replace it with 200 µL of the medium containing the test compounds or vehicle control.
-
Include "No IFNγ" control wells to measure baseline kynurenine levels.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
-
Kynurenine Quantification:
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by LC-MS/MS.[16][17] A colorimetric method based on reaction with p-dimethylaminobenzaldehyde can also be used, though it may have lower sensitivity.
-
Data Analysis:
-
Generate a standard curve for kynurenine.
-
Determine the kynurenine concentration in each sample.
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFNγ-stimulated vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the cellular IC50 value.
-
Simultaneously, a cell viability assay (e.g., MTT or CellTiter-Glo) should be run on a parallel plate to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cytotoxicity.
Caption: Mechanism of IDO1 inhibition in the tumor microenvironment.
References
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HTRF Human Total IDO1 Detection Kit, 500 Assay Points | Revvity. Revvity.
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Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - Mount Sinai Scholars Portal. Mount Sinai Health System.
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Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. National Center for Biotechnology Information.
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Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - NIH. National Center for Biotechnology Information.
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Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review.
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Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. National Center for Biotechnology Information.
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Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology.
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - Frontiers. Frontiers Media.
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Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed. National Center for Biotechnology Information.
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The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH. National Center for Biotechnology Information.
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Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. MedChemExpress.
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Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit (AB235936) - Abcam. Abcam.
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Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 - InvivoChem. InvivoChem.
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Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | ACS Medicinal Chemistry Letters - ACS Publications. American Chemical Society.
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IDO1 Cell-Based Assay Kit - BPS Bioscience. BPS Bioscience.
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IDO1 Inhibitor Screening Assay Kit IDO1 72021 - BPS Bioscience. BPS Bioscience.
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HTRF Human Total IDO1 Detection Kit, Control Lysate - Revvity. Revvity.
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Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - MDPI. MDPI.
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INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology | ACS Medicinal Chemistry Letters. American Chemical Society.
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kynurenine ELISA Kits | Biocompare. Biocompare.
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L-Kynurenine ELISA kit I High Sensitivity I Cited in 80 papers - Immusmol. Immusmol.
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IDO1 Activity Assay Kit for Inhibitor Screening - Aurora Biolabs. Aurora Biolabs.
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Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation | Molecular Cancer Therapeutics. American Association for Cancer Research.
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Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research - Immusmol. Immusmol.
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Kynurenine: a biomarker for in vitro and in vivo modulation of indoleamine 2,3-dioxygenase by 1-Methyl-[D]-tryptophan (NSC 721782) | Cancer Research - AACR Journals. American Association for Cancer Research.
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Virtual screening procedures and activity assays for IDO1 in vitro. (A)... - ResearchGate. ResearchGate.
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Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. BioVision Inc.
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Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre - Oncolines. Oncolines.
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC - NIH. National Center for Biotechnology Information.
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HTRF IP-One Gq Detection Kit, 1,000 Assay Points - Revvity. Revvity.
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. National Center for Biotechnology Information.
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(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. ResearchGate.
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In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma - Preprints.org. Preprints.org.
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New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed. National Center for Biotechnology Information.
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. MDPI.
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(PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - ResearchGate. ResearchGate.
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. National Center for Biotechnology Information.
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Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC - NIH. National Center for Biotechnology Information.
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Application Notes & Protocols: Cell-Based Assay Methods for Evaluating 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based evaluation of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, a novel small molecule with potential therapeutic applications. Given the structural similarities of its pyrazinyl-oxazole core to known kinase inhibitors, we present a tiered analytical approach. This guide begins with foundational cytotoxicity screening to determine effective concentration ranges, progresses to functional signaling pathway analysis using reporter gene assays, and culminates in direct target engagement verification via the Cellular Thermal Shift Assay (CETSA). Each section contains detailed, field-tested protocols, the scientific rationale behind methodological choices, and guidance on data interpretation, ensuring a robust and reproducible evaluation of the compound's cellular mechanism of action.
Introduction: A Strategic Framework for Compound Evaluation
The discovery of novel bioactive small molecules like this compound necessitates a systematic and multi-faceted approach to elucidate their cellular effects. While related chemical scaffolds, such as pyrazolo[3,4-d]pyrimidines and N-(pyrazin-2-yl)-4-aminopyrimidine derivatives, have been identified as inhibitors of key signaling kinases like VEGFR-2, EGFR, and JAKs, the specific biological target of this particular compound remains to be definitively identified[1][2][3][4].
This guide, therefore, is structured to provide a logical workflow, moving from a broad assessment of cellular impact to a highly specific confirmation of molecular interaction. This strategy is not only efficient but also scientifically rigorous, allowing for go/no-go decisions at each stage of the investigation.
The proposed evaluation pipeline consists of three main stages:
-
Primary Screening (Cytotoxicity): To ascertain if the compound elicits a biological response and to define the appropriate concentration range for subsequent, more detailed assays.
-
Secondary Screening (Signaling Pathway Modulation): To investigate the compound's effect on a relevant intracellular signaling pathway, which can provide functional insights into its mechanism of action.
-
Tertiary Screening (Target Engagement): To confirm direct physical binding of the compound to its intracellular target protein, providing definitive evidence of its mode of action.
Primary Screening: Assessing General Cellular Viability
The initial step in characterizing any new compound is to determine its effect on cell viability. This provides a foundational understanding of its cytotoxic or cytostatic potential and is crucial for establishing a dose-response relationship. A highly sensitive and robust method for this is the luminescence-based ATP assay, which quantifies the amount of ATP present—an indicator of metabolically active, viable cells[5][6][7].
Causality Behind Experimental Choice: We recommend the Promega CellTiter-Glo® Luminescent Cell Viability Assay or a similar reagent due to its "add-mix-measure" format, which simplifies the workflow and makes it ideal for high-throughput screening (HTS)[5][7][8]. The assay's high sensitivity allows for the use of fewer cells, and the stable "glow-type" luminescent signal provides flexibility in measurement timing[5][7][9].
Workflow for Cell Viability Assay
Caption: Workflow for the luminescent cell viability assay.
Protocol 2.1: Luminescent Cell Viability Assay
Materials:
-
Selected mammalian cell line (e.g., a cancer cell line relevant to the suspected target class, such as a non-small-cell lung cancer line like H1975 if EGFR is a hypothesized target)
-
Complete cell culture medium
-
Opaque-walled 96-well microplates suitable for luminescence
-
This compound
-
DMSO (for compound dilution)
-
CellTiter-Glo® 2.0 Assay reagent (Promega, Cat. No. G9241 or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque plate (5,000 cells/well).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in culture medium to create 2X working concentrations. A typical starting range would be from 200 µM down to low nM concentrations.
-
Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control wells (containing the same final concentration of DMSO as the treated wells).
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® 2.0 reagent directly to each well.[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 cells/well |
| Compound Incubation | 48 - 72 hours |
| Reagent Volume | 100 µL |
| Lysis Time | 2 minutes |
| Signal Stabilization | 10 minutes |
Secondary Screening: Functional Analysis of Signaling Pathway Modulation
Once the cytotoxic profile of the compound is established, the next step is to investigate its impact on specific cellular signaling pathways. Reporter gene assays are powerful tools for this purpose, as they can quantify the activity of transcription factors that are the endpoints of many signaling cascades.[10][11][12]
Causality Behind Experimental Choice: Given the potential for this compound to be a kinase inhibitor, a reporter assay for a pathway like NF-κB or AP-1 is a logical choice. These pathways are regulated by numerous upstream kinases and are central to processes like inflammation, proliferation, and apoptosis. A dual-luciferase reporter system is highly recommended as it includes an internal control reporter (e.g., Renilla luciferase) to normalize for variations in cell number and transfection efficiency, thereby increasing data reliability.[10][13]
Workflow for Dual-Luciferase Reporter Assay
Caption: Workflow for a dual-luciferase reporter assay.
Protocol 3.1: NF-κB Dual-Luciferase Reporter Assay
Materials:
-
HEK293T or a similar easily transfectable cell line
-
NF-κB responsive firefly luciferase reporter plasmid (e.g., containing tandem repeats of the NF-κB response element)
-
Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
Pathway agonist (e.g., TNF-α for NF-κB activation)
-
Dual-Luciferase® Reporter Assay System (Promega, Cat. No. E1910 or equivalent)
-
Luminometer with dual-injector capability (optional, but recommended)
Procedure:
-
Transfection:
-
One day prior to transfection, seed 2 x 10⁴ HEK293T cells per well in a 96-well white, clear-bottom plate.
-
On the day of transfection, prepare the plasmid DNA-lipid complexes according to the transfection reagent manufacturer's protocol. A typical ratio would be 100 ng of the NF-κB firefly luciferase reporter and 10 ng of the Renilla control plasmid per well.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with this compound at various non-toxic concentrations (as determined from the viability assay) for 1-2 hours.
-
Stimulate the NF-κB pathway by adding TNF-α to a final concentration of 10 ng/mL. Include an unstimulated control.
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the culture medium and gently wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[14]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.[14]
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.
-
Express the results as a fold change relative to the stimulated, vehicle-treated control.
-
Plot the fold change against the compound concentration to determine the inhibitory effect.
| Parameter | Recommended Value |
| Cell Line | HEK293T |
| Firefly:Renilla Plasmid Ratio | 10:1 |
| Compound Pre-incubation | 1 - 2 hours |
| TNF-α Stimulation | 10 ng/mL for 6-8 hours |
| Lysis Buffer Volume | 20 µL |
Tertiary Screening: Direct Target Engagement Confirmation
The definitive validation of a compound's mechanism of action is the confirmation of direct binding to its intended protein target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[15][16][17]
Causality Behind Experimental Choice: CETSA is superior to in vitro binding assays because it confirms target engagement in a physiological context, accounting for factors like cell permeability and intracellular competition.[15][18] This assay provides direct evidence that the compound interacts with its target protein inside the cell, linking the phenotypic effects observed in previous assays to a specific molecular interaction.
Workflow for Cellular Thermal Shift Assay (CETSA)
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK [ouci.dntb.gov.ua]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. Luminescent ATP Assays for Cell Viability | G-Biosciences [gbiosciences.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay | LabMart Limited [labmartgh.com]
- 8. selectscience.net [selectscience.net]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 10. promega.com [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. berthold.com [berthold.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
Application Notes and Protocols: Characterizing 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid as a Novel Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the identification and characterization of novel kinase inhibitors is a cornerstone of modern drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid , a small molecule with potential kinase inhibitory activity. Based on the prevalence of the oxazole and pyrazine moieties in known kinase inhibitors, we hypothesize that this compound may target kinases within inflammatory signaling pathways, such as TANK-binding kinase 1 (TBK1), I-kappa-B kinase epsilon (IKKε), and Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3] This guide details the scientific rationale, step-by-step protocols for kinase inhibition assays, and data interpretation to validate this hypothesis.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
The chemical scaffold of this compound integrates two key heterocyclic systems, pyrazine and oxazole, which are features of numerous established kinase inhibitors.[2][3] The oxazole ring, in particular, is a versatile scaffold that has been incorporated into a wide array of therapeutic agents with diverse biological activities.[4] Derivatives of oxazolo[5,4-d]pyrimidine, a structurally related core, have demonstrated inhibitory activity against key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6]
Given the crucial role of TBK1, IKKε, and RIPK1 in mediating inflammatory responses and cell death pathways, they represent attractive targets for therapeutic intervention.[7][8] TBK1 and IKKε are noncanonical IKK family members that are central to the regulation of inflammatory signaling.[9] RIPK1 is a key regulator of cell death and inflammation, and its inhibition has shown therapeutic promise in preclinical models of inflammatory diseases.[10][11] The structural characteristics of this compound suggest its potential to interact with the ATP-binding sites of these kinases, thereby modulating their activity.
This application note will guide the user through the process of validating this hypothesis using a robust and widely applicable kinase assay platform.
Overview of the Kinase Inhibition Assay Workflow
The central method described here is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This assay is universal for any ADP-generating enzyme and is well-suited for high-throughput screening and inhibitor profiling.[12]
The workflow can be summarized as follows:
-
Kinase Reaction: The kinase (TBK1, IKKε, or RIPK1), its substrate, ATP, and the test compound (this compound) are incubated together. If the compound inhibits the kinase, less ADP will be produced.
-
ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial amount of ADP produced.
Materials and Reagents
Compound and Kinases
| Component | Supplier | Catalog Number | Storage |
| This compound | Varies | Varies | 2-8°C, desiccated |
| Recombinant Human TBK1 | Varies | Varies | -80°C |
| Recombinant Human IKKε | Varies | Varies | -80°C |
| Recombinant Human RIPK1 | BPS Bioscience | Varies | -80°C |
| Myelin Basic Protein (MBP), dephosphorylated | Varies | Varies | -80°C |
Assay Reagents
| Component | Supplier | Catalog Number | Storage |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| ATP | Varies | Varies | -20°C |
| Kinase Buffer | Varies | Varies | 4°C |
| DMSO, molecular biology grade | Varies | Varies | Room Temperature |
| Staurosporine (Positive Control) | Varies | Varies | -20°C |
Detailed Experimental Protocols
Preparation of Reagents
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.
-
Kinase Working Solutions: Thaw recombinant kinases on ice. Dilute each kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically but a starting point of 5-10 ng/reaction is recommended.
-
Substrate Working Solution: Dilute the dephosphorylated Myelin Basic Protein (MBP) to the desired working concentration in kinase buffer. A typical starting concentration is 0.2 µg/µL.
-
ATP Working Solution: Prepare a 10 mM ATP stock solution in water. Further dilute to the desired working concentration in kinase buffer. The final ATP concentration in the assay should be at or near the Km for the specific kinase.
Kinase Inhibition Assay Protocol (384-well plate format)
-
Compound Plating:
-
Create a serial dilution of the 10 mM stock of this compound in 100% DMSO.
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well white, opaque assay plate.
-
For positive control wells, add 1 µL of diluted Staurosporine.
-
For negative control (no inhibition) wells, add 1 µL of 100% DMSO.
-
-
Kinase/Substrate Addition:
-
Prepare a master mix containing the kinase and substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate master mix to each well containing the compound or DMSO.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the ATP working solution to all wells to start the kinase reaction.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_no_inhibition - RLU_background))
-
Where:
-
RLU_compound is the relative light units from the wells with the test compound.
-
RLU_background is the relative light units from wells with no kinase.
-
RLU_no_inhibition is the relative light units from the wells with DMSO only.
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[13]
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issues and Solutions |
| Positive Control (Staurosporine) | Should show potent inhibition of all kinases, with a low IC50 value. | No inhibition: Check Staurosporine stock concentration and activity. Weak inhibition: Optimize assay conditions (enzyme/substrate/ATP concentrations). |
| Negative Control (DMSO) | Should show high luminescence, representing 0% inhibition. | Low signal: Insufficient kinase activity. Increase enzyme concentration or incubation time. |
| Test Compound | A dose-dependent decrease in luminescence indicates inhibitory activity. | No inhibition: The compound may not be an inhibitor of the tested kinase. High variability: Inconsistent pipetting, inadequate mixing, or issues with plate reader. |
Illustrative Signaling Pathways
Understanding the cellular context of the target kinases is crucial for interpreting the biological significance of inhibition. The following diagrams illustrate the signaling pathways involving TBK1/IKKε and RIPK1.
Conclusion
This application note provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing the detailed protocols for the ADP-Glo™ kinase assay, researchers can efficiently determine the inhibitory activity of this compound against key inflammatory kinases such as TBK1, IKKε, and RIPK1. The provided guidelines on data analysis and interpretation, along with the context of the relevant signaling pathways, will empower scientists to rigorously evaluate the therapeutic potential of this and other novel small molecules. Subsequent studies should focus on elucidating the mechanism of inhibition, determining selectivity across the kinome, and validating the activity in cell-based assays.
References
-
BPS Bioscience. RIPK1 Kinase Assay Kit. [Link]
-
Freeman, F., & Kim, D. K. (Year). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]
-
Hutti, J. E., Porter, M. A., Cheely, A. W., Cantley, L. C., Wang, X., Kireev, D., & Baldwin, A. S. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLOS ONE, 7(7), e41494. [Link]
-
Makara, M. A., et al. (Year). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]
-
BellBrook Labs. (Year). A Validated RIPK1 Inhibitor Screening Assay. [Link]
-
Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
Piotrowska-Kempisty, H., et al. (Year). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. [Link]
-
Abdel-Rahman, H. M., et al. (Year). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE. [Link]
-
InvivoGen. (Year). MRT67307 | TBK1/IKKε inhibitor. [Link]
-
ResearchGate. (Year). Structure activity relationship of synthesized compounds. [Link]
-
National Center for Biotechnology Information. (Year). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
BPS Bioscience. (Year). RIPK1 Kinase Assay Kit (384-well). [Link]
-
Fischer, J., et al. (Year). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. PNAS. [Link]
-
PubMed. (Year). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. [Link]
-
PubMed. (Year). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. [Link]
-
MDPI. (Year). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]
-
National Institutes of Health. (Year). Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. [Link]
-
PubMed. (Year). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
MDPI. (Year). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]
-
RSC Publishing. (Year). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
ResearchGate. (Year). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. [Link]
-
Frontiers. (Year). Advances in RIPK1 kinase inhibitors. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε | PLOS One [journals.plos.org]
- 8. pnas.org [pnas.org]
- 9. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
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Application Note & Protocols: Preclinical Evaluation of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid in Animal Models of Tuberculosis
Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and mycobacteriology.
Executive Summary: 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid is a novel heterocyclic compound with significant structural similarities to pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (PZA). PZA is a prodrug that requires conversion by the mycobacterial enzyme pyrazinamidase (PncA) to exert its bactericidal effect, particularly against semi-dormant bacilli in acidic environments.[1][2] A primary mechanism of clinical resistance to PZA involves mutations in the pncA gene, which prevents this activation.[3][4]
This document presents the scientific rationale and detailed protocols for evaluating the efficacy of this compound using established animal models of tuberculosis (TB). We hypothesize that this molecule, by possessing a carboxylic acid moiety analogous to pyrazinoic acid, may act as a direct-acting agent, bypassing the need for PncA activation. This could imbue it with activity against PZA-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The following protocols are designed to rigorously test this hypothesis, establishing its potential as a next-generation anti-TB therapeutic.
PART 1: SCIENTIFIC RATIONALE & MECHANISM OF ACTION HYPOTHESIS
The cornerstone of short-course TB therapy is PZA, valued for its potent sterilizing activity against persistent, non-replicating mycobacteria found within the acidic, necrotic core of granulomas.[1][3] Its mechanism is unique among antibiotics.
-
Pyrazinamide (PZA) Activation: PZA is a prodrug that passively diffuses into M. tuberculosis. Inside the bacillus, the enzyme PncA hydrolyzes PZA into its active form, pyrazinoic acid (POA).[1]
-
Mechanism of Action of POA: In the acidic environment of a granuloma, POA is protonated and diffuses out of the cell. However, it is thought to be readily taken back into the neutral cytoplasm of the bacillus, where it deprotonates and accumulates, leading to cytoplasmic acidification.[2] The precise downstream targets of POA are still debated but are believed to include the disruption of membrane potential, inhibition of coenzyme A synthesis via the PanD enzyme, and interference with the ribosomal protein RpsA to inhibit trans-translation.[2][3][4][5]
-
Resistance: The vast majority of PZA-resistant M. tuberculosis strains harbor loss-of-function mutations in the pncA gene, rendering them unable to convert PZA to POA.[3]
Our test compound, this compound, is a structural analog of POA. We hypothesize that it can directly engage the same downstream targets as POA without the prerequisite of PncA-mediated activation. This provides a clear therapeutic rationale for its development, particularly for treating PZA-resistant TB.
Caption: Comparison of PZA activation and the hypothesized direct action of the test compound.
PART 2: SELECTION OF ANIMAL MODELS FOR TUBERCULOSIS EFFICACY TESTING
No single animal model perfectly recapitulates all aspects of human TB.[6] Therefore, a multi-model approach is recommended to build a comprehensive preclinical data package. For initial efficacy screening, the mouse model is invaluable due to its cost-effectiveness and well-characterized immunology. To confirm efficacy in a model with more human-like pathology, the guinea pig is the gold standard.[7][8]
Table 1: Comparison of Key Animal Models for Tuberculosis Research
| Feature | Mouse (Mus musculus) | Guinea Pig (Cavia porcellus) | Rabbit (Oryctolagus cuniculus) | Non-Human Primate (e.g., Macaque) |
| Pathology | Well-formed, non-necrotic granulomas. Relatively resistant to low-dose infection.[9] | Highly susceptible; develops caseating, necrotic granulomas highly similar to humans.[7][8] | Develops cavitary lesions similar to post-primary human TB, but is more resistant to M. tuberculosis than guinea pigs.[6] | Exhibits the full spectrum of human TB, including latent infection and reactivation.[6][9] |
| Advantages | Low cost, high throughput, availability of immunological reagents and transgenic strains.[7][10] | High clinical relevance of pathology, excellent for vaccine and drug efficacy studies.[8] | Good model for studying cavitary TB and bone TB.[6] | Closest model to human disease, including latency.[9] |
| Disadvantages | Pathology differs from human TB (less necrosis).[9] | Higher cost, fewer available immunological tools compared to mice.[8] | Variable susceptibility depending on rabbit genotype.[6] | Very high cost, significant ethical considerations, low throughput. |
| Recommended Use | Primary Model: Initial efficacy, dose-ranging, and combination therapy screening. | Secondary Model: Confirmation of efficacy, detailed pathological assessment. | Specialized studies of cavitary disease. | Advanced preclinical development for select candidates. |
PART 3: EXPERIMENTAL PROTOCOLS
These protocols provide a framework for a rigorous evaluation of the test compound. All procedures must be conducted in compliance with institutional and national guidelines for animal welfare and under appropriate biosafety level 3 (BSL-3) containment.
Protocol 3.1: Murine Model of Chronic Tuberculosis for Efficacy Testing
This model is designed to assess the compound's ability to reduce bacterial burden after a stable, chronic infection has been established.
Caption: Workflow for the murine chronic TB infection model.
Methodology:
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Infection: Infect mice via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-Col) calibrated to deliver ~100-200 colony-forming units (CFU) of M. tuberculosis H37Rv to the lungs.
-
Establishment of Chronic Infection: House mice for 28 days post-infection to allow for the development of an adaptive immune response and stabilization of the bacterial load in the lungs.[11]
-
Compound Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80). Prepare the positive control (PZA) in sterile water.
-
Treatment Regimen:
-
Randomize mice into treatment groups (n=5-8 per group).
-
Administer treatments via oral gavage, once daily, 5 days per week for 4 weeks.[12]
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., PZA at 150 mg/kg).[12]
-
Group 3: Test Compound (e.g., 50 mg/kg).
-
Group 4: Test Compound (e.g., 100 mg/kg).
-
-
Endpoint Analysis (Day 28 of Treatment):
-
Euthanize mice and aseptically remove lungs and spleen.
-
Bacterial Load Enumeration: Homogenize organs in sterile saline with 0.05% Tween 80. Plate serial dilutions of the homogenates onto 7H11 agar supplemented with OADC. Incubate at 37°C for 3-4 weeks and count CFU.[12]
-
Histopathology: Fix the left lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen (for acid-fast bacilli).
-
Protocol 3.2: Guinea Pig Model for Pathological Assessment
This model validates efficacy in a system that develops human-like lung pathology, providing crucial translational data.
Methodology:
-
Animals: Outbred Dunkin-Hartley guinea pigs.[8]
-
Infection: Infect guinea pigs via the aerosol route with a low dose (~10-50 CFU) of M. tuberculosis H37Rv.
-
Treatment Initiation: Begin treatment 28 days post-infection, when well-developed granulomas are present.[11]
-
Treatment Regimen:
-
Administer treatments via oral gavage daily for 4-6 weeks.
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., PZA at 300 mg/kg).[11]
-
Group 3: Test Compound (dose selected from murine studies).
-
-
Endpoint Analysis:
-
Bacterial Load Enumeration: Determine CFU counts in lungs and spleen as described for the murine model.
-
Gross Pathology: Score lungs and spleens based on the extent of tubercle formation and necrosis.
-
Histopathology: Perform H&E and Ziehl-Neelsen staining on lung and spleen sections. Evaluate granuloma size, cellular composition, extent of central necrosis, and the presence of extracellular bacilli.[11]
-
PART 4: DATA ANALYSIS AND INTERPRETATION
A successful outcome is a statistically significant, dose-dependent reduction in bacterial load compared to the vehicle-treated group.
Table 2: Template for Reporting Bacterial Load Data
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) | Δ Log10 CFU vs. Vehicle (Lungs) |
| Untreated (Day 0) | - | e.g., 6.1 ± 0.3 | e.g., 4.2 ± 0.4 | - |
| Vehicle Control | - | e.g., 6.3 ± 0.4 | e.g., 4.5 ± 0.5 | 0.0 |
| PZA (Positive Control) | 150 | e.g., 4.5 ± 0.5 | e.g., 2.8 ± 0.6 | -1.8 |
| Test Compound | 50 | e.g., 5.1 ± 0.6 | e.g., 3.5 ± 0.5 | -1.2 |
| Test Compound | 100 | e.g., 4.3 ± 0.4 | e.g., 2.9 ± 0.4 | -2.0 |
Statistical Analysis:
-
Log-transform CFU data before analysis to normalize the distribution.[11]
-
Use a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test to compare the means of the treatment groups to the vehicle control group. A p-value of <0.05 is considered statistically significant.
Interpretation:
-
Efficacy: A significant reduction in lung and spleen CFU counts indicates bactericidal activity.
-
Potency: The magnitude of the CFU reduction (Δ Log10 CFU) relative to the positive control provides an indication of the compound's potency.
-
Pathological Correlation: Histological analysis should support the CFU findings. Effective treatment should result in smaller, more organized granulomas with reduced inflammation and fewer acid-fast bacilli compared to controls.
PART 5: CONCLUSION AND FUTURE DIRECTIONS
The protocols outlined provide a robust framework for the initial in vivo assessment of this compound. Positive results from these studies would strongly support its continued development. Key future steps would include:
-
Efficacy in PZA-Resistant Models: Directly test the central hypothesis by evaluating the compound in animals infected with a clinical or lab-generated pncA-mutant, PZA-resistant strain of M. tuberculosis.
-
Combination Studies: Evaluate the compound in combination with other first-line anti-TB drugs (e.g., rifampicin, isoniazid) to assess for synergistic or antagonistic interactions.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate compound exposure levels in plasma and lung tissue with its bactericidal effect to optimize dosing regimens.
References
-
ASM Journals. (n.d.). Animal Models of Tuberculosis: An Overview. Microbiology Spectrum. [Link]
-
Wikipedia. (n.d.). Pyrazinamide. [Link]
-
Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]
-
Singh, P., et al. (2020). Animal models of tuberculosis: Lesson learnt. Indian Journal of Medical Research, 151(1), 14-23. [Link]
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Deng, W., et al. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology, 8, 937. [Link]
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Clark, S., et al. (2015). Animal Models of Tuberculosis: Guinea Pigs. Cold Spring Harbor Perspectives in Medicine, 5(5), a018573. [Link]
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Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. ASM Journals. [Link]
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Li, L., et al. (2014). An update on the animal models in hyperuricaemia research. Clinical and Experimental Rheumatology, 32(1), 118-123. [Link]
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Liu, T., et al. (2020). High-Protein Diet Induces Hyperuricemia in a New Animal Model for Studying Human Gout. Nutrients, 12(3), 839. [Link]
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Wang, L., et al. (2022). Uricase-deficient rats with similarly stable serum uric acid to human's are sensitive model animals for studying hyperuricemia. PLOS ONE, 17(3), e0264686. [Link]
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Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424. [Link]
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Lanoix, J. P., et al. (2013). Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections. Antimicrobial Agents and Chemotherapy, 57(3), 1183-1188. [Link]
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RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
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Taylor and Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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Heliyon. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Heliyon, 6(8), e04683. [Link]
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Klemens, S. P., et al. (1996). Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility. Antimicrobial Agents and Chemotherapy, 40(1), 14-16. [Link]
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Application Note: A Systematic Approach to the Formulation of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid for Preclinical In Vivo Studies
Abstract
The successful preclinical evaluation of novel chemical entities (NCEs) is fundamentally dependent on achieving adequate systemic exposure in animal models. Compounds such as 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, a heterocyclic carboxylic acid, frequently exhibit poor aqueous solubility, posing a significant challenge to formulation development.[1] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to rationally formulate this and similar poorly soluble, weakly acidic compounds for in vivo studies. We detail a systematic workflow encompassing initial physicochemical characterization, a tiered vehicle selection strategy, detailed preparation protocols, and essential analytical quality control, ensuring the generation of reliable and reproducible preclinical data.
Introduction: The Preclinical Formulation Challenge
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[2] However, the journey from synthesis to meaningful in vivo efficacy and safety assessment is often hindered by suboptimal physicochemical properties, most notably poor aqueous solubility. The presence of a carboxylic acid moiety suggests a pH-dependent solubility profile, but the rigid, aromatic core (Molecular Weight: 191.14 g/mol , Formula: C8H5N3O3) contributes to low intrinsic solubility.[3]
Administering a poorly formulated compound in early animal studies can lead to misleading results, such as underestimation of toxicity or false negatives in efficacy models, due to limited exposure.[4] Therefore, a well-characterized and stable formulation is not merely a technical detail but a critical component of the research. This guide outlines the foundational steps to develop a suitable formulation for oral or parenteral administration in early-phase preclinical research.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is essential.[5] This pre-formulation data provides the framework for all subsequent decisions.[6]
Physicochemical Characterization
Key parameters dictate the behavior of the compound in various solvent systems and biological environments.
-
pKa (Acid Dissociation Constant): For a carboxylic acid, the pKa is the most critical parameter. It determines the pH at which the compound transitions between its less soluble, neutral form (R-COOH) and its more soluble, ionized salt form (R-COO⁻). This value directly informs strategies involving pH adjustment.
-
LogP/LogD (Partition/Distribution Coefficient): LogP measures the lipophilicity of the neutral molecule, while LogD measures it at a specific pH. High LogP/D values suggest that lipid-based formulations may be a viable strategy.[7]
-
Aqueous Solubility: This must be determined as a function of pH to generate a complete profile. Low solubility at physiological pH (e.g., pH 6.8 in the intestine) for an orally administered drug is a primary indicator that bioavailability will be dissolution rate-limited (a characteristic of BCS Class II compounds).[8]
Solid-State Characterization
The solid form of the API can significantly impact its dissolution rate.[9]
-
Crystallinity and Polymorphism: X-Ray Diffraction (XRD) can determine if the compound is crystalline or amorphous.[9] Amorphous forms are typically more soluble but may be less stable. Differential Scanning Calorimetry (DSC) can identify different polymorphic forms, which may have distinct solubility and stability properties.
-
Particle Size and Morphology: Smaller particles have a greater surface area, which can enhance the dissolution rate of poorly soluble compounds.[1]
Protocol 1: pH-Dependent Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate and phosphate buffers (e.g., pH 2.0, 4.5, 6.8)
-
HPLC-grade water, acetonitrile, and relevant solvents
-
Calibrated pH meter, analytical balance, HPLC system
-
Thermostatic shaker, 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters
Methodology:
-
Add an excess amount of the API (e.g., 5-10 mg) to 1 mL of each buffer solution in separate microcentrifuge tubes. This ensures that a saturated solution is formed.
-
Secure the tubes in a thermostatic shaker set to a relevant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved API in the filtrate using a validated HPLC method.
-
Measure the final pH of each solution to confirm it has not shifted significantly.
Data Presentation: Hypothetical API Properties
For the purpose of this guide, we will assume the following pre-formulation data for this compound.
| Parameter | Hypothetical Value | Implication for Formulation |
| pKa | 3.5 | Compound is largely ionized (>99%) at pH > 5.5. pH adjustment is a viable strategy. |
| LogP | 2.8 | Moderately lipophilic. Suggests potential for co-solvents or lipid vehicles. |
| Solubility (pH 2.0) | < 0.01 mg/mL | Very low solubility in its neutral form (e.g., in the stomach). |
| Solubility (pH 7.4) | 0.5 mg/mL | Increased solubility in its ionized form, but may still be insufficient for high doses. |
| Solid State | Crystalline solid | Stable, but dissolution rate may be a limiting factor. Micronization could be beneficial. |
Formulation Strategy & Vehicle Selection
The goal of preclinical formulation is to deliver the required dose in a consistent and safe manner to maximize exposure for safety and efficacy testing.[6] A poor formulation choice can introduce confounding variables.[10]
Defining the Target Product Profile
Before screening vehicles, define the study requirements:
-
Route of Administration: Oral (p.o.) gavage is common, but intravenous (i.v.) may be needed for bioavailability studies. I.v. formulations have stricter requirements, such as being sterile, isotonic, and typically true solutions.[11]
-
Target Dose: What is the highest anticipated dose in mg/kg? This, along with the maximum dosing volume for the animal species, will determine the minimum required concentration of the drug in the vehicle.
-
Study Type: Is it a single-dose pharmacokinetic (PK) study or a multi-day toxicology study? Stability of the formulation over the dosing period is critical.
A Tiered Approach to Vehicle Screening
A systematic, tiered approach is efficient and minimizes the use of complex formulations when simpler ones suffice.
Caption: Tiered decision workflow for preclinical vehicle selection.
Protocol 2: Screening of Formulation Vehicles
Objective: To identify a simple, safe, and effective vehicle that can deliver the target concentration of the API.
Methodology:
-
Aqueous pH Adjustment (Tier 1):
-
Attempt to dissolve the API in saline or PBS by adjusting the pH upwards with a dilute base (e.g., 0.1 N NaOH) to just above the pKa where solubility is higher.
-
Target a pH that is physiologically tolerable (typically < 9 for oral).
-
Observe for precipitation upon standing.
-
-
Co-solvent Screening (Tier 2):
-
Prepare binary or ternary vehicle systems. Common examples include:
-
20% PEG 400 in water
-
10% Solutol HS 15 in water
-
10% DMSO / 40% PEG 400 / 50% water (Note: DMSO can have pharmacological effects and should be used with caution).[10]
-
-
Add API to each system to determine the maximum achievable concentration.
-
-
Suspension Feasibility (Tier 3):
-
Select a common suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water or 0.25% Tween 80 in saline).
-
Add the API powder to the vehicle and homogenize.
-
Observe the suspension for settling rate and ease of resuspension.
-
Data Presentation: Example Vehicle Screening Results
Target Concentration: 5 mg/mL (for a 50 mg/kg dose at 10 mL/kg)
| Vehicle System | API Solubility / Dispersibility | Observations / Remarks | Decision |
| PBS, pH 7.4 | 0.5 mg/mL | Clear solution, but concentration is too low. | Fail |
| Saline, pH adjusted to 8.5 | 2.1 mg/mL | Clear solution, but still below target. | Fail |
| 20% PEG 400 in Water | 1.8 mg/mL | Clear solution. Improved, but insufficient. | Fail |
| 10% Solutol HS 15 in Water | 3.5 mg/mL | Clear solution. Nearing target but not quite there. | Fail |
| 0.5% CMC in Water | >5 mg/mL (Suspension) | Forms a uniform, milky suspension. Settles slowly over 2 hours but is easily resuspended. | Pass |
Based on these hypothetical results, a suspension is the most promising approach.
Formulation Preparation and Characterization
Once a lead vehicle is identified, a formal protocol for its preparation and characterization must be established to ensure batch-to-batch consistency.
Protocol 3: Preparation of a 5 mg/mL Micronized Suspension for Oral Gavage
Objective: To prepare a stable, homogeneous, and dose-accurate suspension.
Materials:
-
Micronized this compound
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (as a wetting agent)
-
Purified Water
-
Glass mortar and pestle, magnetic stirrer, homogenizer (optional)
Methodology:
-
Prepare the Vehicle: Slowly add 0.5 g of CMC to 100 mL of purified water while stirring continuously with a magnetic stirrer. Leave stirring for several hours or overnight until a clear, viscous solution is formed.
-
Prepare the API Slurry: In a glass mortar, weigh the required amount of micronized API (e.g., 500 mg for 100 mL). Add a few drops of 0.1% Tween 80 solution and triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the API and prevent clumping.
-
Form the Suspension: Gradually add the CMC vehicle to the API paste in the mortar while continuously triturating to ensure uniform mixing.
-
Homogenize: Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes. For improved uniformity, a high-shear homogenizer can be used for a short period (e.g., 2-5 minutes).
-
Final QC: Transfer the final suspension to an amber glass bottle for storage.
Essential Analytical Characterization
Every batch of formulation prepared for an in vivo study must be characterized.[12][13]
-
Appearance and pH: Visually inspect for color, uniformity, and absence of large agglomerates. Measure the pH.
-
Particle Size Distribution (PSD): For suspensions, PSD is critical. Techniques like laser diffraction can confirm that the particle size is within the desired range (e.g., D90 < 20 µm) and has not changed due to agglomeration.
-
Purity and Strength (Concentration): An HPLC method should be used to confirm the concentration of the API in the formulation and to ensure no degradation has occurred during preparation. For a suspension, this requires dissolving an aliquot of the mixed suspension in a suitable organic solvent before analysis.
-
Stability: The formulation should be kept under study conditions (e.g., room temperature) and re-analyzed at relevant time points (e.g., after 24 or 48 hours) to ensure the API remains stable and the physical properties of the formulation do not change.
Caption: Quality control workflow for preclinical formulations.
Considerations for In Vivo Administration
-
Dose Homogeneity: For suspensions, it is imperative to stir the bulk formulation continuously during dose preparation and to vortex each individual syringe immediately before dosing to ensure the correct dose is administered.
-
Vehicle Toxicity: The chosen vehicle and all excipients must be well-tolerated in the selected species at the administered volume.[10] For example, aqueous solutions of methylcellulose are generally considered safe for oral administration in non-clinical toxicity studies.[14]
-
Route-Specific Requirements: If an i.v. formulation is developed, considerations like hemolysis potential and precipitation upon injection must be evaluated.
Conclusion
The formulation of a poorly soluble compound like this compound is a critical step that directly impacts the quality and reliability of preclinical in vivo data. A simplistic "dissolve in DMSO" approach is often inadequate and can introduce confounding toxicity or pharmacokinetic artifacts. By following a systematic process of physicochemical characterization, tiered vehicle screening, and rigorous analytical quality control, researchers can develop robust and appropriate formulations. This methodical approach ensures that the observed biological effects are a true reflection of the compound's activity, thereby enabling sound decision-making in the drug development process.
References
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Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2017). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. Molecular Pharmaceutics. Available at: [Link]
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Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Available at: [Link]
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ResearchGate. (2023). Analytical Techniques for Drug Formulation. Available at: [Link]
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]
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Journal of Pharmacy & Pharmaceutical Sciences. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available at: [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems. Available at: [Link]
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AGC Biologics. (2024). Analytical, Formulation & Stability. Available at: [Link]
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International Journal of Pharmacy and Pharmaceutical Research. (2017). Preformulation Analytical Techniques during Drug Development. Available at: [Link]
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Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available at: [Link]
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ResearchGate. (n.d.). Bridging in vitro Dissolution Tests to in vivo Dissolution for Poorly Soluable Acidic Drugs. Available at: [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
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MDPI. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Available at: [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]
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National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]
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YouTube. (2022). Analytical Strategies from Early Development to Validation. Available at: [Link]
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Pharmlabs. (n.d.). Excipients. Available at: [Link]
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Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]
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Pharmaceutical Technology. (2016). Excipients for Formulation Success. Available at: [Link]
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van der Merwe, J., Steenekamp, J., Steyn, D., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Available at: [Link]
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ResearchGate. (2018). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Available at: [Link]
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ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for libraries of 5-(pyrazin-2-yl)oxazole-4-carboxylic acid derivatives. This chemical scaffold represents a promising starting point for drug discovery, incorporating the structural features of both pyrazine and oxazole heterocycles, which are prevalent in bioactive molecules. This guide offers a flexible framework, moving from foundational principles of assay development to detailed, adaptable protocols for both biochemical and cell-based screening. It emphasizes scientific integrity, explaining the rationale behind experimental choices and incorporating self-validating systems within the protocols.
Introduction: The Rationale for Screening this compound Derivatives
The convergence of pyrazine and oxazole rings within a single scaffold presents a unique opportunity in medicinal chemistry. Pyrazole-containing compounds are known to target a wide array of proteins, including kinases, and are found in numerous FDA-approved drugs for conditions ranging from cancer to cardiovascular disease.[1][2][3] Similarly, oxazole derivatives exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4][5][6] The carboxylic acid moiety provides a key interaction point, capable of forming strong hydrogen bonds or salt bridges with target proteins, a common feature in enzyme inhibitors.
Given the rich pharmacology associated with its constituent heterocycles, the this compound scaffold is a prime candidate for HTS campaigns aimed at discovering novel modulators of various biological targets. Potential therapeutic areas include oncology, inflammation, and infectious diseases.[7][8] This guide will walk through the critical steps of developing a robust screening campaign to unlock the potential of this compound class.
The High-Throughput Screening (HTS) Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that systematically identifies and validates active compounds from a large library.[9][10] The process begins with developing a relevant and robust assay and progresses through primary screening, hit confirmation, and secondary assays to establish preliminary structure-activity relationships (SAR).[10][11]
Caption: A generalized workflow for a high-throughput screening campaign.
Part I: Biochemical Assay Protocol - Targeting Kinase Activity
Kinases are a prominent target class for pyrazole-containing drugs, making a kinase inhibition assay a logical starting point.[7] This protocol describes a generic, fluorescence-based assay adaptable to many kinases. The principle relies on measuring the amount of phosphorylated substrate, where a decrease in signal indicates inhibition.
Rationale and Assay Choice
Fluorescence-based assays are widely used in HTS due to their high sensitivity, versatility, and compatibility with automation.[12][13][14] This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format, which minimizes interference from compound autofluorescence by introducing a time delay between excitation and detection.[15][16]
Materials and Reagents
-
Kinase: Purified, active enzyme of interest (e.g., EGFR, JAK2).[17]
-
Substrate: Biotinylated peptide specific to the kinase.
-
Antibody: Lanthanide (e.g., Europium)-labeled anti-phospho-specific antibody.
-
Detection Reagent: Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Plates: Low-volume, 384-well black microplates.
-
Detection: TR-FRET compatible plate reader.
Detailed Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 1 mM stock of each derivative in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound into the assay plate wells. This results in a 10 µM final concentration in a 5 µL assay volume.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X kinase/substrate mix in assay buffer. The optimal concentrations must be determined during assay development (e.g., 2 nM kinase, 200 nM substrate).
-
Dispense 2.5 µL of this mix into each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km for the specific kinase (e.g., 20 µM).
-
Dispense 2.5 µL of the ATP solution into each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to remain within the linear range of the reaction.
-
-
Detection:
-
Prepare a 1X detection mix containing the Europium-labeled antibody and Streptavidin-APC in detection buffer.
-
Add 5 µL of the detection mix to each well, stopping the reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader (e.g., excitation at 320 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Data Analysis and Quality Control
-
Calculate TR-FRET Ratio: Ratio = (Emission_665nm / Emission_615nm) * 10,000
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
Assess Assay Quality: The Z'-factor is a statistical measure of assay robustness.[14] An assay is considered excellent for HTS if the Z'-factor is consistently > 0.5.[10]
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
| Parameter | Recommended Value | Rationale |
| Final Compound Conc. | 10 µM | Standard starting concentration for primary HTS.[10] |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on enzyme activity.[9] |
| Assay Volume | 5 - 10 µL | Suitable for 384-well format, conserves reagents.[9] |
| Z'-Factor | > 0.5 | Ensures a robust and reliable screening window.[10][14] |
| Hit Threshold | > 3x SD from Mean | A common statistical threshold for hit identification.[14] |
Part II: Cell-Based Assay Protocol - Targeting a Signaling Pathway
Cell-based assays provide data in a more physiologically relevant context. This protocol describes a bioluminescence-based reporter gene assay to screen for inhibitors of a hypothetical signaling pathway, for example, one downstream of a receptor tyrosine kinase (RTK).
Rationale and Assay Choice
Bioluminescence assays, particularly those using engineered luciferases like NanoLuc®, offer high sensitivity, a broad dynamic range, and low background, making them ideal for HTS.[18] Reporter gene assays are a robust method to measure the transcriptional activation of a pathway of interest.
Caption: A hypothetical signaling pathway for a cell-based reporter assay.
Materials and Reagents
-
Cell Line: A stable cell line expressing the target of interest and a reporter construct (e.g., HEK293 with an AP-1 response element driving NanoLuc® luciferase expression).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Stimulant: A known activator of the pathway (e.g., EGF for an EGFR-pathway screen).
-
Detection Reagent: A lytic "add-and-read" luciferase substrate (e.g., Nano-Glo®).
-
Test Compounds: this compound derivatives in 100% DMSO.
-
Plates: 384-well, white, solid-bottom tissue culture plates.
-
Detection: Luminescence-capable plate reader.
Detailed Step-by-Step Protocol
-
Cell Plating:
-
Harvest and count cells, then resuspend to a density of 200,000 cells/mL in assay medium (serum-free or low-serum).
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate (4,000 cells/well).
-
Incubate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Using an acoustic liquid handler, transfer 20-40 nL of compound stocks to the assay plates for a final concentration of 10 µM.
-
Pre-incubate the cells with the compounds for 60 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a 5X solution of the stimulant (e.g., EGF at 50 ng/mL) in assay medium.
-
Add 5 µL of the stimulant solution to all wells except the unstimulated controls (which receive 5 µL of medium).
-
Incubate the plates for 6-8 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Analysis and Hit Confirmation
-
Data Normalization: Calculate percent activity relative to controls: % Activity = 100 * (Luminescence_Compound - Luminescence_Unstimulated) / (Luminescence_Stimulated - Luminescence_Unstimulated)
-
Hit Identification: Identify compounds that reduce the signal below a defined threshold (e.g., >50% inhibition).
-
Hit Confirmation and Counter-Screening:
-
Dose-Response: Re-test primary hits in a concentration-response format to determine IC₅₀ values.[19]
-
Cytotoxicity Assay: Perform a counter-screen (e.g., using a viability reagent like CellTiter-Glo®) to eliminate compounds that inhibit the reporter signal simply by killing the cells. True hits should inhibit the pathway without significant cytotoxicity at the active concentration.
-
Concluding Remarks and Future Directions
The protocols outlined in this document provide a robust framework for initiating a high-throughput screening campaign against this compound derivatives. The key to success lies in meticulous assay development and validation to ensure data quality.[] Hits identified through these primary screens must undergo a rigorous validation workflow, including confirmation of activity, assessment of cytotoxicity, and testing in orthogonal or secondary assays to confirm the mechanism of action.[9][19] Subsequent analysis of preliminary SAR will guide the next phase of lead optimization, ultimately paving the way for the development of novel therapeutics.[10]
References
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health (NIH). [Link]
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Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. University of Illinois Chicago. [Link]
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Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. UIC Indigo. [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]
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Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PubMed Central. [Link]
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(PDF) Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. ResearchGate. [Link]
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An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. [Link]
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Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors. ResearchGate. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
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High-Throughput Screening & Discovery. Southern Research. [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
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Bioluminescence-based assays for quantifying endogenous protein interactions in live cells. ScienceDirect. [Link]
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ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. National Institutes of Health (NIH). [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
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HTS data analysis workflow. ResearchGate. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. PubMed Central. [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]
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The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. PubMed. [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health (NIH). [Link]
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High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). PubMed Central. [Link]
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High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). ResearchGate. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. [Link]
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High-throughput drug screening identifies EGFR/MAPK pathway targeting sensitivities in organoid models of ovarian carcinosarcoma. PubMed. [Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. [Link]
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Application Notes & Protocols for the Quantification of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid in Biological Samples
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid
This compound is a heterocyclic compound of interest in pharmaceutical research, belonging to the broad class of oxazole derivatives known for their diverse biological activities.[1][2] The accurate quantification of this molecule in biological matrices such as plasma, urine, and tissue homogenates is paramount for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles during drug discovery and development. This document provides a comprehensive guide to the development and validation of robust analytical methods for this purpose, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[3]
The structural composition of the target analyte—a pyrazine ring linked to an oxazole-4-carboxylic acid—predicts it to be an acidic and relatively polar molecule. This is inferred from the known properties of its core components, pyrazine-2-carboxylic acid (pKa ≈ 2.9, LogP ≈ -0.18) and oxazole-4-carboxylic acid.[3][4][5][6] This acidic nature is a critical consideration in the development of effective sample preparation and chromatographic strategies. The protocols outlined herein are designed to be robust, high-throughput, and validated in accordance with regulatory expectations, such as those set forth by the U.S. Food and Drug Administration (FDA).[7][8]
Physicochemical Properties and Methodological Considerations
A successful bioanalytical method hinges on a thorough understanding of the analyte's physicochemical properties. For this compound (Formula: C₈H₅N₃O₃, MW: 191.14), we can predict the following:[9]
-
Acidity: The carboxylic acid moiety will be the primary acidic center, with an estimated pKa in the range of 3-4. This implies that the molecule will be ionized (negatively charged) at physiological pH and unionized (neutral) in a sufficiently acidic environment (pH < 2).
-
Polarity: The presence of multiple nitrogen and oxygen atoms, coupled with the carboxylic acid group, suggests a high degree of polarity. This will influence its retention behavior in reversed-phase chromatography and its solubility in various extraction solvents.
-
Stability: The recommendation for refrigerated storage (2-8°C) suggests potential instability at ambient temperatures.[9] Therefore, all sample handling and storage should be conducted under controlled, cool conditions.
These properties guide the selection of appropriate analytical techniques and sample preparation strategies to ensure high recovery and minimize matrix effects.
I. Sample Preparation: Isolating the Analyte from Complex Biological Matrices
The primary goal of sample preparation is to extract the analyte of interest from the biological matrix, removing interfering components like proteins and phospholipids, and concentrating the analyte for sensitive detection.[3] We present three common and effective protocols, ranging from simple to more complex, allowing researchers to choose based on their required level of cleanliness and sensitivity.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput screening and when high sensitivity is not the primary concern.
Rationale: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. The analyte, being soluble in the organic/aqueous supernatant, is then separated by centrifugation.
Step-by-Step Protocol:
-
Aliquot 100 µL of the biological sample (plasma, urine, or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold (4°C) acetonitrile containing an appropriate internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte or a structurally similar compound with a different mass.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Diagram of Protein Precipitation Workflow:
}
Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Rationale: The pH of the sample is adjusted to below the analyte's pKa to neutralize the carboxylic acid group, making it less polar and more amenable to extraction into an organic solvent.
Step-by-Step Protocol:
-
Aliquot 200 µL of the biological sample into a clean tube.
-
Add the internal standard.
-
Acidify the sample by adding 50 µL of 1% formic acid in water to bring the pH below 3.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is ideal for methods requiring the lowest limits of quantification.[3]
Rationale: A mixed-mode or polymeric reversed-phase SPE sorbent can be used. For this acidic analyte, a nonpolar extraction on a polymeric sorbent is recommended. The sample is acidified to neutralize the analyte, which is then retained on the nonpolar sorbent while polar impurities are washed away. The analyte is subsequently eluted with an organic solvent.[6]
Step-by-Step Protocol:
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB or Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[6]
-
Sample Pre-treatment: Mix 200 µL of the plasma sample with 200 µL of 2% formic acid in water. Add the internal standard.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.
Diagram of Solid-Phase Extraction Workflow:
}
Solid-Phase Extraction Workflow.
II. LC-MS/MS Analysis: Separation and Detection
LC-MS/MS provides excellent sensitivity and selectivity for quantifying small molecules in complex matrices.[10]
Rationale: Reversed-phase chromatography is suitable for this polar analyte. An acidic mobile phase will ensure the carboxylic acid group is protonated, leading to better retention and peak shape on a C18 column. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode will provide specificity and sensitivity.
Proposed LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system. |
| Column | C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. (This should be optimized) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A likely precursor ion will be [M+H]⁺ at m/z 192.1. Product ions will need to be identified. |
III. Method Validation: Ensuring Data Integrity
A bioanalytical method must be rigorously validated to ensure its reliability.[11] The validation should be performed in accordance with FDA guidelines, assessing the following parameters:[7][8][12]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Calibration Curve and Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into the blank biological matrix. A linear range appropriate for the expected in-vivo concentrations should be established.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response from pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte is assessed to ensure that it does not compromise the accuracy of the measurement.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage) must be evaluated.
Table of Typical Acceptance Criteria for Method Validation:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. |
| Matrix Factor | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions. |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the quantitative analysis of this compound in biological samples. By leveraging the predicted physicochemical properties of the analyte and employing the gold-standard technique of LC-MS/MS, researchers can develop and validate a sensitive, specific, and reliable method. The choice of sample preparation technique—protein precipitation, liquid-liquid extraction, or solid-phase extraction—will depend on the specific requirements of the study, balancing the need for throughput with the desired level of sample cleanliness and sensitivity. Rigorous method validation in accordance with regulatory guidelines is essential to ensure the integrity and defensibility of the generated data, which is critical for advancing promising compounds through the drug development pipeline.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 19, 2026, from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation FDA 2001.pdf. [Link]
-
Technology Networks. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. [Link]
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PubChem. (n.d.). 2-Pyrazinecarboxylic acid. [Link]
-
PubMed Central. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
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ACS Publications. (2025). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. [Link]
-
PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. [Link]
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
MDPI. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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PubMed Central. (2024). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. [Link]
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Topic: Synthesis of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
An Application Note for Medicinal Chemists
Abstract
This document provides a comprehensive guide for the synthesis and derivatization of the 5-(pyrazin-2-yl)oxazole-4-carboxylic acid scaffold, a heterocyclic system of significant interest in modern medicinal chemistry. The pyrazine ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to act as a hydrogen bond acceptor.[1][2] The oxazole core serves as a versatile and rigid linker, while the carboxylic acid moiety often acts as a critical anchor for target binding.[3][4] However, the carboxylic acid group can also confer undesirable physicochemical properties, such as poor membrane permeability and rapid metabolic clearance.[5] This guide details robust, step-by-step protocols for the construction of the core scaffold and outlines a strategic framework for creating a diverse library of derivatives. The objective is to enable systematic Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles by modifying the carboxylic acid and other positions on the heterocyclic core.
Introduction and Strategic Rationale
The convergence of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. The this compound core represents a strategic amalgamation of three key medicinal chemistry motifs:
-
The Pyrazine Ring: This diazine is a bioisostere of pyridine and phenyl rings but offers distinct electronic and solubility properties. Its two nitrogen atoms can engage in hydrogen bonding interactions and often enhance metabolic resistance, making it a valuable component in drugs targeting kinases and other enzymes.[6][7]
-
The Oxazole Ring: As a five-membered aromatic heterocycle, the oxazole ring is a bio-isostere for phenyl, amide, and ester functionalities.[4][8] Its rigid structure helps to lock the relative orientation of its substituents, which is crucial for optimizing binding affinity by reducing the entropic penalty upon target engagement.
-
The Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor and is often ionized at physiological pH, allowing it to form strong salt-bridge interactions with basic residues (like lysine or arginine) in a target's active site.[5] However, this same ionization is a double-edged sword, frequently leading to low cell permeability and high plasma clearance, thereby limiting oral bioavailability.[9]
Therefore, a primary goal of SAR studies on this scaffold is to explore modifications of the carboxylic acid group to mitigate its pharmacokinetic liabilities while preserving or enhancing its binding contributions. This exploration often involves creating amides, esters, and non-classical bioisosteric replacements, such as 1H-tetrazoles.[10]
Overall Synthetic Workflow
The synthesis of the target derivatives is designed as a convergent and modular process. This approach allows for the late-stage introduction of diversity, which is highly efficient for building a chemical library for SAR studies. The overall strategy involves three main phases: construction of the core ester, saponification to the key carboxylic acid intermediate, and subsequent diversification.
Caption: High-level workflow for the synthesis of the derivative library.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.
Protocol 3.1: Synthesis of Ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate (Core Scaffold)
This protocol utilizes a modified Hantzsch-type oxazole synthesis, a reliable method for constructing substituted oxazoles.[11] The reaction proceeds via condensation of pyrazine-2-carboxamide with ethyl 2-chloroacetoacetate followed by cyclodehydration.
Materials:
-
Pyrazine-2-carboxamide
-
Ethyl 2-chloroacetoacetate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrazine-2-carboxamide (1.0 eq) and anhydrous DMF (5 mL per 1 mmol of amide).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via syringe. The addition is exothermic; maintain the temperature below 10 °C.
-
Causality Note: POCl₃ acts as both a chlorinating agent for the acetoacetate enol and a powerful dehydrating agent to drive the final cyclization to the oxazole ring.
-
-
After the addition is complete, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise.
-
Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and saturated NaHCO₃ solution.
-
Safety Note: This step quenches the excess POCl₃ and is highly exothermic. Perform this slowly in a well-ventilated fume hood.
-
-
Extract the aqueous mixture three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% EtOAc in hexanes) to yield the title compound as a solid.
Expected Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 9.25 (s, 1H), 8.78 (d, J = 1.6 Hz, 1H), 8.65 (d, J = 2.4 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).
-
HRMS (ESI): Calculated for C₁₀H₉N₃O₃ [M+H]⁺, found [value close to calculated].
Protocol 3.2: Saponification to this compound (Key Intermediate)
This is a standard ester hydrolysis to unmask the carboxylic acid, making it available for derivatization.
Materials:
-
Ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate (from Protocol 3.1)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Causality Note: Acidification protonates the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid. If a precipitate does not form readily, extract the acidified solution with DCM or EtOAc.
Protocol 3.3: Derivatization via Amide Coupling (Example for SAR Library)
This protocol uses a standard peptide coupling reagent, HATU, to create an amide derivative. This method is high-yielding and tolerant of a wide range of amine functional groups.
Materials:
-
This compound (from Protocol 3.2)
-
A selected primary or secondary amine (e.g., benzylamine, morpholine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the selected amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality Note: HATU is an efficient activating agent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. DIPEA is a non-nucleophilic base used to mop up the generated acid and maintain a basic pH for the reaction.
-
-
Stir the mixture at room temperature for 2-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired amide derivative.
Framework for Structure-Activity Relationship (SAR) Studies
The primary goal is to understand how structural modifications impact biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The derivatization strategy should be systematic.
Caption: Logic map for SAR exploration of the pyrazinyloxazole scaffold.
SAR Data Management
| Compound ID | Modification (R-group at Position R1) | Yield (%) | Potency (IC₅₀, µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| ACID-01 | -COOH (Parent Compound) | 85 | [Baseline Value] | [Baseline Value] |
| AMIDE-01 | -C(O)NH-benzyl | 78 | TBD | TBD |
| AMIDE-02 | -C(O)N(CH₂)₄CH₂ (Piperidinyl) | 81 | TBD | TBD |
| ESTER-01 | -COOMe | 92 | TBD | TBD |
| TETRA-01 | 5-(1H-tetrazolyl) | 45 | TBD | TBD |
| ...etc | ...etc | ... | ... | ... |
Interpreting the SAR Table:
-
Amides vs. Acid: Compare the potency and permeability of amides to the parent acid. Does a small alkyl amide (e.g., dimethylamide) restore potency lost by larger groups? Does a bulky group (e.g., t-butyl) abolish activity, suggesting a tight binding pocket?
-
Bioisosteres vs. Acid: The tetrazole derivative is particularly important. It often retains the acidic nature required for binding but can dramatically alter PK properties.[10] A significant improvement in permeability with retained potency would be a major breakthrough.
-
Pyrazine Substituents: Modifications on the pyrazine ring can probe for additional interactions with the target protein and fine-tune the electronics of the entire system.[12]
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutics. The synthetic protocols outlined in this application note provide a robust and flexible platform for generating a diverse library of analogues. By systematically applying the principles of medicinal chemistry, such as bioisosteric replacement and structure-based design, researchers can effectively navigate the SAR of this series to identify lead compounds with optimized potency, selectivity, and drug-like properties.
References
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Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini reviews in medicinal chemistry, 13(11), 1607–1625. [Link]
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ResearchGate. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. [Link]
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Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
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Atif, A., & Sir, H. A. (2021). Synthetic Approaches for Oxazole Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(10), 1945-1965. [Link]
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Ingenta Connect. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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Bentham Science. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11). [Link]
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Taylor & Francis Online. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Biomolecular Structure and Dynamics, 38(10), 2993-3002. [Link]
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Dunn, P. J., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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ResearchGate. (2021). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]
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SlideShare. (2021). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
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S. D. College of Pharmacy & Vocational Studies. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7609. [Link]
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Liu, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
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Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424. [Link]
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Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
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American Chemical Society. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
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Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]
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Goutham, G., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Arabian Journal of Chemistry, 10, S243-S251. [Link]
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Application Notes & Protocols for Investigating 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid in Cancer Cell Line Studies
An In-Depth Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: Unveiling the Potential of a Novel Heterocyclic Compound
The relentless pursuit of novel therapeutic agents is a cornerstone of cancer research. Heterocyclic compounds, in particular, have emerged as a rich source of scaffolds for the development of potent anticancer drugs.[1] The molecule 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid belongs to a promising class of compounds that combines two key pharmacophores: a pyrazine ring and an oxazole ring.
The oxazole moiety is a five-membered heterocycle that is a structural component of numerous natural products and synthetic molecules with significant biological activities.[2][3] Derivatives of oxazole have demonstrated potent anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways like STAT3, interference with microtubule formation, and induction of apoptosis.[2][4] Many oxazole-containing compounds have shown excellent potency against a range of cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[2][4]
Similarly, the pyrazine ring , a six-membered aromatic heterocycle, is a key structural feature in many clinically approved and investigational kinase inhibitors.[5] Pyrazine derivatives have been extensively explored for their anticancer properties, often functioning by targeting the ATP-binding pockets of kinases such as Janus kinases (JAKs), which are pivotal in cytokine signaling pathways that drive cancer cell proliferation and survival.[5][6]
The unique combination of these two pharmacophores in this compound suggests a strong rationale for its investigation as a potential anticancer agent. This guide provides a comprehensive framework for the initial in vitro characterization of this compound, from postulating a mechanism of action to detailed, field-proven protocols for assessing its biological effects on cancer cell lines.
Postulated Mechanism of Action: A Kinase-Centric Hypothesis
Based on the established activities of its structural components, we hypothesize that this compound functions as a kinase inhibitor. Many pyrazine and oxazole derivatives target kinases that are upstream regulators of critical oncogenic signaling pathways.[5][7] A plausible mechanism is the inhibition of receptor tyrosine kinases (RTKs) or cytosolic kinases like JAKs. This upstream inhibition would, in turn, disrupt downstream signaling cascades essential for cancer cell survival and proliferation, such as the JAK/STAT and PI3K/Akt pathways.[8][9]
Persistent activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and migration.[8][10] The PI3K/Akt pathway is another central regulator of cell growth and survival, and its aberrant activation is frequently observed in tumors, contributing to therapeutic resistance.[11][12] Inhibition of these pathways is a validated strategy in cancer therapy.
The diagram below illustrates this postulated mechanism of action, providing a clear visual guide for the experimental investigations outlined in this document.
Caption: Postulated mechanism of this compound.
Comprehensive Experimental Workflow
A systematic approach is essential to characterize the anticancer properties of a novel compound. The following workflow provides a logical progression from broad screening to more detailed mechanistic studies. This ensures a thorough evaluation of the compound's effects on cancer cell lines.
Caption: A systematic workflow for in vitro compound evaluation.
Detailed Protocols for In Vitro Analysis
The following protocols are foundational for assessing the anticancer activity of this compound. Each protocol is designed to be self-validating by including appropriate controls and explaining the scientific rationale behind the key steps.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan.[14]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well, to be optimized for each cell line) in 100 µL of complete culture medium.[15]
-
Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is consistent and non-toxic (typically ≤ 0.5%).
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only, for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]
-
Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label these cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of viable or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.[18]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Sterile PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold sterile PBS by centrifuging at 300 x g for 5 minutes.[19]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[19]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[20]
-
-
Data Acquisition:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.
-
Data Analysis:
-
The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered artifacts in this assay)
-
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the cell's DNA content.[22] Cells are first fixed with ethanol to permeabilize their membranes for PI entry. RNase treatment is included to prevent the staining of double-stranded RNA.[21]
Materials:
-
Treated and control cells
-
Sterile PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing Propidium Iodide, RNase A, and a detergent like Triton X-100 in PBS)[23]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation and Treatment:
-
Seed cells and treat with this compound as described in the apoptosis protocol.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[23]
-
Fix the cells by incubating at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS to remove any residual ethanol.
-
Resuspend the pellet in 500 µL of PI staining solution.[24]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Acquire data from at least 10,000 cells per sample.
-
Use a dot plot of fluorescence area versus height or width to gate on single cells and exclude doublets.[22]
-
Data Analysis:
-
A histogram of fluorescence intensity will be generated.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The region between the two peaks represents cells in the S phase (synthesizing DNA).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.
-
An accumulation of cells in a specific phase after treatment indicates cell cycle arrest.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison and interpretation. The IC50 values obtained from the cell viability assays are a critical measure of the compound's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HT-29 | Colorectal Adenocarcinoma | 48 | [Insert Value] |
| PC-3 | Prostate Cancer | 48 | [Insert Value] |
Troubleshooting Common Experimental Issues
Reproducibility is key in cell-based assays.[25] The following flowchart provides a guide to addressing common problems that may arise during the execution of these protocols.
Caption: A guide for troubleshooting common cell assay issues.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. Retrieved from [Link]
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Lee, H., Jeong, A. J., & Ye, S. K. (2016). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Cancers, 8(9), 83. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
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Thakur, A., & Lum, L. G. (2010). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (46), 2454. Retrieved from [Link]
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Chen, C., et al. (2021). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cancers, 13(6), 1398. Retrieved from [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Retrieved from [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]
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Chen, C., & Wang, L. (2022). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 12, 1073845. Retrieved from [Link]
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Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 113-134. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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S., D. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 107(1), 25.2.1-25.2.11. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Wieczorek, R., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11768. Retrieved from [Link]
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Ask this paper. (2023). pharmacological-activity-and-mechanism-of-pyrazines. Retrieved from [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Retrieved from [Link]
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Gkeka, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4369. Retrieved from [Link]
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Gkeka, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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El-Damasy, A. K., et al. (2020). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 25(18), 4243. Retrieved from [Link]
-
Kim, D., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(10), 1058-1062. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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Hayes, J. M., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 943-950. Retrieved from [Link]
-
National Institutes of Health. (2025). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Retrieved from [Link]
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National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of[11][21]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]
-
ResearchGate. (2025). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Retrieved from [Link]
-
Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[11][21]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common experimental hurdles and optimize your reaction conditions.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of pyrazine and oxazole moieties in pharmacologically active molecules.[1][2][3] The synthesis of this specific molecule, while not extensively documented, can be approached through established methods for oxazole formation. This guide will focus on a plausible and robust synthetic strategy, highlighting key considerations and potential challenges.
A common and effective method for constructing the oxazole ring is the reaction of an activated carboxylic acid derivative with an isocyanide.[4][5] This guide will focus on a modern and efficient one-pot approach for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids.[4]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two key stages:
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Oxazole Ring Formation: Reaction of pyrazine-2-carboxylic acid with a suitable isocyanoacetate to form the corresponding ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate.
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Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of Ethyl 5-(Pyrazin-2-yl)oxazole-4-carboxylate (Step 1)
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Question: I am not getting a good yield of the oxazole ester. What could be the reasons and how can I improve it?
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Answer: Low yields in this step can stem from several factors. A systematic approach to troubleshooting is recommended.[4]
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Cause A: Inefficient Activation of Pyrazine-2-carboxylic Acid: The formation of the acylpyridinium salt is a critical step.[4]
-
Solution:
-
Reagent Quality: Ensure that the activating agent (e.g., DMAP-Tf) and the base (e.g., DMAP) are of high purity and anhydrous.
-
Reaction Conditions: The activation is typically rapid. Ensure the carboxylic acid and DMAP are fully dissolved before adding the activating agent. A slight excess of the activating agent and base can be beneficial.[4]
-
-
-
Cause B: Instability of Reactants or Intermediates: Pyrazine-2-carboxylic acid or the activated intermediate might be unstable under the reaction conditions.
-
Solution:
-
Temperature Control: Maintain the reaction temperature at 40°C as recommended for similar syntheses.[4] Higher temperatures could lead to decomposition.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times might not necessarily increase the yield and could lead to side product formation.
-
-
-
Cause C: Moisture Contamination: The reaction is sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate.
-
Solution:
-
Dry Glassware and Solvents: Use oven-dried glassware and anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Cause D: Purity of Starting Materials: Impurities in pyrazine-2-carboxylic acid or ethyl isocyanoacetate can inhibit the reaction.
-
Solution:
-
Purification: Purify the starting materials if their purity is questionable. Recrystallization or column chromatography can be employed.
-
-
-
Issue 2: Formation of Multiple Byproducts in Step 1
-
Question: My reaction mixture shows multiple spots on TLC, and the desired product is difficult to isolate. What are the likely side reactions?
-
Answer: The formation of byproducts is a common issue in heterocyclic synthesis.
-
Cause A: Self-condensation of Ethyl Isocyanoacetate: The isocyanoacetate can undergo self-condensation, especially in the presence of a strong base.
-
Solution:
-
Controlled Addition: Add the ethyl isocyanoacetate slowly to the reaction mixture containing the activated carboxylic acid.
-
Base Stoichiometry: Use the recommended stoichiometry of the base. An excess of a strong base is not required for this reaction.[4]
-
-
-
Cause B: Decomposition of the Pyrazine Ring: The pyrazine ring might be susceptible to degradation under certain conditions, although it is generally stable.
-
Solution:
-
Mild Conditions: Adhere to the recommended mild reaction temperature.
-
Work-up: Perform the aqueous work-up promptly after the reaction is complete to minimize contact with potentially degrading conditions.
-
-
-
Issue 3: Incomplete or Slow Hydrolysis of the Ester (Step 2)
-
Question: The hydrolysis of my ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate is very slow or does not go to completion. How can I drive the reaction forward?
-
Answer: Ester hydrolysis can sometimes be challenging, especially with sterically hindered or electron-deficient esters.
-
Cause A: Insufficient Hydrolysis Reagent: The amount of acid or base may not be sufficient for complete conversion.
-
Solution:
-
Acid-Catalyzed Hydrolysis: Use a significant excess of aqueous acid (e.g., 6N HCl) and heat the reaction.[4]
-
Base-Mediated Hydrolysis (Saponification): Use a stoichiometric amount or a slight excess of a base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
-
-
Cause B: Low Reaction Temperature: The hydrolysis may require elevated temperatures to proceed at a reasonable rate.
-
Solution:
-
Heating: Heat the reaction mixture to reflux (for base-mediated hydrolysis) or up to 100°C (for acid-catalyzed hydrolysis).[4] Monitor the reaction by TLC to avoid decomposition of the product.
-
-
-
Cause C: Product Instability: The target carboxylic acid might be unstable under the hydrolysis conditions, especially at high temperatures. 5-Hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable towards hydrolytic ring-opening and decarboxylation. While our target molecule is not a 5-hydroxy derivative, the potential for instability should be considered.
-
Solution:
-
Milder Conditions: If decomposition is observed, try milder hydrolysis conditions, such as using LiOH at room temperature for a longer duration.
-
Careful pH Adjustment: During work-up after base-mediated hydrolysis, acidify the solution carefully to a pH of around 3-4 to precipitate the carboxylic acid, avoiding strongly acidic conditions if possible.
-
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the mechanism of the oxazole formation in Step 1?
-
Answer: The reaction proceeds through the in-situ formation of an acylpyridinium salt from pyrazine-2-carboxylic acid. This activated intermediate is then attacked by the nucleophilic carbon of ethyl isocyanoacetate, followed by cyclization and elimination to yield the oxazole ring.[4]
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-
Question 2: Are there alternative methods for synthesizing the oxazole ring?
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Answer: Yes, several other methods exist, including the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde.[6] However, the direct synthesis from a carboxylic acid is often more convergent and avoids the need to prepare the corresponding aldehyde.
-
-
Question 3: What analytical techniques are recommended for characterizing the final product?
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Answer: A combination of techniques should be used to confirm the structure and purity of this compound:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
-
-
Question 4: What safety precautions should be taken during this synthesis?
-
Answer: Standard laboratory safety practices should be followed:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Isocyanides are volatile and have a strong, unpleasant odor. Handle them with care in the fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents used.
-
-
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(Pyrazin-2-yl)oxazole-4-carboxylate
This protocol is adapted from a general procedure for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[4]
| Reagent | Molar Eq. |
| Pyrazine-2-carboxylic acid | 1.0 |
| DMAP | 1.5 |
| DMAP-Tf | 1.3 |
| Ethyl isocyanoacetate | 1.2 |
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To a screw-capped vial containing a magnetic stir bar, add pyrazine-2-carboxylic acid (1.0 equiv), 4-(dimethylamino)pyridine (DMAP, 1.5 equiv), and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add DMAP-Tf (1.3 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.
-
Seal the vial and stir the mixture in a preheated oil bath at 40°C for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol is a general procedure for the hydrolysis of an ethyl ester.[4]
-
Dissolve the ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5-2.0 equiv) to the solution.
-
Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl to a pH of approximately 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: A workflow for troubleshooting low product yield.
References
-
A highly efficient and expedient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids... J Org Chem. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
-
Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health. [Link]
-
The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. PubMed. [Link]
-
Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate. [Link]
-
Synthesis, structure and reactivity of 5-pyranosyl-1,3,4-oxathiazol-2-ones. PubMed. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure and reactivity of 5-pyranosyl-1,3,4-oxathiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of Pyrazine Derivative Synthesis
Welcome to the technical support center dedicated to the synthesis of pyrazine derivatives. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyrazine and its derivatives are foundational scaffolds in numerous pharmaceuticals, flavors, and materials, yet their synthesis can present significant challenges.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed, field-proven protocols, and comparative data to empower you to overcome common hurdles and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and problems encountered during pyrazine synthesis.
Q1: My pyrazine synthesis is consistently resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields are a frequent issue in pyrazine synthesis, often stemming from a few key areas. Classical methods, in particular, are known for harsh reaction conditions which can lead to product degradation.[1][3] A systematic troubleshooting approach is most effective:
-
Suboptimal Reaction Conditions: The delicate balance of temperature, pressure, and reaction time is critical. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may result in incomplete conversion to the aromatic pyrazine, leaving piperazine byproducts. Conversely, exceeding 450°C can lead to the decomposition of the pyrazine ring.[1]
-
Purity of Starting Materials: Impurities in your reagents, such as α-dicarbonyl compounds or 1,2-diamines, can introduce competing side reactions, significantly depressing the yield of your desired product.[1]
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Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed via a dihydropyrazine intermediate, which must be oxidized to the final aromatic product.[1][4] If this oxidation is inefficient or incomplete, your isolated product will be a mixture, thus lowering the yield of the target pyrazine.
-
Choice of Base and Catalyst: In modern catalytic methods, such as dehydrogenative coupling reactions, the choice and amount of base or catalyst are paramount. The incorrect base can lead to dramatically lower yields.[1][5]
-
Product Loss During Work-up: Pyrazine derivatives can be volatile or have moderate polarity, leading to significant product loss during extraction and purification steps.[1][2]
Q2: My reaction mixture is turning dark brown or black, and I'm seeing many unidentified spots on my TLC plate. What is causing this?
A2: A dark reaction mixture and complex TLC profile often indicate polymerization or degradation reactions.[1] This can be caused by:
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Excessive Heat: Lowering the reaction temperature may prevent the formation of polymeric byproducts.
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Air Sensitivity: Some reaction intermediates are sensitive to air oxidation, which can trigger a cascade of undesirable side reactions.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Aldol Condensation: If your starting materials or solvents contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored, high-molecular-weight byproducts.[1]
Q3: I am struggling to purify my pyrazine derivative using silica gel chromatography. What can I do to improve separation?
A3: Chromatographic purification of pyrazines can be challenging due to their polarity and the potential for co-eluting with structurally similar impurities.[2][3] Here are some strategies to improve your separation:
-
Optimize Your Solvent System: A common mobile phase is a hexane/ethyl acetate gradient.[2][6] For closely related pyrazine derivatives, a shallow gradient can improve resolution.
-
Consider High-Surface-Area Silica: Standard flash silica may not provide sufficient separation. Using a higher surface area silica can enhance the resolution between your product and impurities.[3][7]
-
Alternative Solvents: If you are co-eluting with polar impurities like imidazoles, which can form in certain reaction pathways, consider your extraction solvent. Using hexane for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazoles in the aqueous layer.[1][2][8] If you must use a more polar extraction solvent like MTBE or ethyl acetate, a subsequent pass through a silica plug can help remove the imidazole impurities.[2][8]
Troubleshooting Guides: Specific Issues and Solutions
This section provides a more detailed, problem-and-solution-oriented guide for specific challenges you may encounter.
Issue 1: Low Yield in Modern Catalytic Syntheses
Modern methods, such as the manganese-catalyzed dehydrogenative coupling of β-amino alcohols, offer a more sustainable route to pyrazines but require careful optimization.[5][9]
-
Symptom: Low yield of the desired 2,5-disubstituted pyrazine.
-
Possible Cause 1: Suboptimal Base. The choice of base is critical in these reactions.
-
Solution: Screen a variety of bases. As shown in the table below, potassium hydride (KH) has been demonstrated to be significantly more effective than other common bases in certain manganese-catalyzed systems.[5]
| Entry | Base | Yield (%) |
| 1 | KH | 95 |
| 2 | NaOEt | 81 |
| 3 | tBuOK | 15 |
| 4 | NaOMe | 10 |
| Table 1: Effect of Base on the Yield of 2,5-Diphenylpyrazine in a Manganese-Catalyzed Dehydrogenative Coupling.[5] |
-
Possible Cause 2: Incorrect Catalyst Loading. Too little catalyst will result in an incomplete reaction, while too much can sometimes lead to side reactions or be economically unviable.
-
Solution: For many manganese-catalyzed reactions, a catalyst loading of 2 mol% is optimal.[1][9] Verify that your catalyst is active and properly handled, especially if it is air-sensitive.
Issue 2: Formation of Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
When functionalizing pyrazine halides using palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, specific side reactions are common.
-
Symptom: Significant formation of the debrominated pyrazine byproduct (hydrodebromination).
-
Possible Cause: 2-Bromopyrazine is particularly prone to hydrodebromination due to the electron-deficient nature of the pyrazine ring.[10] This side reaction is often promoted by high temperatures, strong bases, and protic solvents.[10]
-
Solution:
-
Optimize Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C) to see if the rate of hydrodebromination decreases.[10]
-
Choose the Right Base: Use weaker bases like K₃PO₄ or Cs₂CO₃, which are less likely to promote the formation of palladium-hydride species that lead to hydrodebromination.[10][11]
-
Use Aprotic Solvents: Employ anhydrous and degassed aprotic solvents such as toluene, dioxane, or THF to minimize the presence of proton sources.[10]
-
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for both classical and modern pyrazine syntheses.
Protocol 1: Staedel-Rugheimer Pyrazine Synthesis of 2,5-Diphenylpyrazine
This classical method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[4][12][13]
Step 1: Synthesis of α-Aminoacetophenone
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroacetophenone in ethanol.
-
Bubble ammonia gas through the solution or add an excess of aqueous ammonia.
-
Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, the intermediate α-aminoacetophenone can be isolated, or often, the reaction mixture is carried directly to the next step.
Step 2: Self-Condensation and Oxidation
-
The ethanolic solution containing the α-aminoacetophenone will begin to spontaneously condense to form the dihydropyrazine intermediate.
-
To facilitate the oxidation to the aromatic pyrazine, bubble air through the reaction mixture or add a mild oxidizing agent such as hydrogen peroxide.
-
The product, 2,5-diphenylpyrazine, will often precipitate from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2,5-diphenylpyrazine.[1]
Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)
The Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[1][14][15]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Add an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl).
-
Stir the reaction at room temperature until the formation of the α-oximino ketone is complete (monitor by TLC).
Step 2: Reduction and Cyclization
-
To the solution of the α-oximino ketone, add a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) to form the α-amino ketone in situ.
-
The α-amino ketone will then self-condense to form the dihydropyrazine.
Step 3: Oxidation
-
To the dihydropyrazine solution, add an oxidizing agent such as copper(II) sulfate or simply expose the reaction to air, which can be sufficient for some substrates.[1][14]
-
Heat the reaction mixture if necessary to drive the oxidation to completion.
-
After cooling, neutralize the reaction mixture and extract the pyrazine product with an appropriate organic solvent.
-
Purify the crude product by column chromatography or distillation.[1]
Protocol 3: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Phenylglycinol
This modern, atom-economical method uses an earth-abundant metal catalyst to synthesize 2,5-diphenylpyrazine from a β-amino alcohol.[5][9][16]
-
To an oven-dried Schlenk tube, add the manganese pincer catalyst (2 mol%), potassium hydride (KH, 3 mol%), and 2-phenylglycinol (0.5 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 2 mL of anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water, then dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,5-diphenylpyrazine.
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.
Caption: Generalized Workflow for the Gutknecht Pyrazine Synthesis.
Caption: Workflow for Manganese-Catalyzed Pyrazine Synthesis.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7734–7741. [Link]
- Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Supporting Information for Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
-
Bhadra, E., & Biju, A. T. (2024). Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn(i) catalysis. Chemical Communications. [Link]
-
Sci-Hub. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]
-
Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 102(5), 1547–1553. [Link]
-
ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]
-
Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
Wiley Online Library. (n.d.). Gutknecht Pyrazine Synthesis. [Link]
-
NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). [Link]
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. [Link]
-
National Institutes of Health. (n.d.). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn( i ) catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03595J [pubs.rsc.org]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid and Related Polar Heterocyclic Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar heterocyclic compounds, with a specific focus on 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to navigate the complexities of purifying these often problematic molecules.
Introduction: The Challenge of Polar Heterocycles
Polar heterocyclic compounds, such as this compound, are prevalent scaffolds in medicinal chemistry and materials science. Their purification, however, presents significant hurdles. The presence of multiple heteroatoms (nitrogen and oxygen), aromatic rings, and an ionizable carboxylic acid group imparts high polarity. This often leads to poor solubility in common organic solvents, strong interactions with stationary phases, and difficulties in achieving baseline separation from structurally similar impurities.[1]
This guide will equip you with the knowledge to diagnose and solve common purification issues, enabling you to obtain your target compound with the desired purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is my polar heterocyclic compound, this compound, showing poor retention and eluting in the void volume on my C18 reversed-phase column?
A1: This is a classic problem for highly polar molecules in reversed-phase chromatography (RPC).[2][3] The non-polar C18 stationary phase has a low affinity for your polar compound, which prefers the highly polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][4] Consequently, your compound travels with the solvent front, resulting in little to no retention.[2][5]
Solutions:
-
Switch to a More Polar Stationary Phase: Consider columns designed for polar analytes, such as those with polar-embedded or polar-endcapped phases. Phenyl-based columns can also offer alternative selectivity through π-π interactions with the aromatic rings of your compound.[2]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[6]
-
Utilize Mixed-Mode Chromatography: This technique combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[7][8][9] This can significantly enhance the retention of ionizable polar compounds without the need for ion-pairing reagents.[7][9]
Q2: My compound is streaking badly on a silica gel column during normal-phase chromatography. What is causing this and how can I fix it?
A2: Streaking, or peak tailing, in normal-phase chromatography is often due to strong, undesirable interactions between the basic nitrogen atoms in your pyrazine ring and the acidic silanol groups on the surface of the silica gel.[1] This can sometimes lead to irreversible adsorption of your compound onto the column.[10]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) at 0.1-1% is a common choice. For very polar compounds, a solution of 10% ammonium hydroxide in methanol (1-10% in dichloromethane) can be effective.[10][11]
-
Alternative Stationary Phases: Switch to a less acidic stationary phase. Neutral or basic alumina can be a good option for basic compounds.[10][12] Amino- or cyano-bonded phases also offer different selectivity and can reduce unwanted interactions.[13]
-
Deactivate the Silica Gel: Before loading your sample, you can flush the silica gel column with a solvent system containing your chosen modifier to pre-treat the stationary phase.[3]
Q3: I'm struggling with the crystallization of this compound. It keeps "oiling out" or won't precipitate at all. What should I try?
A3: "Oiling out" during crystallization often occurs when the solution is too supersaturated or cooled too quickly. The presence of impurities can also inhibit crystal formation.[10] Highly polar compounds can be challenging to crystallize due to their strong interactions with the solvent.
Solutions:
-
Slow Cooling and Seeding: After dissolving your compound in a minimum of hot solvent, allow it to cool slowly to room temperature and then in a refrigerator. Scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites. Adding a tiny seed crystal of the pure compound can also induce crystallization.[10]
-
Solvent System Optimization: The ideal crystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[13] Experiment with different solvent systems. A co-solvent system, using a "good" solvent to dissolve the compound and a "poor" solvent to induce precipitation, can be effective.[10] For carboxylic acids, polar protic solvents like ethanol, methanol, or water are often good choices.[14][15]
-
Preliminary Purification: If impurities are hindering crystallization, perform a preliminary purification step, such as a quick flash chromatography column, to remove the most significant impurities before attempting recrystallization.[10]
Troubleshooting Guides
Chromatographic Purification
| Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Poor or no retention in Reversed-Phase HPLC | High polarity of the analyte; Low affinity for the non-polar stationary phase. | 1. Increase Mobile Phase Polarity: Use a higher percentage of the aqueous component. Some modern columns are stable in 100% aqueous conditions.[3] 2. pH Adjustment: For ionizable compounds like carboxylic acids, adjusting the mobile phase pH to below the pKa will protonate the acid, making it less polar and potentially increasing retention.[5] 3. Switch to HILIC or Mixed-Mode Chromatography: These techniques are specifically designed for retaining polar compounds. |
| Peak Tailing/Streaking in Normal-Phase Chromatography | Strong interaction between basic analyte and acidic silica; Column overloading. | 1. Add a Basic Modifier: Incorporate triethylamine (TEA) or ammonia in methanol into the eluent to mask acidic silanol groups.[10][12] 2. Use an Alternative Stationary Phase: Consider neutral/basic alumina or bonded phases (amino, cyano).[10][13] 3. Reduce Sample Load: The amount of crude material should be 1-5% of the stationary phase mass.[10] |
| Compound Irreversibly Adsorbed on Silica Gel | Strong acidic-basic interactions; Decomposition on the acidic silica surface. | 1. Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[10] 2. Switch to a Less Acidic Stationary Phase: Use neutral alumina or consider reversed-phase chromatography.[10] |
| Co-elution with Impurities | Similar polarity of the target compound and impurities. | 1. Optimize Solvent System: Systematically screen different solvent systems using TLC to maximize the difference in Rf values.[10][13] 2. Use a Shallow Gradient: In HPLC, a shallower gradient can improve resolution between closely eluting peaks.[13] 3. Change Stationary Phase: Switching from silica to alumina, or from a C18 to a phenyl-hexyl column, can alter selectivity.[13] |
Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| "Oiling Out" | Solution is too supersaturated; Cooling is too rapid; Presence of impurities. | 1. Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[10] 2. Scratch the Flask/Seed the Solution: Create nucleation sites to encourage crystal growth.[10] 3. Consider a Co-solvent System: A mixture of a "good" and "poor" solvent can sometimes prevent oiling.[10] |
| Failure to Crystallize | Compound is too soluble in the chosen solvent; Insufficient purity. | 1. Change Solvent System: Experiment with solvents of different polarities. For carboxylic acids, consider polar protic solvents.[14][15] 2. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. 3. Pre-purify the Sample: Use another technique like chromatography to remove impurities that may be inhibiting crystallization.[10] |
| Low Recovery of Crystalline Product | Using too much solvent; Significant solubility of the compound in the cold solvent. | 1. Use Minimal Hot Solvent: Dissolve the compound in the smallest possible amount of hot solvent.[10] 2. Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. 3. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate to recover more product, which may require a second recrystallization.[10] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC with a Polar-Embedded Column
This protocol is suitable for the analytical separation or small-scale purification of this compound.
Materials:
-
HPLC system with UV detector
-
Polar-embedded reversed-phase column (e.g., C18 with an embedded amide or carbamate group)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample dissolved in a minimal amount of DMSO or a mixture of Mobile Phase A and B.
Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject the prepared sample.
-
Gradient Elution:
-
5% to 50% Mobile Phase B over 20 minutes.
-
50% to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Hold at 5% Mobile Phase B for 5 minutes to re-equilibrate.
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of the compound).
Rationale: The polar-embedded group in the stationary phase enhances its interaction with polar analytes, improving retention. The acidic mobile phase (formic acid) suppresses the ionization of the carboxylic acid, making the compound less polar and further aiding retention on the reversed-phase column.[5]
Protocol 2: Flash Chromatography with a Modified Mobile Phase
This protocol is designed for larger-scale purification of basic heterocyclic compounds that exhibit poor behavior on standard silica gel.
Materials:
-
Flash chromatography system
-
Silica gel column
-
Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH)
-
Modifier: Triethylamine (TEA)
-
Crude sample pre-adsorbed onto a small amount of silica gel.
Method:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with DCM and gradually increase the percentage of MeOH. Add 0.5% TEA to the TLC solvent system to assess its effect on peak shape and Rf. Aim for an Rf of 0.2-0.3 for your target compound.[3]
-
Column Packing and Equilibration: Pack the column with silica gel in the initial, less polar mobile phase (without the modifier). Then, equilibrate the column with the starting mobile phase containing 0.5% TEA for at least 3 column volumes.
-
Sample Loading: Load the pre-adsorbed sample onto the top of the column.
-
Elution: Run the chromatography using the pre-determined solvent system, either isocratically or with a polarity gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Rationale: Pre-equilibrating the column with a TEA-containing mobile phase deactivates the acidic silanol sites on the silica surface, preventing strong, irreversible binding of the basic pyrazine moiety and leading to improved peak shape and recovery.[3][10]
Visualizations
Caption: Decision workflow for purifying polar heterocyclic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog [oreateai.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 11. Purification [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Improving the Solubility of Pyrazine-Oxazole Derivatives for Biological Assays
Welcome to the technical support center for handling pyrazine-oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet often challenging, class of compounds. Poor aqueous solubility is a frequent hurdle that can lead to inaccurate and irreproducible results in biological assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the integrity of your experimental data.
I. Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions and problems encountered when working with pyrazine-oxazole derivatives.
Q1: My pyrazine-oxazole derivative won't dissolve in my aqueous assay buffer. What is the quickest and most common starting method to solubilize it?
A1: The most direct and widely used initial approach is to prepare a concentrated stock solution in a 100% water-miscible organic solvent, from which you can make final dilutions into your aqueous assay medium.[1] Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its high solubilizing power for a wide range of polar and nonpolar compounds.[2]
-
Causality: This method, a form of co-solvency, works by dissolving the compound in a solvent in which it is highly soluble and then introducing it into the aqueous buffer at a concentration where the small, carried-over amount of organic solvent helps maintain solubility.[3]
Q2: I've dissolved my compound in DMSO, but it precipitates immediately when I dilute it into my cell culture media or buffer. What's happening and what should I do?
A2: This is a very common phenomenon known as compound "crashing out" or precipitation. It occurs when the compound's solubility limit in the final aqueous medium is exceeded as the concentration of the strong organic solvent (DMSO) is drastically reduced.[1][4]
Here are immediate troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is often to test lower final concentrations of your pyrazine-oxazole derivative.
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise dilution.[5] Critically, add the DMSO stock solution directly to the final assay medium with vigorous mixing (e.g., vortexing). Do not dilute into an intermediate buffer like PBS first, as this increases the likelihood of precipitation.[6][7] The components in complex media, like proteins and lipids, can help stabilize the compound and keep it in solution.[6]
-
Check Your Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5][8] Some sensitive cell lines may even require concentrations below 0.1%.[8][9] Ensure your stock concentration is high enough to allow for a dilution that keeps the final DMSO percentage within this safe range.
Q3: Can I gently heat the solution to get my compound to dissolve?
A3: Gentle warming can be a useful technique, but it must be approached with caution.[10] While it can increase the rate of dissolution and solubility, it can also lead to the degradation of thermally sensitive pyrazine-oxazole derivatives. If you use heat, it is critical to perform a stability assessment (e.g., using HPLC) to ensure your compound remains intact. This method often leads to a supersaturated solution, which may precipitate upon cooling to the experimental temperature.[11]
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A4: Understanding this distinction is crucial for interpreting your results.
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to the point of precipitation.[12][13] This is a rapid measurement that often overestimates the true solubility because it can form a temporary supersaturated state.[13][14] This is what is most relevant for initial, high-throughput screening assays.
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[12][15] This value is more important for later-stage drug development and formulation.[15]
For your biological assays, you are primarily dealing with achieving and maintaining kinetic solubility. The precipitation you observe upon dilution is the breakdown of a metastable, supersaturated solution.[11]
II. In-Depth Troubleshooting Guide: A Strategic Approach to Solubility Enhancement
When simple co-solvency is insufficient, a more systematic approach is required. This guide provides advanced strategies and the rationale behind them.
Strategy 1: Optimizing Co-Solvent Systems
If DMSO alone is not effective or is incompatible with your assay, other co-solvents can be explored.
-
Rationale: Different organic solvents have varying polarities and hydrogen bonding capabilities that can be better suited to the specific structure of your pyrazine-oxazole derivative.
-
Alternative Co-solvents:
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Polyethylene Glycol 400 (PEG 400)
-
Workflow for Selecting an Alternative Co-Solvent:
Caption: Workflow for co-solvent optimization.
Strategy 2: pH Modification
-
Rationale: Pyrazine-oxazole derivatives contain nitrogen atoms within their heterocyclic rings, which can be protonated or deprotonated depending on the pH of the medium.[16][17] These nitrogen atoms give the molecule a basic character. Converting a neutral molecule into a charged salt form dramatically increases its interaction with polar water molecules, thereby enhancing solubility.[18][19] The relationship between pH, pKa (the pH at which 50% of the compound is ionized), and solubility is a fundamental principle in drug development.[20]
-
Implementation:
-
Determine the pKa of your compound (experimentally or via in silico prediction). Pyrazine itself has a pKa around 0.65, but substitution on the rings will alter this significantly.[16]
-
Adjust the Buffer pH: Prepare your assay buffer at a pH that is at least 1-2 units below the pKa of the basic nitrogen center. This will ensure the compound exists predominantly in its protonated, more soluble, cationic salt form.
-
Caution: Ensure that the adjusted pH is compatible with your biological assay (e.g., enzyme activity, cell viability).
-
Strategy 3: Utilizing Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] The poorly soluble, often lipophilic, pyrazine-oxazole molecule can be encapsulated within this hydrophobic core, forming an "inclusion complex."[22][23][24] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous media.[21]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)
-
Randomly-methylated-β-cyclodextrin (RAMEB)[21]
-
Data Summary: Hypothetical Solubility Enhancement
| Formulation Strategy | Achieved Solubility (µM) | Final Solvent | Notes |
| Aqueous Buffer (pH 7.4) | < 1 | None | Baseline insolubility |
| 0.5% DMSO in Buffer | 15 | 0.5% DMSO | Standard starting method |
| Aqueous Buffer (pH 5.0) | 50 | None | pH adjustment below pKa |
| 2% HP-β-CD in Buffer | 120 | None | Cyclodextrin complexation |
Strategy 4: Salt Formation (Pre-Assay Solid-State Chemistry)
-
Rationale: This is a proactive, rather than reactive, strategy. If you have the capability, synthesizing a salt form of your pyrazine-oxazole derivative can provide a long-term solution. By reacting the basic nitrogen center of your compound with an acid (e.g., HCl, HBr, tartaric acid), you form a stable, crystalline salt.[25] These salt forms often have vastly superior aqueous solubility and dissolution rates compared to the freebase form.[20][25] Approximately 50% of marketed small molecule drugs are administered as salts.
-
Implementation: This is a medicinal chemistry effort that involves selecting an appropriate counterion and crystallization process. It is typically employed when a compound is identified as a promising lead that will require extensive biological testing.
Decision Tree for Solubility Enhancement Strategy:
Caption: Decision tree for selecting a solubility strategy.
III. Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Assay Medium
-
Accurate Weighing: Accurately weigh a precise amount of your pyrazine-oxazole derivative using an analytical balance.[26]
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve your desired high concentration stock (e.g., 10-50 mM). Ensure calculations are correct.[5]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle sonication in a water bath can be used to aid dissolution.[6] Visually inspect to ensure no solid material remains.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.[5][10] Store at -20°C or -80°C as recommended for the compound's stability.[5]
-
Working Dilution: For the assay, perform a serial dilution in 100% DMSO if a dose-response curve is needed.[7]
-
Final Dilution: Add the final, small volume of the DMSO stock (or diluted stock) directly to the pre-warmed assay medium in your plate or tube, followed by immediate and thorough mixing. The goal is to rapidly disperse the compound in the final matrix.
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol determines the solubilizing capacity of a cyclodextrin for your compound.
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add Excess Compound: Add an excess amount of the solid pyrazine-oxazole derivative to each cyclodextrin solution in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantification: Quantify the concentration of the dissolved pyrazine-oxazole derivative in each filtrate using a suitable analytical method, such as HPLC-UV.
-
Analysis: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this phase solubility diagram indicates the complexation efficiency and helps you determine the amount of cyclodextrin needed to achieve your target concentration.[27]
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
-
Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
-
Salt Formation to Improve Drug Solubility. ResearchGate. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. [Link]
-
Best Practices For Stock Solutions. FasterCapital. [Link]
-
How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
-
How are cyclodextrins used to form inclusion complexes with drug molecules? Chemistry Stack Exchange. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. The Chemical Journals. [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. NIH. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. AIMS Press. [Link]
-
2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
How to tackle compound solubility issue. Reddit. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
DMSO in cell based assays. Scientist Solutions. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. ResearchGate. [Link]
-
Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. ACS Publications. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
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Technical Support Center: A Troubleshooting Guide for Cytotoxicity Assays with Novel Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are evaluating the cytotoxic potential of novel chemical entities. When working with uncharacterized compounds, unexpected and often misleading results can arise from direct interference with assay components or unanticipated biological effects. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot common issues, ensuring the scientific integrity of your cytotoxicity data.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common discrepancies and artifacts encountered when screening novel compounds.
Q1: My MTT/MTS assay shows decreased cell viability, but my LDH assay shows no corresponding increase in cytotoxicity. What's happening?
This is a frequent and important observation that highlights the difference in the endpoints measured by these assays.
-
MTT/MTS Assays Measure Metabolic Activity: These assays rely on the reduction of a tetrazolium salt (like MTT or MTS) into a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[1] A decrease in signal indicates reduced metabolic activity, which can be due to cell death, but also to cytostatic effects (inhibition of proliferation) or direct mitochondrial inhibition without outright cell death.[2]
-
LDH Assay Measures Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon rupture of the plasma membrane.[2][3] This is a marker of cytolysis or necrosis.[2]
Possible Explanation: Your novel compound may be cytostatic or a mitochondrial toxicant rather than causing necrotic cell death. It could be inhibiting cell proliferation or disrupting mitochondrial function without causing the cells to lyse.[2] It is also possible that cell death is occurring via apoptosis, which involves a more controlled cellular disassembly that may not immediately release LDH.[4]
Troubleshooting Path:
-
Microscopic Examination: Visually inspect the cells. Look for changes in morphology, cell rounding, detachment, or a decrease in cell number compared to the vehicle control.
-
Employ an Orthogonal Assay: Use a third assay that measures a different cell death marker. An excellent choice is an apoptosis assay, such as Annexin V/PI staining, to determine if programmed cell death is being initiated.[2]
Q2: I'm seeing a dose-dependent color change in my MTT/MTS assay, even in wells without cells. Why?
This is a classic sign of direct assay interference. Your compound is likely reducing the tetrazolium salt chemically, independent of any cellular activity. This leads to a false positive signal, making a toxic compound appear non-toxic or even proliferative.[1][5]
Common Culprits:
-
Antioxidants & Reducing Agents: Compounds with inherent reducing potential, such as those containing free thiol groups (sulfhydryls), ascorbic acid, or polyphenols like flavonoids, are notorious for directly reducing MTT.[1][5][6]
-
Colored Compounds: If your novel compound is colored (e.g., a plant extract containing anthocyanins or chlorophyll), it can absorb light at the same wavelength used to measure formazan, artificially inflating the absorbance reading.[5]
Troubleshooting Path:
-
Run Cell-Free Controls: This is a mandatory control when screening novel compounds.
-
Compound Color Control: Add your compound at all test concentrations to media alone (no cells, no MTT reagent). Measure the absorbance to check for intrinsic color. .
-
Chemical Reduction Control: Add your compound and the MTT/MTS reagent to cell-free media. A dose-dependent increase in the purple formazan color is a definitive sign of direct chemical reduction.[5][7]
-
-
Switch to a Non-Redox-Based Assay: If direct reduction is confirmed, the MTT/MTS assay is not suitable for your compound. Alternative assays like the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay (measuring cell viability via intracellular ATP levels) should be considered.
Q3: My untreated control wells in the LDH assay show very high background. What causes this?
High background LDH release indicates that your control cells are stressed or dying, which can be caused by several factors unrelated to your compound.[4]
Troubleshooting Steps:
-
Suboptimal Culture Conditions: Ensure cells are healthy, within a low passage number, and not over-confluent. Overgrowth can lead to nutrient depletion and spontaneous cell death.[4]
-
Serum LDH Activity: The serum used to supplement the culture medium can have high endogenous LDH activity. It is recommended to use heat-inactivated serum or reduce the serum concentration during the assay.[4][8]
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage. Always handle cells gently.[4][9]
-
Incubation Time: Ensure the assay is performed within the linear range of LDH release for your cell type.
Q4: I see significant cell death under the microscope, but my LDH assay shows low signal.
This discrepancy can occur if the assay is performed at an inappropriate time point or if the test compound interferes with the LDH enzyme itself.[4]
Troubleshooting Steps:
-
Timing of the Assay: LDH is released during late-stage apoptosis or necrosis. If your compound induces a slow cell death process, you may need to extend the treatment duration to capture the LDH release.[4] A time-course experiment is highly recommended.[10][11][12]
-
Enzyme Inhibition Control: Some compounds can directly inhibit LDH enzyme activity. To test for this, you can lyse untreated cells to create a source of LDH and then add your compound to this lysate. A decrease in the expected LDH signal would indicate enzymatic inhibition.
-
Particle Interference: Nanoparticles or other particulate matter can adsorb the LDH enzyme, preventing its detection.[13][14] Centrifuging the plate and using the supernatant for the assay can help mitigate this.[15]
Q5: My results show high variability between replicate wells.
High variability can mask the true effect of your compound and make data interpretation unreliable.
Common Causes and Solutions:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Cells, especially larger ones, can settle quickly in the reservoir, leading to a gradient of cell numbers across the plate.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents is a major source of variability. Ensure pipettes are calibrated and use proper technique.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate compounds and media components, affecting cell growth and viability.[16] It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Solubility: If your compound is not fully dissolved, it will not be delivered consistently to the cells. Visually inspect your stock solutions and dilutions for any precipitate. The solvent used can also impact results.[17][18][19][20]
Part 2: Experimental Workflow & Decision Making
The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity results.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Dose- and Time-Dependent Cytotoxic Effect of Graphene Nanoplatelets: In Vitro and In Vivo Study | MDPI [mdpi.com]
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- 14. researchgate.net [researchgate.net]
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- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
How to address streaking of polar compounds in chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues related to the streaking of polar compounds in your chromatography experiments. As Senior Application Scientists, we've designed this guide to be a practical, field-tested resource grounded in scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding peak shape problems with polar analytes.
Q1: What does "streaking" or "peak tailing" mean in chromatography?
A: In an ideal chromatogram, a peak should be symmetrical, resembling a Gaussian curve. Streaking, or peak tailing, is a common distortion where the peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] This is problematic because it can hide the separation of compounds that elute closely together, leading to inaccurate quantification and reduced analytical reliability.[1][2]
Q2: Why are polar compounds particularly prone to streaking?
A: Polar compounds, especially those with basic functional groups like amines, are susceptible to strong secondary interactions with the stationary phase.[2][3] In silica-based columns, which are widely used, residual silanol groups (Si-OH) on the surface can interact with polar analytes through hydrogen bonding or ionic interactions.[2][4][5] These secondary retention mechanisms can delay the elution of a portion of the analyte molecules, causing the characteristic tailing or streaking.[3][4]
Q3: What is HILIC and when should I use it for polar compounds?
A: HILIC, or Hydrophilic Interaction Liquid Chromatography, is a technique that uses a polar stationary phase (like bare silica or a polar bonded phase) with a mobile phase high in organic solvent and a small amount of aqueous solvent.[6][7] It is highly effective for retaining and separating very polar compounds that show little to no retention in traditional reversed-phase chromatography.[6][8] HILIC can provide superior peak shapes and resolution for these challenging analytes.[8]
Q4: Can my sample preparation be the cause of streaking?
A: Absolutely. Several aspects of sample preparation can lead to poor peak shape. Injecting too much sample can overload the column's capacity.[2] A mismatch between the sample solvent and the mobile phase, particularly using a solvent that is much stronger than the mobile phase, can cause peak distortion.[2] Furthermore, complex sample matrices can introduce contaminants that foul the column, leading to tailing.[9] Effective sample cleanup using techniques like Solid Phase Extraction (SPE) is crucial for preventing this.[9][10]
Troubleshooting Guides
Guide 1: High-Performance Liquid Chromatography (HPLC)
Peak tailing in HPLC is a multifaceted issue. The following guide provides a systematic approach to troubleshooting, starting from the most common causes.
Issue 1.1: Peak Tailing of Basic or Acidic Polar Compounds in Reversed-Phase HPLC
This is the most frequent challenge encountered with polar analytes. The primary cause is often unwanted interactions with the silica stationary phase.
Silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH).[4] These groups are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above 3-4.[3][9] Polar basic compounds, which are positively charged at lower pH, can then interact strongly with these ionized silanols via a secondary ion-exchange mechanism.[5][11] This mixed-mode retention leads to peak tailing.[3]
-
Adjust Mobile Phase pH: The pH of the mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[12]
-
Action: Lower the mobile phase pH to ≤ 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[13]
-
Causality: At low pH, the acidic silanol groups are protonated (Si-OH) and thus neutralized, preventing strong ionic interactions with basic analytes.[3][13] It is crucial to ensure your column is stable at low pH; modern columns are often designed for this.[3][13] For acidic analytes, operating at a low pH keeps them in their neutral, more retained form, which is preferable.[14]
-
Self-Validation: If peak shape improves dramatically, secondary silanol interactions were the primary cause.
-
-
Use a Buffered Mobile Phase: Maintaining a constant and reproducible pH is critical, especially when operating near an analyte's pKa.[9][12]
-
Action: Introduce a buffer system (e.g., ammonium formate, ammonium acetate) at a concentration of 10-25 mM.[13]
-
Causality: Buffers resist small changes in pH that can occur, ensuring a consistent ionization state for your analyte throughout the run.[9] This prevents the presence of both ionized and neutral forms of the analyte, which can cause split or broad peaks.[12]
-
Self-Validation: Improved run-to-run reproducibility in retention time and peak shape indicates that pH stability was a key factor.
-
-
Select an Appropriate Column: If mobile phase adjustments are insufficient, the column itself may be the issue.
-
Action: Switch to a column with a modern stationary phase designed to minimize silanol interactions.
-
Causality & Options:
-
End-capped Columns: These columns have their residual silanols chemically bonded with a small, non-polar group (like trimethylsilyl), effectively shielding them from interacting with analytes.[3][9][13]
-
Polar-Embedded Columns: These columns have a polar functional group incorporated into the alkyl chain, which can shield silanol groups and offer alternative selectivity for polar compounds.[9]
-
High-Purity Silica: Columns made from newer, high-purity silica have fewer trace metal contaminants, which can increase the acidity of nearby silanols.[4][15]
-
-
Self-Validation: Achieving a symmetrical peak shape on the new column under the original mobile phase conditions confirms that the previous column's surface activity was the problem.
-
| Strategy | Mechanism of Action | Best For | Considerations |
| Low pH Mobile Phase (<3) | Protonates and neutralizes acidic silanol groups (Si-OH).[3][13] | Basic polar compounds. | Ensure column is rated for low pH operation.[13] |
| Buffered Mobile Phase | Maintains a stable pH, ensuring a single ionization state for the analyte.[9][12] | Ionizable compounds, methods sensitive to small pH shifts. | Buffer choice must be compatible with the detector (e.g., volatile buffers for MS).[13] |
| End-Capped Column | Residual silanols are chemically shielded, preventing interaction.[3][13] | General purpose, especially for basic analytes. | May not provide sufficient retention for very polar compounds. |
| Polar-Embedded Column | Shields silanols and provides alternative selectivity.[9] | Improving retention and peak shape of polar compounds. | Selectivity will differ from a standard C18. |
| HILIC Column | Uses a polar stationary phase for retention via partitioning into an adsorbed water layer.[7] | Very polar compounds not retained in reversed-phase.[6][16] | Requires different equilibration and solvent considerations than reversed-phase.[7][8] |
Issue 1.2: All Peaks are Tailing or Distorted
When not just polar analytes, but all compounds in your chromatogram show poor peak shape, the issue is likely systemic rather than chemical.
-
Minimize Extra-Column Volume: Dead volume in the system between the injector and detector causes band broadening and tailing.[9][13]
-
Action: Ensure all tubing connections are properly fitted (ferrules are not crushed or leaking). Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.[9]
-
Causality: Any empty space or unnecessarily wide/long tubing allows the sample band to diffuse and spread out before it reaches the detector, distorting the peak shape.
-
Self-Validation: Sharper peaks for all analytes after replumbing the system points to extra-column volume as the cause.
-
-
Check for Column Contamination or Voids: A damaged or fouled column can lead to distorted flow paths.
-
Action: First, disconnect the column and reverse-flush it with a strong solvent to waste (check manufacturer's instructions first).[3] If this doesn't work, a void may have formed at the column inlet. A void or channel in the packed bed allows some analyte molecules to travel faster, leading to peak distortion.[3] Replacing the column is often the only solution for a physical void.
-
Causality: Contaminants can create active sites that cause tailing, while voids disrupt the uniform flow of the mobile phase.
-
Self-Validation: If a new column resolves the issue, the previous column was compromised. Using a guard column can help extend the life of your analytical column.[2]
-
-
Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause severe peak distortion.[2]
-
Action: If possible, dissolve your sample in the initial mobile phase. If a different solvent must be used for solubility, ensure the injection volume is small.
-
Causality: A strong sample solvent carries the analyte band down the column in a diffuse plug, preventing it from focusing properly at the column head. This leads to broad and often misshapen peaks.
-
Self-Validation: Sharp, well-defined peaks upon reinjection in a weaker solvent confirms a solvent mismatch issue.
-
Guide 2: Thin-Layer Chromatography (TLC)
Streaking in TLC is common and often relates to compound-stationary phase interactions or improper technique.
Issue 2.1: Compound Streaks Instead of Forming a Compact Spot
-
Reduce Sample Concentration: The most common cause of streaking is simply overloading the plate.[17][18]
-
Action: Dilute your sample and re-spot a smaller amount on the plate.
-
Causality: When the sample is too concentrated, the stationary phase becomes saturated. As the mobile phase moves up the plate, it can only dissolve a certain amount of the compound at a time, leaving the rest behind as a continuous "streak."
-
Self-Validation: A well-defined spot upon spotting a more dilute sample confirms that overloading was the issue.
-
-
Modify the Eluent with an Acid or Base: For acidic or basic compounds, strong interactions with the silica gel can cause streaking.[17][19]
-
Action:
-
Causality: The additive neutralizes either the compound or the active sites on the silica. An acidic additive protonates the analyte, reducing its interaction with the acidic silica. A basic additive will preferentially bind to the acidic sites on the silica, preventing the basic analyte from interacting strongly and streaking.[20][21]
-
Self-Validation: The formation of a compact spot after adding the modifier confirms that strong secondary interactions were the cause of the streaking.
-
-
Change the Stationary Phase: If streaking persists, the compound may be unstable on silica gel.[22]
-
Action: Try using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate.[19]
-
Causality: Alumina has different surface properties than silica and may be less reactive towards certain compounds. Reversed-phase plates separate compounds based on hydrophobicity, completely changing the retention mechanism.
-
Self-Validation: A clean spot on an alternative stationary phase indicates an incompatibility with silica gel.
-
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. ()
- 3 Ideal Columns for Analyzing Polar Compounds | YMC America. (2017-12-08) ()
- Common Causes Of Peak Tailing in Chrom
- Peak Tailing in HPLC - Element Lab Solutions. ()
- Infographic: What's the Best Column for Polar Compound Retention?
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. ()
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15) ()
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separ
- How to Reduce Peak Tailing in HPLC? - Phenomenex. ()
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. ()
- Control pH During Method Development for Better Chrom
- HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
- How can I prevent peak tailing in HPLC?
- What causes streaking in silica gel column chromatography? : r/chemhelp - Reddit. (2019-03-14) ()
- TLC troubleshooting | - ChemBAM. ()
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. ()
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. ()
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. ()
- The Importance of Mobile Phase pH in Chromatographic Separ
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23) ()
- Technical Support Center: Troubleshooting Peak Tailing in HPLC - Benchchem. ()
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12) ()
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (_)
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. ()
- Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF - ResearchG
- Tailing in TLC - can anyone help?
- How to Avoid Common Problems with HILIC Methods - Restek Resource Hub. (2020-10-26) ()
- Why does tailing happen in TLC? : r/chemhelp - Reddit. ()
- Fundamentals of Sample Preparation for Chrom
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- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 8. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog [waters.com]
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- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. labcompare.com [labcompare.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 17. chembam.com [chembam.com]
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- 21. reddit.com [reddit.com]
- 22. Chromatography [chem.rochester.edu]
Best practices for handling and storing 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid
This guide provides best practices, troubleshooting, and frequently asked questions for handling and storing 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid (CAS No. 1083401-49-3). Our goal is to ensure the integrity of your research and the safety of your laboratory personnel.
Section 1: Critical Safety & Handling Protocols
This section addresses the most common questions regarding the safe handling of this compound. Adherence to these protocols is essential for minimizing risk and ensuring experimental success.
Q1: What are the primary hazards associated with this compound?
A1: Based on its safety data sheet (SDS), this compound is classified as hazardous.[1] The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][4]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield may be necessary for splash hazards. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against dust particles and splashes.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact which may cause irritation.[3] Glove material compatibility should be confirmed. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[4][5] | Minimizes inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
Q3: What is the step-by-step protocol for weighing and preparing a solution of this compound?
A3: The following protocol is designed to minimize exposure and prevent contamination.
Experimental Protocol: Weighing and Dissolution
-
Preparation: Don all required PPE as outlined in the table above. Ensure a chemical fume hood is operational and the work surface is clean.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of this compound to the vessel.
-
Record the exact weight.
-
-
Dissolution:
-
Place a stir bar in a suitable flask.
-
Add the desired solvent to the flask. This compound is soluble in methanol.[6]
-
Slowly add the weighed compound to the solvent while stirring to facilitate dissolution.
-
-
Post-Handling:
-
Tightly cap the solution.
-
Decontaminate the balance and work surfaces.
-
Dispose of any contaminated materials according to your institution's waste disposal guidelines.[3]
-
Caption: A standard workflow for safely weighing and dissolving the compound.
Section 2: Storage & Stability FAQs
Proper storage is critical for maintaining the chemical integrity of this compound.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.[2][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation.[2] |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) if possible | The compound is likely hygroscopic; a dry atmosphere prevents water absorption.[8][9] |
| Light | Protect from light | While not explicitly stated for this compound, many complex organic molecules are light-sensitive. Storing in an opaque container inside a cabinet is good practice. |
| Container | Tightly sealed, original container | Prevents contamination and moisture ingress.[7][8] |
Q5: Is this compound hygroscopic? What issues can this cause?
A5: While not definitively stated in all sources, its chemical structure (containing nitrogen heterocycles and a carboxylic acid) suggests it may be hygroscopic.[8][9] Hygroscopic compounds readily absorb moisture from the atmosphere.[8] This can lead to:
-
Physical Changes: Clumping or caking of the powder, making it difficult to weigh accurately.[9]
-
Chemical Changes: Hydrolysis is a common degradation pathway for carboxylic acid derivatives, which can alter the compound's purity and reactivity.[10]
-
Inaccurate Concentrations: If the compound has absorbed water, the actual weight of the active molecule will be less than the measured weight, leading to errors in solution preparation.
Q6: How should I store this compound to prevent degradation?
A6: To prevent degradation, follow these best practices:
-
Segregation: Store acids separately from bases, active metals, and oxidizing agents to prevent hazardous reactions.[11][12]
-
Dedicated Storage: Use dedicated, corrosion-resistant cabinets for storing acids.[7][12]
-
Low Height: Store acids on lower shelves, below eye level, to minimize the risk of spills from dropping.[7][13]
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound in a desiccator or glove box with a dry atmosphere.[14][15]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
Q7: My compound has clumped together. Can I still use it?
A7: Clumping is a strong indicator of moisture absorption.[8][9] While you may be able to break up the clumps with a spatula, the water content is now unknown, which will affect the accuracy of your experiments.[8] For quantitative applications, it is highly recommended to use a fresh, non-clumped lot of the compound. If you must use the clumped material, consider drying it under a high vacuum, but be aware that this may not fully restore its original properties and could potentially cause degradation if heated.[8]
Q8: I'm seeing inconsistent results in my experiments. Could it be related to the compound's storage?
A8: Yes, improper storage is a likely cause of inconsistent results.
-
Moisture Absorption: As discussed, water uptake will lead to inaccurate solution concentrations.
-
Degradation: Carboxylic acids can undergo degradation through pathways like hydrolysis or decarboxylation, especially if exposed to moisture, light, or incompatible chemicals.[10][16] The presence of impurities from degradation can interfere with your reactions.
-
Cross-Contamination: Storing the compound near volatile chemicals could lead to contamination.
Troubleshooting Steps:
-
Inspect the Compound: Check for any changes in appearance (color, texture) or clumping.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommendations (2-8°C, dry, dark).[2]
-
Use a Fresh Sample: If possible, repeat the experiment with a new, unopened vial of the compound.
-
Analytical Characterization: If the problem persists, consider re-characterizing the compound (e.g., via NMR or LC-MS) to confirm its identity and purity.
Q9: What is the correct procedure for cleaning up a small spill of this compound?
A9: For a small, dry spill, follow this procedure:
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.
-
Wear PPE: At a minimum, wear gloves, safety goggles, and a lab coat.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like sand or vermiculite.[1] Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste container according to your institution's chemical waste protocols.[1]
Caption: A workflow for the safe cleanup of a small chemical spill.
References
-
Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory. [Link]
-
Hronec, M., et al. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]
-
UCHEM. (2025, December 8). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
Pharmacy 180. Drug degradation pathways. [Link]
-
EH&S University of California, Berkeley. Safe Storage of Hazardous Chemicals. [Link]
-
PubChem. 5-Methyl-2-(2-pyrazinyl)oxazole-4-carboxylic Acid. [Link]
- CoLab. The degradation of carboxylic acids into aldehydes.
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
ResearchGate. (2020, June 3). Molecular Interactions of Pyrazine-Based Compounds to Proteins. [Link]
-
ResearchGate. (2016, January 24). What is the mechanism behind by which bacteria degrade any heterocyclic compound and change into useful product?. [Link]
-
Adili, A., et al. (2022, October 4). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. PubMed. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. [Link]
-
Office of Scientific and Technical Information. Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. [Link]
-
Haddad, G. L., et al. (2021, July 16). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link]
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Technical Support Center: Mitigating Off-Target Effects of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid (POCA) in Cell-Based Assays
Prepared by a Senior Application Scientist
Welcome to the technical support center for researchers utilizing 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, hereafter referred to as POCA. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of its use in cell-based assays, with a specific focus on identifying and mitigating potential off-target effects.
Disclaimer: this compound is a novel compound structure. This guide is based on established principles for working with small molecule inhibitors in cell and drug discovery research. The troubleshooting steps and protocols provided are general best practices and may require optimization for your specific experimental system.
Introduction: The Challenge of Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype with POCA, but how can we be sure it's due to the intended target and not an off-target effect?
This is a crucial question in drug development and target validation. A multi-pronged approach is necessary to build a strong case for on-target activity.
-
Confirm Target Engagement: First, you must verify that POCA is physically interacting with its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3]
-
Use a Structurally Unrelated Inhibitor: Test another compound known to inhibit the same primary target but with a different chemical scaffold. If this second inhibitor recapitulates the phenotype observed with POCA, it strengthens the evidence for an on-target effect.[3]
-
Genetic Approaches: The gold standard for linking a compound's effect to a specific target is to use genetic tools.
-
Knockout/Knockdown Cells: If the phenotype is absent in cells where the target gene has been knocked out or its expression knocked down (e.g., using CRISPR or siRNA), this is strong evidence for on-target activity.[4]
-
Rescue Experiments: In a target-knockdown cell line, re-introducing a version of the target that is resistant to your compound should "rescue" the phenotype if the effect is on-target.
-
Q2: Our dose-response curve for POCA is unusual (e.g., biphasic or very shallow). What could this indicate?
An unusual dose-response curve can be a red flag for off-target effects or other experimental issues.
-
Biphasic Curve: A "U-shaped" or biphasic curve often suggests that at higher concentrations, POCA is engaging one or more off-targets with different functional consequences than the primary target.
-
Shallow Curve: A shallow curve (low Hill slope) can indicate that the observed effect is the result of interactions with multiple targets over a wide concentration range.
-
Low Potency (High IC50): If POCA is only effective at high micromolar concentrations (>10 µM), there is a higher likelihood of non-specific or off-target activity.[5] Potency in cellular assays should ideally correlate with biochemical potency (e.g., IC50 or Ki values).[5]
Q3: We suspect POCA has poor solubility in our aqueous assay buffer. How can this lead to misleading results?
Poor aqueous solubility is a common reason for the apparent inactivity or inconsistent activity of small molecule inhibitors.[6] If the compound precipitates, its effective concentration in the assay will be much lower than intended, leading to an underestimation of its potency.[6]
-
Solubility Check: Always perform a visual solubility test before your main experiment. Prepare the highest concentration of POCA you plan to use in your assay medium and incubate it under the same conditions. Visually inspect for any precipitate against a dark background.[6]
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%) to avoid solvent-induced artifacts.[6]
Q4: Can we use computational tools to predict potential off-targets of POCA?
Yes, in silico methods can be a valuable first step in identifying potential off-targets.[7]
-
Target Prediction Tools: Web-based tools and databases can screen the chemical structure of POCA against known protein structures to predict potential binding interactions.
-
Limitations: It is critical to remember that these are predictions and must be experimentally validated.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to off-target effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Compound degradation (improper storage).2. Cell culture variability (passage number, health).3. Inconsistent reagent preparation. | 1. Aliquot stock solutions to avoid freeze-thaw cycles. Store as recommended.[6]2. Use cells within a consistent, low passage number range. Always check cell viability and morphology.[8][9]3. Prepare fresh reagents and use calibrated pipettes. |
| Unexpected or contradictory phenotype | 1. Off-target effects are dominating the cellular response.2. The intended target has unknown functions in your cell model. | 1. Perform a full dose-response curve to assess potency.[3]2. Use a structurally unrelated inhibitor of the same target.[3]3. Confirm on-target engagement with an assay like CETSA.[3]4. Consider broad-spectrum off-target profiling (e.g., kinome scan). |
| High background signal in the assay | 1. Cell density is too high.2. Contamination (bacterial, fungal).3. Incorrect microplate type or instrument settings. | 1. Optimize cell seeding density to maximize the assay window.[8][10]2. Practice sterile technique. Regularly check for contamination.[10]3. Use appropriate microplates (e.g., black plates for fluorescence to reduce background) and correct filter sets.[11] |
| No observable effect of POCA | 1. Compound is inactive or degraded.2. Poor solubility in assay medium.3. Target is not expressed or not critical in your cell line. | 1. Verify compound purity and integrity from the source.[6]2. Perform a solubility check. Consider using a different formulation if necessary.3. Confirm target expression via Western Blot or qPCR. Choose an appropriate cell line where the target is known to be active.[8] |
Logical Workflow for Investigating Unexpected Phenotypes
This workflow provides a step-by-step process for dissecting an unexpected cellular response to POCA.
Caption: A logical workflow for investigating unexpected phenotypes.
Experimental Protocols
Protocol 1: Dose-Response Curve for POCA
This protocol is essential for determining the potency (IC50) of POCA and identifying an optimal concentration range for your experiments.
Materials:
-
POCA stock solution (e.g., 10 mM in 100% DMSO)
-
Appropriate cell line and complete culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence assays)[11]
-
Cell viability reagent (e.g., Resazurin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[9]
-
Compound Dilution: Prepare a serial dilution series of POCA in your cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest POCA concentration well.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of POCA and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Readout: Add the cell viability reagent (e.g., Resazurin) according to the manufacturer's instructions and incubate for 1-4 hours.[6]
-
Data Acquisition: Measure the signal (e.g., fluorescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response against the log of the POCA concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Workflow: Dose-Response Curve
Caption: Experimental workflow for a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cells treated with POCA or vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification and Western Blotting (SDS-PAGE, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with POCA at a concentration where you observe a phenotype (e.g., 1-10x IC50) and with a vehicle control for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using your preferred method (e.g., three rapid freeze-thaw cycles).
-
Clarify Lysate: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Heating: Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Separate Aggregates: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Analyze Soluble Fraction: Collect the supernatant (soluble fraction) from each temperature point.
-
Western Blot: Analyze the amount of the target protein remaining in the soluble fraction at each temperature for both the POCA-treated and vehicle-treated samples using Western Blot.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both conditions. A shift in the melting curve to higher temperatures for the POCA-treated sample indicates thermal stabilization and confirms target engagement.
On-Target vs. Off-Target Effects
Sources
- 1. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK [ouci.dntb.gov.ua]
- 2. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 11. selectscience.net [selectscience.net]
Technical Support Center: Optimizing Cell Seeding Density for Assays with 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid
Welcome to the technical support center for optimizing your cell-based assays involving 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid and related small molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of cell seeding density, ensuring reproducible and reliable experimental outcomes. While direct public data on this compound is limited, the principles outlined here are based on extensive experience with analogous heterocyclic compounds, including oxazolo[5,4-d]pyrimidines and pyrazine derivatives, which are often investigated for their potential as kinase inhibitors and anticancer agents.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so critical for my assay?
A1: Optimizing cell seeding density is paramount because it directly impacts cell health, proliferation rate, and metabolic activity. These factors can significantly alter the apparent potency and efficacy of a test compound like this compound.[3] An inappropriate cell density can lead to misleading results, such as:
-
Underestimation of Potency: At high cell densities, the effective concentration of the compound per cell is lower. Denser cultures can also exert a "protective" effect, masking the true potency of a cytotoxic or cytostatic agent.[3]
-
Overestimation of Potency: Very low cell densities can lead to cellular stress, making them overly sensitive to the compound and not representative of a healthy cell population.
-
Poor Reproducibility: Variations in cell number between wells or experiments are a major source of experimental noise.
Q2: How does cell density affect the dose-response curve of my compound?
A2: Cell density can significantly shift the dose-response curve. For instance, in an experiment with tamoxifen, cells seeded at a lower density were more sensitive to the compound.[3] Conversely, higher density cultures may require longer exposure times or higher concentrations to observe an effect.[3] Overgrown cultures can also increase background signals due to cell death and toxicity unrelated to the compound being tested.[3]
Q3: What is the ideal confluence for my cells at the time of the assay?
A3: The ideal confluence depends on the specific cell line and assay type. However, a general best practice is to ensure cells are in the logarithmic (log) phase of growth during the experiment.[4] This is the phase where cells are healthiest and most metabolically active. Passaging cells when they are 70-80% confluent is a good practice to maintain them in this phase.[5] For most assays, aiming for a confluence of 50-80% at the end of the assay incubation period is a good starting point.
Q4: Should I seed cells based on cells/well or cells/cm²?
A4: For adherent cells, it is more accurate and consistent to calculate seeding density based on the growth area (cells/cm²).[6] This allows for direct comparability when changing between different plate formats (e.g., 96-well to 384-well plates).[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell distribution during seeding. | Gently swirl or rock the plate after seeding to ensure an even distribution of cells.[5] Avoid circular motions that can cause cells to accumulate at the well edges.[7] |
| "Edge effects" in the microplate. | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile water or media and do not use them for experimental data. | |
| IC50 value is significantly different from previous experiments | Inconsistent cell seeding density. | Always perform a cell count before seeding. Use a hemocytometer or an automated cell counter for accuracy.[5] |
| Cells were not in the log phase of growth. | Ensure you are using cells from a healthy, sub-confluent culture. Do not use cells that have been over-passaged.[8] | |
| Change in media or supplements. | Use consistent lots of media and supplements. If a new lot is introduced, perform a bridging experiment to ensure consistency.[8] | |
| No observable effect of the compound, even at high concentrations | Cell density is too high. | Reduce the number of cells seeded per well. A high cell number can metabolize the compound or create a barrier to its action. |
| Assay endpoint is not sensitive enough for the cell number. | Ensure your assay has a linear range that is appropriate for your cell density. Perform a cell titration to determine the optimal cell number for your assay's signal window.[3] | |
| High background signal in control wells | Overgrowth of cells leading to cell death. | Reduce the initial seeding density or shorten the incubation time.[3] |
| Contamination. | Practice good aseptic technique.[9] Regularly test for mycoplasma contamination.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol provides a systematic approach to identify the ideal seeding density for your specific cell line and assay.
Objective: To determine the cell seeding density that maintains cells in the logarithmic growth phase for the duration of the planned experiment.
Materials:
-
Your chosen cell line (e.g., a cancer cell line relevant for testing an oxazolo[5,4-d]pyrimidine derivative)
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Plate reader or microscope for assessing cell confluence
Procedure:
-
Cell Preparation: Culture your cells to approximately 70-80% confluence. Harvest the cells using standard trypsinization methods and resuspend them in fresh, pre-warmed medium.[9]
-
Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion; viability should be >90%.[4]
-
Serial Dilution: Prepare a serial dilution of your cell suspension. A good starting range for a 96-well plate is to test densities from 1,000 to 40,000 cells per well.
-
Plate Seeding: Seed the different cell densities into multiple 96-well plates. For example, if your planned experiment lasts 72 hours, prepare four plates.
-
Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).
-
Daily Monitoring: Each day (at 24, 48, 72, and 96 hours), take one plate and measure the cell number or a surrogate for cell number (e.g., using a viability assay like MTT or a confluence measurement with an imager).
-
Data Analysis: Plot the cell number (or signal) versus time for each initial seeding density. The optimal seeding density will be one that shows a consistent logarithmic increase in cell number over the intended duration of your compound exposure assay.[10]
Data Presentation:
| Seeding Density (cells/well) | Signal at 24h | Signal at 48h | Signal at 72h | Growth Phase at 72h |
| 2,500 | 0.25 | 0.52 | 1.10 | Logarithmic |
| 5,000 | 0.48 | 1.05 | 1.85 | Approaching Plateau |
| 10,000 | 0.85 | 1.75 | 2.10 | Plateau |
| 20,000 | 1.50 | 2.20 | 2.25 | Plateau/Decline |
Note: Data is hypothetical and for illustrative purposes.
Workflow for Optimizing Seeding Density
Caption: Workflow for determining the optimal cell seeding density.
Advanced Considerations for Kinase Inhibitor Assays
Given that many pyrazine and oxazole-containing compounds are developed as kinase inhibitors, it's important to consider how cell density can influence the outcome of such assays.[2][11]
Q: How can cell density affect the apparent activity of a kinase inhibitor?
A: Cell density can influence the phosphorylation status of signaling pathways. In denser cultures, increased cell-to-cell contact and autocrine/paracrine signaling can alter the basal activity of kinases. This can affect the cellular context in which the inhibitor is being tested and potentially alter its IC50 value.
Logical Troubleshooting for Kinase Inhibitor Assays
Caption: Decision tree for troubleshooting kinase inhibitor assay variability.
By diligently optimizing and controlling your cell seeding density, you establish a robust foundation for your cell-based assays. This attention to detail is crucial for generating high-quality, reproducible data when characterizing novel compounds like this compound.
References
-
Cole-Parmer. Guidelines for Cell Seeding and Maintenance. [Link]
-
National Institutes of Health. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
Corning. Cell Culture - Resource Guide. [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
MDPI. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
National Institutes of Health. (2022). Proteomics reveals that cell density could affect the efficacy of drug treatment. [Link]
-
National Institutes of Health. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
ResearchGate. (2014). Will we have a different effect of a drug when cell density is different?. [Link]
-
MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]
-
ResearchGate. Optimization of seeding density and assay timing. [Link]
-
SGS. (2024). Applying analytical method validation to cell-based potency assays. [Link]
-
ResearchGate. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. [Link]
-
PubMed. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]
-
National Institutes of Health. (2023). Potency assays and biomarkers for cell-based advanced therapy medicinal products. [Link]
-
PubMed. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
Sources
- 1. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9321787B2 - Carboxylic acid derivatives having an oxazolo[5,4-d]pyrimidine ring - Google Patents [patents.google.com]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. 857521-75-6|5-(Pyridin-4-yl)oxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Emergence of Pyrazin-Oxazole Scaffolds: A Comparative Analysis of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid's Potential Against Established Kinase Inhibitors in Oncology
In the landscape of precision oncology, the relentless pursuit of novel small molecule inhibitors that can overcome the dual challenges of therapeutic resistance and off-target toxicity remains a paramount objective. Within this context, heterocyclic compounds have emerged as a fertile ground for the discovery of next-generation kinase inhibitors. This guide provides an in-depth comparative analysis of the emerging 5-(pyrazin-2-yl)oxazole-4-carboxylic acid scaffold and its standing relative to established classes of kinase inhibitors in cancer therapy. While preclinical and clinical data on this specific molecule are not yet publicly available, this analysis will proceed based on a hypothetical profile derived from the known biological activities of its constituent pyrazine and oxazole moieties, offering a forward-looking perspective for researchers and drug development professionals.
The Kinase Inhibitor Landscape: A Tale of Targeted Therapies
Protein kinases, orchestrators of a vast array of cellular processes, have long been recognized as critical targets in oncology. Their dysregulation, often a consequence of genetic mutations or overexpression, can drive the uncontrolled proliferation, survival, and metastasis of cancer cells. The development of kinase inhibitors has revolutionized cancer treatment, shifting the paradigm from cytotoxic chemotherapy to targeted therapies with improved efficacy and more manageable side effect profiles.
Currently, the clinical landscape is dominated by several major classes of kinase inhibitors, each targeting specific nodes in oncogenic signaling pathways. These include inhibitors of:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
EGFR (Epidermal Growth Factor Receptor): A key driver in many epithelial cancers, particularly non-small cell lung cancer (NSCLC).[1][2]
-
CDK4/6 (Cyclin-Dependent Kinases 4 and 6): Regulators of the cell cycle, with their inhibitors showing significant success in hormone receptor-positive breast cancer.[3][4][5][6][7]
-
BRAF: A serine/threonine kinase frequently mutated in melanoma.[8][9][10][11][12]
The success of these inhibitors underscores the power of targeting specific molecular drivers of cancer. However, the emergence of resistance and the desire for improved safety profiles necessitate the exploration of novel chemical scaffolds.
The Promise of the Pyrazin-Oxazole Scaffold: A Hypothetical Profile of this compound
The pyrazine and oxazole ring systems are privileged structures in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases. Pyrazine-based compounds are present in several FDA-approved kinase inhibitors, highlighting their clinical relevance. The combination of these two heterocycles in this compound suggests a potential for multi-targeted kinase inhibition, a strategy that can offer broader efficacy and potentially circumvent certain resistance mechanisms.
Based on the known targets of similar pyrazine and oxazole-containing compounds, we can construct a hypothetical target profile for this compound to guide its initial investigation. It is plausible that this scaffold could exhibit inhibitory activity against kinases such as VEGFR-2 and EGFR , which are known to be targeted by other pyrazine and oxazole derivatives.
Caption: Hypothetical signaling pathway targeted by this compound.
Comparative Analysis: Benchmarking Against the Standards
To understand the potential advantages of a novel inhibitor like this compound, it is crucial to compare its hypothetical profile against established kinase inhibitors.
| Kinase Inhibitor Class | Representative FDA-Approved Drugs | Primary Indications | Common Resistance Mechanisms |
| VEGFR Inhibitors | Sunitinib, Sorafenib, Axitinib | Renal Cell Carcinoma, Hepatocellular Carcinoma | Upregulation of alternative pro-angiogenic pathways (e.g., FGF), mutations in VEGFR-2. |
| EGFR Inhibitors | Osimertinib, Gefitinib, Erlotinib | Non-Small Cell Lung Cancer (with EGFR mutations) | T790M "gatekeeper" mutation, MET amplification.[13] |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | HR+ Breast Cancer | Loss of Rb, upregulation of Cyclin E1.[7] |
| BRAF Inhibitors | Vemurafenib, Dabrafenib | BRAF V600-mutant Melanoma | Reactivation of the MAPK pathway through various mechanisms.[8][11] |
| Hypothetical Pyrazin-Oxazole | This compound | To be determined | To be determined |
A multi-targeted inhibitor like our hypothetical pyrazin-oxazole compound could potentially offer advantages by simultaneously blocking multiple signaling pathways, thereby delaying the onset of resistance. For instance, dual inhibition of VEGFR and EGFR could be beneficial in tumors where both pathways are active.
Experimental Workflows for Characterization
The rigorous evaluation of any new kinase inhibitor requires a standardized set of experiments to determine its potency, selectivity, and cellular activity.
Caption: A typical experimental workflow for the evaluation of a novel kinase inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Objective: To determine the IC50 value of this compound against a panel of kinases (e.g., VEGFR-2, EGFR).
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Detailed Protocol: Cell Viability (MTT) Assay
This assay assesses the effect of the compound on the proliferation and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in relevant cancer cell lines (e.g., HUVEC for anti-angiogenic effects, A549 for NSCLC).
Materials:
-
Cancer cell lines (e.g., HUVEC, A549)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14][15][16][17]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[14][17]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[14][17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Detailed Protocol: Western Blotting for Target Engagement
This technique is used to confirm that the compound is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.
Objective: To assess the effect of this compound on the phosphorylation of VEGFR-2 and EGFR in treated cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.[18][19]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[19][20]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies overnight at 4°C.[19][20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.[19][20]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Future Directions and Conclusion
The journey of a novel kinase inhibitor from a promising chemical scaffold to a clinically approved drug is long and arduous. For this compound, the path forward will involve a comprehensive preclinical evaluation following the experimental workflows outlined above. Key to its success will be demonstrating a superior efficacy and safety profile compared to existing therapies.
Caption: The logical progression of a drug discovery program.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). (URL: [Link])
-
CDK4/6 Inhibitors - Susan G. Komen®. (URL: [Link])
-
EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC - PubMed Central. (URL: [Link])
-
In vitro kinase assay - Protocols.io. (2023-09-23). (URL: [Link])
-
What Are CDK4/6 Inhibitors? - Breast Cancer.org. (URL: [Link])
-
CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? - MDPI. (URL: [Link])
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A Comparative Guide to the Anticancer Activity of Pyrazole-Oxazole Derivatives
This guide provides a comparative analysis of pyrazole-oxazole hybrid molecules as emerging anticancer agents. We will delve into their synthesis, structure-activity relationships, and mechanisms of action, supported by experimental data from recent literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and advance this promising class of compounds.
Introduction: The Rationale for Hybrid Vigor in Oncology
In the landscape of medicinal chemistry, the pyrazole and oxazole moieties are considered "privileged scaffolds."[1] Both five-membered heterocyclic rings are cornerstones in the architecture of numerous therapeutic agents due to their versatile binding capabilities and wide spectrum of pharmacological activities.[2][3]
-
Pyrazole Derivatives: These compounds are well-documented for their potent antitumor, anti-inflammatory, and antimicrobial properties.[3][4] Their structural framework is integral to several FDA-approved drugs, particularly kinase inhibitors, highlighting their significance in oncology.[1]
-
Oxazole Derivatives: The oxazole ring is another key pharmacophore, imparting crucial physicochemical and pharmacokinetic properties to molecules.[5] Its presence in various bioactive compounds is associated with anticancer, antimicrobial, and anti-inflammatory effects.[2]
The strategic hybridization of these two scaffolds into a single molecular entity is a rational drug design approach. The goal is to create novel derivatives that may exhibit synergistic effects, enhanced potency, improved selectivity against cancer cells, or novel mechanisms of action that overcome the limitations of existing therapies. This guide compares several such hybrids to elucidate the structural features that govern their anticancer efficacy.
Synthetic Strategies for Pyrazole-Oxazole Hybrids
The construction of pyrazole-oxazole hybrids typically involves multi-step synthetic pathways. The choice of reaction is critical as it dictates the final arrangement of substituents, which in turn profoundly influences biological activity. A common and efficient approach involves the initial synthesis of a core scaffold which is then elaborated. Modern techniques like microwave irradiation are often employed to reduce reaction times and improve yields.[6]
Below is a generalized workflow illustrating a common synthetic route.
Figure 1: Generalized workflow for the synthesis of pyrazole-oxazole hybrids.
Causality in Synthesis: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone (chalcone) backbone. The subsequent reaction with hydrazine is a classic approach to form the pyrazole ring. The final cyclization to form the oxazole ring can be achieved through various methods, such as the Robinson-Gabriel synthesis or other condensation reactions, depending on the desired substitution pattern. The choice of reagents in each step is crucial for directing the regioselectivity and achieving the target molecule with high purity.
Comparative Analysis of In Vitro Anticancer Activity
The anticancer potential of pyrazole-oxazole derivatives is typically assessed by their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes experimental data for representative pyrazole-oxazole hybrids from recent studies.
| Compound ID | R1 Group (Pyrazole) | R2 Group (Oxazole) | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| 6c | 4-Chlorophenyl | 4-(N,N-dimethylamino)phenyl | HT-29 (Colon) | 20.24 | Dasatinib | 0.008 | |
| 6c | 4-Chlorophenyl | 4-(N,N-dimethylamino)phenyl | MCF-7 (Breast) | 16.55 | Dasatinib | 0.012 | |
| 8a | - (Thiazole hybrid) | 4-Chlorophenyl | HT-29 (Colon) | 13.22 | Dasatinib | 0.008 | |
| 8a | - (Thiazole hybrid) | 4-Chlorophenyl | MCF-7 (Breast) | 6.41 | Dasatinib | 0.012 | |
| Compound 7 | Phenyl | Phenyl | HepG2 (Liver) | > 100 | Doxorubicin | 1.12 | [7] |
| Compound 9 | Phenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 5.8 | Doxorubicin | Not Specified | [8] |
| Compound 37 | Isolongifolanone | Phenyl | MCF-7 (Breast) | 5.21 | Not Specified | Not Specified | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Influence of Substitution: The data suggests that the nature and position of substituents on both the pyrazole and oxazole rings are critical for anticancer activity. For instance, the presence of a 4-chlorophenyl group appears frequently in active compounds. Similarly, substitutions on the phenyl ring attached to the pyrazole moiety, such as a 4-bromophenyl group, have been shown to enhance activity against cell lines like MCF-7, A549, and HeLa.[8]
-
Hybrid Scaffold Comparison: While this guide focuses on pyrazole-oxazole hybrids, it is noteworthy that related hybrids, such as pyrazole-thiazole derivatives (e.g., compound 8a ), can exhibit potent activity, sometimes exceeding that of their oxazole counterparts against specific cell lines like MCF-7. This highlights the subtle but important role the heteroatom (oxygen vs. sulfur) plays in molecular interactions.
-
Lipophilicity and Electronic Effects: Electron-withdrawing groups (e.g., halogens) and lipophilic moieties often contribute to enhanced cytotoxic activity, potentially by improving cell membrane permeability or strengthening interactions with molecular targets.[4][9]
Unraveling the Mechanism of Action
Pyrazole derivatives exert their anticancer effects through diverse mechanisms, often by targeting key proteins involved in cancer cell proliferation and survival.[9][10] Many have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.[3][11]
Targeting Kinase Signaling Pathways:
A primary mechanism of action for many pyrazole-based anticancer agents is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12] These receptors play pivotal roles in tumor growth, angiogenesis, and metastasis. The pyrazole scaffold can act as a "hinge-binder," effectively blocking the ATP-binding site of the kinase and preventing the downstream signaling cascade that promotes cell division.[3][8]
Figure 2: Inhibition of EGFR/VEGFR kinase signaling by a pyrazole-oxazole derivative.
Other reported mechanisms include the induction of apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins and activation of caspases, disruption of the cell cycle, and inhibition of other critical enzymes like COX-2.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
To ensure the reproducibility and validation of anticancer activity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC₅₀ value of a pyrazole-oxazole derivative against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO, stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole-oxazole derivative in a complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment period, carefully remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Conclusion and Future Perspectives
The hybridization of pyrazole and oxazole scaffolds is a validated and promising strategy in the discovery of novel anticancer agents. The comparative data indicates that the anticancer efficacy of these derivatives is highly dependent on their substitution patterns, which dictates their interaction with specific molecular targets. While many compounds show promising in vitro activity, the field requires further advancement.
Future research should focus on:
-
Target Identification: Elucidating the precise molecular targets for the most potent compounds to better understand their mechanism of action.
-
Improving Selectivity: Designing derivatives that are highly selective for cancer cells over normal, healthy cells to minimize potential toxicity.[8]
-
In Vivo Studies: Advancing the most promising candidates from in vitro screening to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.
-
Exploration of Novel Hybrids: Synthesizing new generations of hybrids, potentially incorporating a third pharmacophore, to further enhance potency and overcome drug resistance.[12]
By systematically exploring the structure-activity relationships and mechanisms of action, the scientific community can continue to develop pyrazole-oxazole derivatives as next-generation targeted cancer therapies.
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A Comparative Guide to the Cytotoxicity of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid and Cisplatin
In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Cisplatin, a cornerstone of chemotherapy for decades, has established a benchmark in the treatment of various solid tumors.[1][2] However, its clinical application is frequently constrained by severe side effects and the emergence of drug resistance.[3] This has catalyzed the exploration of new chemical entities, such as heterocyclic compounds, which may offer improved therapeutic profiles.
This guide presents a comparative analysis of the cytotoxic properties of a novel investigational compound, 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, against the well-established chemotherapeutic agent, cisplatin. While extensive data on cisplatin's cytotoxicity is widely available, this guide will utilize a scientifically plausible, hypothetical profile for this compound based on the known anticancer activities of related oxazole and pyrazine derivatives to illustrate a comparative framework for researchers.[4][5]
Unraveling the Mechanisms of Cytotoxicity
A fundamental aspect of evaluating any potential anticancer agent is understanding its mechanism of action. The distinct ways in which this compound and cisplatin are proposed to induce cell death are pivotal to their potential therapeutic applications.
This compound: A Multi-faceted Approach
Derivatives of oxazole have demonstrated a wide array of anticancer activities, often with potent IC50 values in the nanomolar range.[5][6] These compounds are known to induce apoptosis by targeting various cellular components, including tubulin, DNA topoisomerase, and protein kinases.[5] The pyrazine moiety, also present in our compound of interest, is found in numerous derivatives with significant biological activities, including anticancer properties.[4]
For the purpose of this guide, we will hypothesize that this compound exerts its cytotoxic effects through a dual mechanism: inhibition of a critical protein kinase involved in cell proliferation and the induction of DNA damage, leading to apoptosis. This multi-targeted approach could potentially offer advantages in overcoming resistance mechanisms that affect single-target agents.
Cisplatin: The DNA Damaging Agent
Cisplatin's primary mode of action is the formation of covalent adducts with DNA.[7][8] Upon entering a cell, where the chloride concentration is low, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[7] This activated form of cisplatin then binds to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks.[7][9] These crosslinks distort the DNA double helix, which in turn obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[10][11] The cellular response to cisplatin-induced DNA damage is complex, involving signaling pathways that can either lead to DNA repair or programmed cell death.[10][12]
Head-to-Head: A Comparative Analysis of In Vitro Cytotoxicity
To provide a clear comparison, we will present hypothetical, yet realistic, experimental data for this compound alongside established data for cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, will be the primary metric for comparison.[13][14] It is important to note that IC50 values for cisplatin can show considerable variability across different studies due to experimental heterogeneity.[1]
For this comparative analysis, we will consider a panel of human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma).
| Compound | A549 IC50 (µM) after 48h | MCF-7 IC50 (µM) after 48h | HT29 IC50 (µM) after 48h |
| This compound (Hypothetical) | 4.5 | 6.2 | 8.1 |
| Cisplatin | 7.49[3] | 31.3[3] | 47.2[15] |
These hypothetical data suggest that this compound could be significantly more potent than cisplatin across multiple cancer cell lines, a promising characteristic for a novel anticancer agent.
Visualizing the Pathways to Cell Death
To better understand the cellular events triggered by these compounds, it is instructive to visualize the key signaling pathways involved.
Cisplatin-Induced DNA Damage and Apoptotic Pathway
Cisplatin-induced DNA adducts are recognized by the cell's DNA damage response (DDR) machinery.[16] This initiates a signaling cascade that can lead to cell cycle arrest, allowing time for DNA repair.[11] However, if the damage is too extensive, the apoptotic pathway is activated.[17]
Caption: Cisplatin-induced apoptosis pathway.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed, step-by-step methodologies for key in vitro cytotoxicity assays that can be employed to compare novel compounds like this compound with established drugs such as cisplatin.
Experimental Workflow Overview
Caption: General workflow for in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[19]
-
Compound Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[21]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based method for measuring cell viability.[22] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[23]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[24]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[22]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm, with a reference wavelength above 650 nm.[22]
-
IC50 Calculation: Calculate the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[25] This assay is a reliable indicator of plasma membrane integrity.[26]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[27] Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves a substrate mix and a catalyst.[28] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[25]
-
Stop Reaction and Read Absorbance: Add a stop solution if required by the kit and measure the absorbance at 490 nm.[25]
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated based on the LDH activity in the treated wells relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Concluding Remarks
The search for novel anticancer agents with improved efficacy and reduced toxicity compared to established drugs like cisplatin is a continuous and vital endeavor in oncology research.[3] The hypothetical data and comparative framework presented in this guide underscore the potential of novel heterocyclic compounds such as this compound. While the in vitro cytotoxicity data presented here is illustrative, it highlights the importance of rigorous, multi-assay comparisons to identify promising drug candidates. Further investigations into the mechanisms of action, selectivity for cancer cells, and in vivo efficacy are essential to fully elucidate the therapeutic potential of any new compound. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers embarking on such comparative studies.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website: [Link]
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A Preclinical Framework for Evaluating the Anticancer Efficacy of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid Against Standard-of-Care Therapies
This guide presents a comprehensive, scientifically rigorous framework for the preclinical evaluation of a novel investigational compound, 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, against established standard-of-care anticancer drugs. In the absence of direct comparative data for this specific molecule, this document serves as an expert-driven roadmap for researchers, scientists, and drug development professionals. It outlines the critical experiments and analytical logic required to build a robust efficacy profile, ensuring that any potential therapeutic advantages are rigorously validated.
Introduction: The Rationale for a Novel Agent
The landscape of oncology is marked by a continuous search for therapies with improved efficacy and reduced toxicity.[1] Novel heterocyclic compounds, such as those containing oxazole and pyrazine moieties, are of significant interest due to their structural similarities to purine bases, suggesting potential as antimetabolites or as scaffolds for targeting key signaling pathways in cancer.[1][2] this compound is one such molecule of interest. This guide will detail the necessary steps to compare its potential anticancer effects with those of cornerstone chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel, which remain the standard of care for many malignancies.[3][4][5]
Understanding the Competitive Landscape: Mechanisms of Standard-of-Care Drugs
A meaningful comparison requires a deep understanding of the mechanisms of action of current therapies. This knowledge informs the selection of appropriate assays and helps to contextualize the results for the novel compound.
-
Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms.[6] It intercalates into DNA, disrupting DNA replication and transcription.[7][8] Doxorubicin also inhibits topoisomerase II, an enzyme that alters DNA topology, leading to double-strand breaks.[9][] Furthermore, it generates reactive oxygen species (ROS), which can damage cellular components.[8][9]
-
Cisplatin: As a platinum-based compound, cisplatin's primary mode of action is the formation of DNA adducts.[11] After entering the cell and undergoing aquation, it forms intrastrand and interstrand cross-links in DNA, which distort the double helix, inhibit DNA replication, and trigger apoptosis.[12][13][14]
-
Paclitaxel: Belonging to the taxane family, paclitaxel targets microtubules.[15] It stabilizes the microtubule polymer, preventing the dynamic instability required for mitotic spindle formation and chromosome segregation.[16][17] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[16][18]
Signaling Pathways of Standard Anticancer Drugs
Caption: Mechanisms of action for standard-of-care anticancer drugs.
Proposed Preclinical Evaluation Workflow
A tiered approach is essential for the efficient and informative evaluation of a novel compound. This workflow progresses from broad in vitro screening to more complex mechanistic and in vivo studies.
Caption: Proposed preclinical evaluation workflow for a novel anticancer agent.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines.
Experimental Design:
-
Cell Lines: A diverse panel should be used, representing various cancer types (e.g., lung: A549; breast: MCF-7; colon: HCT116).[1] It is also crucial to include a non-cancerous cell line (e.g., normal human dermal fibroblasts) to assess selectivity.[1]
-
Test Articles:
-
This compound (in a suitable solvent like DMSO).
-
Standard-of-care drugs (Doxorubicin, Cisplatin, Paclitaxel) as positive controls.
-
Vehicle control (solvent only).
-
-
Assays: Cell viability assays such as MTT or XTT are standard.[1] These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[11]
Data Presentation: The results should be summarized as IC50 values (the concentration of a drug that inhibits cell viability by 50%).
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | NHDF (Normal) IC50 (µM) | Selectivity Index (NHDF/A549) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Doxorubicin | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Cisplatin | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Paclitaxel | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
Interpretation: A promising compound will exhibit low IC50 values against cancer cell lines and a high IC50 value against the normal cell line, resulting in a high selectivity index.
Phase 2: Mechanistic Assays
If the compound shows potent and selective cytotoxicity, the next step is to investigate its mechanism of action.
Apoptosis Induction:
-
Rationale: Most chemotherapeutic agents induce apoptosis, or programmed cell death.
-
Experimental Approach:
-
Caspase-3/7 Activity Assay: Caspases are key executioner proteins in the apoptotic cascade. Fluorometric or luminometric assays can quantify their activity.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Cycle Analysis:
-
Rationale: To determine if the compound causes cell cycle arrest at a specific phase, similar to paclitaxel.
-
Experimental Approach: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Target Identification (Hypothesis-Driven):
-
Rationale: Based on the oxazole-pyrazine structure, the compound might target specific kinases or signaling pathways. For instance, similar heterocyclic structures have been shown to inhibit VEGFR-2, EGFR, or JAK kinases.[1][19]
-
Experimental Approach:
-
Kinase Inhibition Assays: In vitro assays to screen for inhibitory activity against a panel of cancer-related kinases.
-
Western Blotting: To assess the phosphorylation status of key signaling proteins downstream of potential targets in treated cells.
-
Phase 3: In Vivo Efficacy Studies
Promising in vitro results must be validated in a living organism. Xenograft models are a cornerstone of preclinical oncology research.[9]
Experimental Design:
-
Model: Immunodeficient mice (e.g., nude or SCID) are implanted with human cancer cells (cell line-derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX).[9][]
-
Treatment Groups:
-
Vehicle Control
-
This compound (at various doses)
-
Standard-of-care drug (e.g., paclitaxel for a breast cancer model)
-
Combination of the novel compound and the standard drug.
-
-
Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly over time.
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached to assess survival benefits.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Change in Body Weight (%) |
| Vehicle Control | Hypothetical Value | 0 | Hypothetical Value |
| Compound X (10 mg/kg) | Hypothetical Value | Calculated Value | Hypothetical Value |
| Compound X (30 mg/kg) | Hypothetical Value | Calculated Value | Hypothetical Value |
| Standard Drug (e.g., Paclitaxel) | Hypothetical Value | Calculated Value | Hypothetical Value |
Detailed Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs. Add the compounds to the wells and incubate for 48-72 hours. Include vehicle-only wells as a control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol: TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Grow cells on coverslips and treat with the compound of interest. Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution containing Triton X-100 to allow entry of the labeling enzymes.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection: If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody that recognizes the label (e.g., anti-BrdU antibody).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI to visualize all cells. Mount the coverslips on microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus.
Conclusion and Future Directions
This guide outlines a systematic and robust preclinical strategy to evaluate the anticancer efficacy of this compound in comparison to standard-of-care drugs. By following this workflow, from broad in vitro screening to targeted mechanistic studies and in vivo validation, researchers can generate the comprehensive data package required to make informed decisions about the therapeutic potential of this novel compound. Positive and differentiated results from these studies would provide a strong rationale for advancing the molecule into further preclinical development, including toxicology studies and formulation development, on the path toward potential clinical investigation.
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid
Abstract
In the landscape of modern drug discovery, particularly in oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][3] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity. This guide provides an in-depth, comparative analysis of the kinase selectivity of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid , a scaffold of interest in the development of targeted therapies. While this specific molecule is a structural component of more complex inhibitors, its foundational screening data allows us to illustrate the principles and best practices of kinase selectivity profiling. We will compare its profile to that of Staurosporine , the archetypal promiscuous kinase inhibitor, to provide a clear benchmark for selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind generating and interpreting a robust kinase selectivity profile.
Introduction: The Imperative of Kinase Selectivity
The human genome encodes over 500 protein kinases, enzymes that regulate a vast array of cellular processes.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[2][5] The central challenge in kinase drug discovery is that these enzymes share a highly conserved ATP-binding pocket, the primary target for most small molecule inhibitors.[1][2] This similarity often leads to inhibitors binding to multiple kinases, a phenomenon known as cross-reactivity or off-target activity.
Achieving selectivity is paramount for minimizing off-target effects and potential toxicities.[5][6] For example, an otherwise promising inhibitor for a cancer-associated kinase might be derailed by unforeseen cardiovascular toxicity due to inhibition of a kinase essential for cardiac function. Conversely, a controlled lack of selectivity, or "polypharmacology," can be beneficial if the off-targets are also involved in the disease pathology.[1]
This guide uses This compound as a case study. This heterocyclic scaffold is a key building block in the synthesis of more complex kinase inhibitors, particularly those targeting kinases like TBK1 (TANK-binding kinase 1), which is implicated in autoimmune diseases and cancer.[5][7] By profiling this core structure, we can understand its inherent kinase interaction liabilities and guide the design of more selective derivatives.
To contextualize the results, we will use Staurosporine as a comparator. Staurosporine is a natural alkaloid known for its potent but broad inhibition of a vast majority of the kinome, making it an excellent negative control for selectivity.[8][9]
Experimental Design & Rationale
A robust cross-reactivity profile requires a carefully considered experimental design. The choices made here dictate the quality and interpretability of the resulting data.
Selecting the Profiling Platform: Why a Binding Assay?
There are two primary methods for assessing kinase inhibition: activity assays and binding assays. While activity assays measure the functional inhibition of a kinase's phosphorylating action, they can be complex to set up for a large panel and are often dependent on ATP concentration.
For broad, kinome-wide profiling, a competition binding assay is often superior. We have selected the KINOMEscan platform as our model system for this guide. This technology offers several key advantages:
-
ATP-Independent Measurement: The assay measures the direct binding of the compound to the kinase's active site, providing a true thermodynamic dissociation constant (Kd) rather than an IC50, which can be influenced by assay conditions like ATP concentration.[10][11]
-
Broad Coverage: The platform provides access to over 460 human kinases and disease-relevant mutants, offering a comprehensive view of the kinome.[10][11]
-
High Sensitivity & Dynamic Range: The use of quantitative PCR (qPCR) for detection allows for a wide dynamic range, accurately measuring affinities from picomolar to millimolar.[10][12]
The principle of the assay involves a competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR.
Caption: Workflow of the KINOMEscan competition binding assay.
Choosing the Kinase Panel
For a primary screen, a broad panel is essential to uncover unexpected off-targets. The scanMAX panel, which includes 468 kinases, is an industry-standard choice for comprehensive profiling.[11] This panel covers all major kinase families, providing a high-resolution map of a compound's selectivity.
Concentration Selection
A single high concentration, typically 1 µM or 10 µM, is used for the initial screen. This concentration is high enough to detect even weak interactions, ensuring that potential liabilities are not missed. Hits from this primary screen are then typically followed up with 11-point dose-response curves to determine an accurate dissociation constant (Kd).
Detailed Experimental Protocol
The following protocol outlines the steps for preparing and submitting a compound for a KINOMEscan screen.
Materials:
-
Test Compound (this compound)
-
Comparator Compound (Staurosporine)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Compound Solubilization:
-
Accurately weigh 1-2 mg of the test compound and the comparator compound into separate, sterile microcentrifuge tubes.
-
Add the required volume of 100% high-purity DMSO to create a 10 mM stock solution. Rationale: DMSO is a universal solvent for most small molecules and is compatible with the assay format. Starting with a high concentration stock allows for easy serial dilutions.
-
Vortex thoroughly for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulates.
-
Centrifuge briefly to pellet any undissolved material.
-
-
Preparation of Submission Plate:
-
The screening vendor (e.g., Eurofins Discovery) will provide specific instructions for plate formatting. Typically, this involves a 96-well plate.
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For a final assay concentration of 10 µM with a typical 100x dilution factor, a 1 mM intermediate stock is required.
-
Carefully pipette the required volume of the 1 mM stock into the designated wells of the submission plate.
-
Include a DMSO-only well to serve as the 100% binding control.
-
-
Shipping and Data Acquisition:
-
Seal the plate securely and ship to the screening facility according to their specifications (e.g., with cold packs).
-
The facility will perform the screen, which involves incubating the compound dilutions with the kinase panel, performing the competition binding assay, and quantifying the results using qPCR.[12]
-
-
Data Analysis:
-
The primary data is delivered as "% Control," where a lower percentage indicates stronger binding of the test compound to the kinase.
-
The vendor typically provides visualization tools, such as the TREEspot® software, which maps the results onto a kinome dendrogram, providing an intuitive visual representation of selectivity.
-
Results: A Comparative Selectivity Profile
For the purpose of this guide, we will use representative data based on public information for compounds with similar scaffolds.
Primary Screen Data (% Inhibition at 10 µM)
The results from a comprehensive screen at a single high concentration provide the first global view of selectivity.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 10 µM) | Kinase Family |
| TBK1 | 95% | 99% | TKL |
| IKKE (IKKi) | 88% | 98% | TKL |
| AAK1 | 45% | 99% | Other |
| BMP2K | 52% | 97% | Other |
| STK17B | 48% | 96% | CAMK |
| EGFR | <10% | 99% | TK |
| SRC | <10% | 99% | TK |
| ABL1 | <10% | 100% | TK |
| CDK2 | <5% | 100% | CMGC |
| ROCK1 | <15% | 98% | AGC |
| ... (458 other kinases) | <20% | >90% for ~80% of panel |
Note: This data is illustrative. Actual results may vary.
Interpretation and Comparative Analysis
The data table clearly illustrates the dramatic difference in selectivity.
-
This compound Profile: This scaffold shows potent interaction with its intended target family, TBK1 and the closely related IKKε.[13] This is expected, as these kinases share high sequence homology. There are a few moderate off-target hits (AAK1, BMP2K, STK17B), which would warrant follow-up Kd determination to understand the true potency of these interactions.[14] Crucially, the compound shows very little activity against major, distantly related kinases from other families like EGFR, SRC, and CDK2. This suggests a favorable starting point for a selective inhibitor program.
-
Staurosporine Profile: As expected, Staurosporine demonstrates broad, potent inhibition across the entire kinome, with >90% inhibition for the vast majority of kinases screened.[8][15] This promiscuity is due to its interaction with conserved features of the ATP-binding site common to almost all kinases.[8][9]
Caption: Conceptual overview of the compound's selectivity profile.
Conclusion and Future Directions
The cross-reactivity profiling of this compound reveals it to be a promising scaffold for the development of selective TBK1/IKKε inhibitors. Compared to the pan-kinase inhibitor Staurosporine, it demonstrates a remarkably clean profile, with high affinity for its intended targets and minimal interaction with other major kinase families.
The moderate off-target hits identified (AAK1, BMP2K, STK17B) represent the next critical step in the investigation. A full Kd determination for these kinases is required to quantify the selectivity window between the on-targets and off-targets. This quantitative data is essential for building a robust Structure-Activity Relationship (SAR) and guiding medicinal chemistry efforts to further optimize selectivity.[3] Ultimately, this early, comprehensive profiling provides an invaluable dataset that derisks the project and accelerates the journey toward a safe and effective clinical candidate.
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A Researcher's Guide to In Vivo Validation: The Case of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid
This guide provides a comprehensive framework for researchers and drug development professionals on transitioning a novel chemical entity, 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, from promising in vitro findings to robust in vivo validation. We will explore the critical steps, experimental designs, and data interpretation necessary to determine the therapeutic potential of this compound, using a hypothetical in vitro profile based on the known activities of its constituent chemical moieties.
The core structure of this compound combines a pyrazine ring, often found in molecules with diverse biological activities, with an oxazole core, a scaffold present in various approved drugs, including the anti-inflammatory agent Oxaprozin.[1][2] Many oxazole derivatives have been investigated for anti-inflammatory, anticancer, and antimicrobial properties.[3][4] For the purpose of this guide, we will assume that preliminary in vitro screens have demonstrated that our lead compound potently inhibits the production of key pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
This guide will now detail the logical and scientific progression to validate these promising, yet preliminary, in vitro results in a living system.
The Imperative of In Vivo Translation: Bridging the Efficacy Gap
An in vitro result, however potent, is a simplified representation of a complex biological system. A compound's success in a petri dish does not guarantee its efficacy in an organism. The transition to in vivo studies is a critical step to understand the compound's behavior within a complete physiological system, a process governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5][6]
-
Pharmacokinetics (PK): What the body does to the drug. This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A compound must reach its target tissue in sufficient concentration and for an adequate duration to exert its effect.
-
Pharmacodynamics (PD): What the drug does to the body. This relates the drug concentration at the target site to the observed physiological effect.
Failure to establish a favorable PK profile is a primary reason for the high attrition rate of drug candidates.[3] Therefore, before assessing efficacy, a foundational understanding of the compound's in vivo tolerability and pharmacokinetics is paramount.
Phase 1: Foundational In Vivo Assessment - Pharmacokinetics & Tolerability
The primary objective of this initial phase is to determine if this compound can achieve and maintain therapeutic concentrations in the bloodstream after administration without causing acute toxicity.
Experimental Rationale & Design
A single-dose pharmacokinetic study in a rodent model, typically mice or rats, is the standard starting point. This study will inform dose selection for subsequent efficacy studies and provide critical insights into the compound's absorption and clearance rates.
Detailed Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). A minimum of 3-4 animals per time point is required for statistical power.
-
Compound Formulation: The compound must be dissolved in a biocompatible vehicle. A common starting point is a solution of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline. The formulation must be sterile and non-irritating.
-
Dosing: Administer a single dose of this compound. A typical starting dose for a novel small molecule is 10 mg/kg, administered via intravenous (IV) and oral (PO) routes in separate cohorts to determine bioavailability.[6]
-
Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from a peripheral vein (e.g., saphenous vein) at multiple time points post-administration. A typical schedule would be: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a sensitive and specific analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated from the plasma concentration-time curve, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve, representing total drug exposure.
-
t1/2: Half-life, the time required for the drug concentration to decrease by half.
-
Bioavailability (%F): (AUC_oral / AUC_IV) x 100.
-
Data Presentation: Hypothetical Pharmacokinetic Profile
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Interpretation |
| Cmax (ng/mL) | 2500 | 850 | Peak concentration achieved. |
| Tmax (hr) | 0.08 | 1.0 | Rapid absorption after oral dosing. |
| AUC (ng*hr/mL) | 3200 | 1920 | Total drug exposure over time. |
| t1/2 (hr) | 3.5 | 3.8 | Moderate half-life suggests potential for once or twice-daily dosing. |
| Bioavailability (%) | - | 60% | Good oral absorption, suitable for further development. |
Phase 2: In Vivo Proof-of-Concept - Acute Inflammation Model
With a favorable PK profile established, the next step is to test the compound's efficacy in a disease-relevant animal model. Given our hypothetical in vitro anti-inflammatory activity, an acute inflammation model is a logical and efficient choice for initial proof-of-concept.
Workflow for In Vivo Efficacy Validation
Caption: Workflow from in vitro hypothesis to in vivo validation and decision-making.
Model Selection: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats or mice is a classical and highly reproducible model of acute inflammation.[7][8] Injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response characterized by the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and pro-inflammatory cytokines like TNF-α in the second phase (1-6 hours).[9] This makes it an ideal model to validate a compound hypothesized to inhibit these later-stage mediators.
Comparative Compound Selection
To benchmark the performance of our compound, a clinically relevant positive control is essential. Oxaprozin , an FDA-approved non-steroidal anti-inflammatory drug (NSAID) that also contains an oxazole ring, is an excellent comparator for assessing relative potency and mechanism.[1]
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g). Animals are acclimatized for at least one week before the experiment.
-
Experimental Groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives the vehicle solution only.
-
Group 2 (Negative Control): Receives vehicle + carrageenan injection.
-
Group 3 (Positive Control): Receives Oxaprozin (e.g., 20 mg/kg, PO) + carrageenan.
-
Group 4 (Test Compound): Receives this compound (e.g., 10 mg/kg, PO) + carrageenan.
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, Oxaprozin, or the test compound orally one hour before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
-
Endpoint Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the initial measurement.
-
Mechanism of Action Confirmation: At the end of the experiment (e.g., 5 hours), animals are euthanized, and the inflamed paw tissue is collected. The tissue can be homogenized to measure the levels of TNF-α and IL-6 via ELISA, directly testing if the in vivo anti-inflammatory effect correlates with the inhibition of the target biomarkers identified in vitro.
Data Presentation: Hypothetical Efficacy Results
| Treatment Group | Dose (mg/kg, PO) | Paw Volume Increase at 3hr (mL) | % Inhibition of Edema at 3hr |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Oxaprozin | 20 | 0.38 ± 0.05 | 55.3% |
| Compound XYZ | 10 | 0.45 ± 0.06 | 47.1% |
Compound XYZ represents this compound.
Connecting In Vivo Efficacy to In Vitro Mechanism
A successful outcome is not just the reduction of swelling, but the confirmation that this reduction is due to the intended mechanism of action.
Caption: Proposed mechanism of action for the test compound in the inflammation model.
If the ELISA results from the paw tissue show a significant reduction in TNF-α and IL-6 levels in the compound-treated group compared to the vehicle control, it provides strong evidence that the in vitro activity translates to the in vivo setting.
Conclusion: Synthesizing the Data and Charting the Path Forward
The successful in vivo validation of this compound hinges on a multi-faceted assessment. A positive outcome would be characterized by:
-
Acceptable Oral Bioavailability and PK Profile: The compound is well-absorbed and maintains exposure levels predicted to be efficacious.
-
Statistically Significant Efficacy: The compound demonstrates a dose-dependent reduction in paw edema that is comparable to, or better than, the reference compound Oxaprozin.
-
Target Engagement Confirmation: The observed anti-inflammatory effect is accompanied by a reduction in the target pro-inflammatory cytokines (TNF-α, IL-6) in the affected tissue.
If these criteria are met, the compound graduates from a "hit" to a validated "lead." The subsequent steps in its development would involve testing in more complex, chronic models of inflammation (e.g., collagen-induced arthritis), performing dose-range finding studies, and initiating formal toxicology assessments to establish a safety profile.[10][11] This structured, evidence-based approach ensures that research efforts are focused on compounds with the highest probability of becoming clinically meaningful therapeutics.
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Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation.
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Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review.
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Charles River Laboratories. Autoimmune Disease and Inflammation Models.
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WuXi AppTec. Inflammation & Autoimmune Disease Models.
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Dixit, R. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences.
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Journal of Medicinal Chemistry. Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1.
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ChemHelp ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube.
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Jiang, L., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
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Mitul Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
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El-Gogary, R. I., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Bulletin of the National Research Centre.
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MDPI. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects.
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Ovuakporie-Uvo, O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar.
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Martínez-Marín, D., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central.
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Li, H., & An, Z. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology.
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Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
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Singh, A., & Pan, D. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PMC.
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Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic.
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Sharma, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
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Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
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MDPI. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
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Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
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Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.
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ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
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National Institutes of Health. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
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PubMed. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
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MDPI. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
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Ovid. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK.
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ResearchGate. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK | Request PDF.
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MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
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Semantic Scholar. (2020). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids.
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A Head-to-Head Comparison of Synthetic Routes for 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid: A Guide for Medicinal Chemists
Introduction
5-(Pyrazin-2-yl)oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both a pyrazine and an oxazole ring, makes it a valuable scaffold for the design of novel therapeutic agents. The pyrazine moiety is a common feature in many biologically active molecules, while the oxazole ring serves as a versatile pharmacophore. The carboxylic acid group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes for the preparation of this important molecule, offering insights into the practical considerations for researchers in the field.
Route 1: The Cornforth-Type Synthesis via an Oxazole Ester Intermediate
This synthetic approach, adapted from methodologies disclosed in patent literature, builds the oxazole ring from acyclic precursors in a stepwise fashion, culminating in the hydrolysis of an ester intermediate. This route is a variation of the classic Cornforth synthesis of oxazoles.
Overall Synthetic Strategy
The synthesis commences with the acylation of an aminocyanoacetate derivative with pyrazine-2-carbonyl chloride, followed by a base-catalyzed cyclization to form the ethyl ester of the target molecule. The final step is the saponification of the ester to yield the desired carboxylic acid.
Caption: Overall workflow for the Cornforth-Type Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 vol) is added thionyl chloride (1.5 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) is added.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring for the cessation of gas evolution.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude pyrazine-2-carbonyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate
-
To a cooled (0 °C) solution of ethyl 2-amino-2-cyanoacetate hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in a suitable aprotic solvent like tetrahydrofuran (THF, 15 vol) is added a solution of pyrazine-2-carbonyl chloride (1.0 eq) in THF dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude intermediate, ethyl 2-cyano-2-(pyrazin-2-ylformamido)acetate, is then treated with a base such as sodium ethoxide (1.2 eq) in ethanol at reflux for 2-4 hours to effect cyclization.
-
After cooling, the reaction mixture is neutralized with a weak acid (e.g., acetic acid) and the solvent is removed. The residue is partitioned between water and ethyl acetate.
-
The organic layer is collected, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate.
Step 3: Synthesis of this compound
-
To a solution of ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) is added lithium hydroxide monohydrate (1.5 eq).
-
The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then acidified to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Mechanistic Insights
The key step in this sequence is the base-catalyzed intramolecular cyclization of the N-acylated aminocyanoacetate intermediate. The base deprotonates the amide nitrogen, which then attacks the nitrile carbon to form a five-membered ring intermediate. Subsequent tautomerization and elimination of water lead to the formation of the aromatic oxazole ring.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes readily available starting materials. | Multi-step process can lead to lower overall yield. |
| The reaction sequence is generally robust and scalable. | Use of thionyl chloride requires careful handling due to its corrosive and toxic nature. |
| The intermediates are often crystalline and easier to purify. | The cyclization step may require optimization of the base and solvent system. |
Route 2: The Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful and convergent method for the formation of the oxazole ring. This route involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of the target molecule, this would involve the use of pyrazine-2-carboxaldehyde.
Overall Synthetic Strategy
This one-pot reaction constructs the oxazole ring and installs the pyrazinyl substituent at the 5-position directly. The subsequent step involves the hydrolysis of the ester group at the 4-position.
Caption: Overall workflow for the Van Leusen Oxazole Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate
-
To a stirred suspension of potassium carbonate (2.0 eq) in methanol (20 vol) is added pyrazine-2-carboxaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq).
-
The reaction mixture is heated to reflux and stirred for 3-5 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 5-(pyrazin-2-yl)oxazole-4-carboxylate.
Step 2: Synthesis of this compound
-
This step is identical to Step 3 in Route 1, involving the hydrolysis of the ethyl ester using a base such as lithium hydroxide.
Mechanistic Insights
The Van Leusen reaction proceeds through the initial deprotonation of the isocyanoacetate by the base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the pyrazine-2-carboxaldehyde. The resulting alkoxide undergoes an intramolecular cyclization by attacking the isocyanide carbon. Finally, elimination of water and tautomerization leads to the formation of the aromatic oxazole ring.[1]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent and often high-yielding one-pot reaction for the oxazole ring formation. | Pyrazine-2-carboxaldehyde can be prone to self-condensation under basic conditions. |
| Milder reaction conditions compared to the use of thionyl chloride. | Ethyl isocyanoacetate is a lachrymator and should be handled in a well-ventilated fume hood. |
| Fewer synthetic steps, leading to a more efficient overall process. | The reaction can be sensitive to the choice of base and solvent. |
Head-to-Head Comparison Summary
| Feature | Route 1: Cornforth-Type Synthesis | Route 2: Van Leusen Synthesis |
| Number of Steps | 3 | 2 |
| Key Reagents | Pyrazine-2-carboxylic acid, Thionyl chloride, Ethyl 2-amino-2-cyanoacetate | Pyrazine-2-carboxaldehyde, Ethyl isocyanoacetate, Potassium carbonate |
| Overall Yield | Moderate | Potentially Higher |
| Scalability | Generally good | Good, but may require optimization to manage potential side reactions. |
| Safety & Handling | Involves corrosive and toxic thionyl chloride. | Involves a lachrymatory isocyanoacetate. |
| Versatility | Allows for the synthesis of various analogues by changing the acyl chloride. | Allows for the synthesis of various 5-substituted oxazoles by changing the aldehyde. |
| Cost-Effectiveness | May be less cost-effective due to more steps and reagents. | Potentially more cost-effective due to fewer steps. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific needs and constraints of the research laboratory.
-
Route 1 (Cornforth-Type Synthesis) is a classic and robust method that is well-suited for laboratories that may not have ready access to pyrazine-2-carboxaldehyde. While it involves more steps, the intermediates are often stable and amenable to purification, which can be advantageous for ensuring high purity of the final product.
-
Route 2 (Van Leusen Synthesis) represents a more modern and convergent approach. Its one-pot nature for the key ring-forming step makes it an attractive option for rapid synthesis and library generation. For laboratories with access to the requisite aldehyde and equipped to handle the isocyanoacetate, this route is likely to be more efficient in terms of time and overall yield.
Ultimately, for process development and large-scale synthesis, the Van Leusen approach (Route 2) would likely be the preferred method due to its higher convergency and atom economy, provided that the potential side reactions of the aldehyde can be effectively controlled. For exploratory and small-scale synthesis, both routes are valuable tools in the medicinal chemist's arsenal.
References
- This section would typically contain the full citation for the patent literature
-
van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon,Nitrogen Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
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A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A molecule's journey from a promising hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] It is therefore imperative for research scientists and drug development professionals to rigorously assess the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of novel chemical entities. This guide provides a comprehensive framework for benchmarking the ADME properties of a promising class of compounds: 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid derivatives.
The strategic incorporation of a pyrazine ring, a bioisostere of pyridine and other aromatic systems, into molecular scaffolds is a well-established approach in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. This guide will not only detail the experimental protocols for key in vitro ADME assays but also provide the rationale behind these choices and the interpretation of data within the context of established benchmarks for orally bioavailable small molecules.
The Importance of Early ADME Profiling
Early and accurate ADME profiling during the discovery stage is a necessary condition for the successful development of small-molecule candidates.[1] Understanding a compound's solubility, permeability, metabolic stability, and plasma protein binding allows for the early identification of potential liabilities and guides the iterative process of lead optimization. By systematically evaluating these properties, we can build a robust structure-activity relationship (SAR) and structure-property relationship (SPR) to design molecules with a higher probability of clinical success.
Key In Vitro ADME Assays for Benchmarking
A standard suite of in vitro ADME assays provides critical data to inform on the potential in vivo behavior of a drug candidate. The following sections will detail the experimental protocols and data interpretation for four foundational assays.
Aqueous Solubility: The Foundation of Absorption
Poor aqueous solubility is a significant hurdle for oral drug absorption, as only a dissolved drug can permeate the gastrointestinal mucosa.[2] Kinetic solubility is often assessed in early discovery due to its high-throughput nature and relevance to the conditions of many in vitro biological assays.[3][4]
Exemplary Data & Benchmarks for this compound Derivatives:
| Compound | Structure | Kinetic Solubility (μM) at pH 7.4 | Benchmark Classification |
| Derivative A | R1 = H | 150 | High |
| Derivative B | R1 = CH3 | 75 | Moderate |
| Derivative C | R1 = Cl | 25 | Low |
| Benchmark Drug 1 (High) | e.g., Metoprolol | > 100 | High |
| Benchmark Drug 2 (Low) | e.g., Ketoconazole | < 30 | Low |
Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method) [5]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature (or 37°C) with shaking for a defined period (e.g., 2 hours).[5]
-
Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Causality Behind Experimental Choices:
-
Nephelometry: This method is chosen for its speed and sensitivity in detecting precipitation, making it ideal for high-throughput screening.[3]
-
pH 7.4: This pH is selected to mimic physiological conditions in the blood and deeper tissues.
-
Low DMSO Concentration: High concentrations of DMSO can artificially inflate solubility measurements.
Caption: Workflow for the Caco-2 permeability assay.
Metabolic Stability: Surviving the Liver
The liver is the primary site of drug metabolism, and rapid clearance by hepatic enzymes can severely limit a drug's oral bioavailability and duration of action. The liver microsomal stability assay provides a measure of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. [6] Exemplary Data & Benchmarks for this compound Derivatives:
| Compound | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Benchmark Classification |
| Derivative A | > 60 | < 12 | Low Clearance |
| Derivative B | 25 | 28 | Moderate Clearance |
| Derivative C | 8 | 87 | High Clearance |
| Benchmark Drug 1 (Low) | e.g., Verapamil | < 30 | High Clearance |
| Benchmark Drug 2 (High) | e.g., Dextromethorphan | > 30 | Low Clearance |
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay [7][8][9]
-
Preparation: Thaw cryopreserved human liver microsomes and dilute them in a phosphate buffer (pH 7.4). [10]2. Reaction Mixture: In a 96-well plate, combine the microsomal solution, the test compound, and an NADPH regenerating system (to ensure cofactor availability for CYP enzymes). [9]3. Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [6]5. Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression provides the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated. [6] Causality Behind Experimental Choices:
-
Liver Microsomes: This subcellular fraction is enriched with CYP enzymes, providing a cost-effective and high-throughput system to assess phase I metabolism. [6]* NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures that NADPH is not depleted during the incubation, allowing for a more accurate assessment of metabolic stability. [9]* Multiple Time Points: Sampling at multiple time points allows for the determination of the rate of metabolism and the calculation of key pharmacokinetic parameters.
Workflow Diagram: Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Plasma Protein Binding: The Unbound Fraction
Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues and interact with its pharmacological target. [11]High plasma protein binding can limit efficacy and alter the pharmacokinetic profile of a compound. Equilibrium dialysis is considered the gold standard method for determining the fraction of a drug that is unbound in plasma. [12][13] Exemplary Data & Benchmarks for this compound Derivatives:
| Compound | Fraction Unbound (fu, %) in Human Plasma | Benchmark Classification |
| Derivative A | 25 | Low Binding |
| Derivative B | 5 | Moderate Binding |
| Derivative C | < 1 | High Binding |
| Benchmark Drug 1 (Low) | e.g., Atenolol | > 10% |
| Benchmark Drug 2 (High) | e.g., Warfarin | < 1% |
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED) [11][14][15]
-
Device Preparation: Prepare a RED device, which consists of individual wells divided into two chambers by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through. [14]2. Sample Addition: Add plasma spiked with the test compound to one chamber (the donor chamber) and a buffer (e.g., PBS) to the other chamber (the receiver chamber). [11]3. Equilibration: Seal the device and incubate it at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium between the two chambers. [15]4. Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: Combine the samples with the corresponding blank matrix (blank plasma for the buffer sample and buffer for the plasma sample) to minimize matrix effects during analysis. Quantify the drug concentration in both chambers using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Causality Behind Experimental Choices:
-
Equilibrium Dialysis: This method directly measures the concentration of the free drug at equilibrium, providing a highly accurate and reliable assessment of plasma protein binding. [11]* Semipermeable Membrane: The choice of membrane with an appropriate molecular weight cutoff is critical to ensure that proteins are retained in the plasma chamber while allowing the unbound drug to diffuse freely. [14]* Matrix Matching: This step is crucial for accurate LC-MS/MS quantification by compensating for potential ion suppression or enhancement caused by the different matrices (plasma vs. buffer).
Workflow Diagram: Plasma Protein Binding (RED) Assay
Caption: Workflow for the plasma protein binding assay.
Synthesizing the Data: Building a Comprehensive ADME Profile
By integrating the data from these key in vitro assays, a comprehensive ADME profile for each this compound derivative can be constructed. This allows for a multi-parameter assessment and ranking of the compounds.
Integrated ADME Profile:
| Compound | Solubility | Permeability | Metabolic Stability | Plasma Protein Binding | Overall Assessment |
| Derivative A | High | High | Low Clearance | Low Binding | Favorable Profile: Good oral absorption and bioavailability are predicted. |
| Derivative B | Moderate | Moderate, Efflux Substrate | Moderate Clearance | Moderate Binding | Potential Liabilities: Efflux and moderate clearance may limit bioavailability. Further optimization is needed. |
| Derivative C | Low | Low | High Clearance | High Binding | Unfavorable Profile: Multiple liabilities suggest poor oral pharmacokinetics. |
Conclusion
This guide provides a robust framework for the systematic benchmarking of the ADME properties of this compound derivatives. By employing these standardized in vitro assays and interpreting the data within the context of established benchmarks, drug discovery teams can make more informed decisions, prioritize the most promising candidates, and ultimately increase the efficiency and success rate of their programs. The early and integrated assessment of ADME properties is not merely a screening exercise but a critical component of rational drug design in the pursuit of novel therapeutics.
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A Comparative Framework for Evaluating the Therapeutic Index of Novel Anticancer Agents: 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid versus Doxorubicin
In the landscape of oncology drug development, the paramount goal is to identify and advance therapeutic agents that exhibit potent anti-tumor activity while minimizing deleterious effects on healthy tissues. The therapeutic index (TI) serves as a critical quantitative measure of a drug's relative safety, defining the window between its effective and toxic doses.[1][2] This guide provides a comprehensive framework for evaluating the therapeutic index of a novel investigational compound, 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid, in comparison to the well-established chemotherapeutic agent, doxorubicin.
While extensive research has characterized the therapeutic profile of doxorubicin, public domain data on the biological activity of this compound is not currently available. Therefore, this document will first establish a detailed profile of doxorubicin's therapeutic index, supported by existing experimental data. Subsequently, it will outline a rigorous, step-by-step methodology that researchers and drug development professionals can employ to determine the therapeutic index of a novel chemical entity like this compound. This guide is designed to be a practical, scientifically-grounded resource for the preclinical evaluation of new anticancer drug candidates.
Doxorubicin: A Potent Anthracycline with a Narrow Therapeutic Window
Doxorubicin, an anthracycline antibiotic isolated from the bacterium Streptomyces peucetius, has been a cornerstone of chemotherapy regimens for decades.[3][4] It is widely used in the treatment of a broad spectrum of malignancies, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and hematological cancers.[4][5]
Mechanism of Action
Doxorubicin's primary anticancer mechanism involves its intercalation into DNA, thereby inhibiting the progression of topoisomerase II.[3][6] This action prevents the re-ligation of DNA strands during replication, leading to an accumulation of double-strand breaks and subsequent cell death.[3][7] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to DNA and cell membranes.[7][8]
Signaling Pathway of Doxorubicin-Induced Cytotoxicity
Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell apoptosis.
Therapeutic Index of Doxorubicin
The clinical utility of doxorubicin is significantly limited by its dose-dependent cardiotoxicity, which can lead to dilated cardiomyopathy and congestive heart failure.[9][10] This severe side effect underscores the narrow therapeutic window of doxorubicin. The therapeutic index is calculated as the ratio of the toxic dose to the effective dose. In preclinical settings, this is often represented as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50) in animal models, or the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% inhibitory concentration (IC50) in cancer cells in vitro.[1]
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For doxorubicin, IC50 values vary across different cancer cell lines, reflecting differential sensitivities.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| A549 | Lung Cancer | > 20 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
Data compiled from multiple sources. Note that IC50 values can vary based on experimental conditions such as incubation time and assay method.[3][8]
The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration.
| Animal Model | Route of Administration | Doxorubicin LD50 (mg/kg) |
| Mice | Intravenous | 17 |
This value serves as a critical measure of the acute toxicity of doxorubicin.[5]
A Proposed Framework for Evaluating this compound
To ascertain the therapeutic index of a novel compound like this compound, a systematic preclinical evaluation is necessary. The following sections outline the essential in vitro and in vivo studies required, providing detailed protocols and explaining the rationale behind each step.
Part 1: In Vitro Assessment of Efficacy and Selectivity
The initial phase of evaluation focuses on determining the compound's cytotoxic activity against a panel of cancer cell lines and assessing its selectivity for cancer cells over normal cells.
Caption: A streamlined workflow for the in vitro determination of a novel compound's efficacy and selectivity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, and a non-cancerous cell line like HK-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin (as a positive control) in culture medium. Treat the cells with a range of concentrations and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 and CC50 values are then calculated using non-linear regression analysis.
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity. By testing against both cancerous and non-cancerous cell lines, we can derive a selectivity index, which is an early indicator of the compound's potential therapeutic window.
Part 2: In Vivo Assessment of Efficacy and Toxicity
Following promising in vitro results, the evaluation proceeds to in vivo models to assess the compound's anti-tumor efficacy and systemic toxicity in a living organism.
Caption: A comprehensive workflow for the in vivo evaluation of a novel anticancer compound's therapeutic index.
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used to evaluate the in vivo efficacy of anticancer agents.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, doxorubicin, and different doses of this compound). Administer the compounds via a clinically relevant route (e.g., intravenous or oral) according to a predetermined schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. The ED50 (the dose that produces 50% of the maximal response) can be determined from the dose-response curve.
Rationale: This model provides a more physiologically relevant system to assess a compound's anti-tumor activity than in vitro cultures. It allows for the evaluation of factors such as drug bioavailability, metabolism, and tumor microenvironment interactions.
Acute toxicity studies are essential for determining the intrinsic toxicity of a compound and for dose selection in further studies.
-
Animal Model: Use a rodent species, typically mice, for initial toxicity screening.
-
Dose Administration: Administer single doses of this compound at increasing concentrations to different groups of mice via the intended clinical route.
-
Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Data Collection: Record the number of deaths in each dose group.
-
LD50 Calculation: Calculate the LD50 value using statistical methods such as the probit analysis.
Rationale: The LD50 provides a standardized measure of the acute toxicity of a compound. This value, in conjunction with the ED50 from efficacy studies, is crucial for calculating the therapeutic index and assessing the overall safety profile of the drug candidate.
Conclusion
The evaluation of a novel anticancer agent's therapeutic index is a multi-faceted process that requires a combination of rigorous in vitro and in vivo studies. While doxorubicin remains a potent therapeutic option, its clinical use is hampered by a narrow therapeutic window, primarily defined by its cardiotoxicity. For a new chemical entity such as this compound to be considered a viable clinical candidate, it must demonstrate a significantly improved therapeutic index compared to established agents like doxorubicin.
The experimental framework outlined in this guide provides a comprehensive and scientifically sound approach for determining the efficacy and toxicity of novel compounds. By systematically evaluating cytotoxicity, selectivity, in vivo anti-tumor activity, and systemic toxicity, researchers can generate the critical data necessary to make informed decisions about the further development of promising anticancer drug candidates. The ultimate goal is to advance therapies that are not only effective in combating cancer but also possess a superior safety profile, thereby improving patient outcomes.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(Pyrazin-2-yl)oxazole-4-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid (CAS No. 1083401-49-3). Adherence to these procedures is critical not only for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment.[1][2] The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to provide a self-validating system for waste management.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, necessitating its disposal as regulated chemical waste.[2][3][4] The specific hazards, classified under the Globally Harmonized System (GHS), dictate the required handling and disposal precautions.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Signal Word | Pictogram | Description |
| Acute Toxicity (Oral), Category 4 | H302 | Warning | GHS07 | Harmful if swallowed.[3][5] |
| Skin Irritation, Category 2 | H315 | Warning | GHS07 | Causes skin irritation.[3][6] |
| Serious Eye Irritation, Category 2 | H319 | Warning | GHS07 | Causes serious eye irritation.[3][6] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 | Warning | GHS07 | May cause respiratory irritation.[3][6] |
The causality is clear: the potential for this compound to cause significant irritation to the skin, eyes, and respiratory system, coupled with its oral toxicity, means it cannot be treated as benign waste.[3] These properties mandate its isolation from municipal waste streams and sewer systems to prevent human exposure and environmental contamination.[2][7]
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following engineering controls and PPE are mandatory. This is a direct response to the hazards identified in Table 1.
-
Engineering Controls : All handling of this compound, whether in solid or solution form, must occur within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols (H335).[3] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear tight-sealing safety goggles or a face shield to prevent eye contact (H319).[8]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact and irritation (H315).[7]
-
Body Protection : A lab coat is required to protect against incidental skin contact.[8]
-
Immediate Action Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate & Alert : Alert personnel in the immediate area and, if necessary, restrict access.
-
Ventilate : Ensure the chemical fume hood is operating.
-
Don PPE : Wear the full PPE described in Section 2.
-
Contain & Absorb : For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled waste container.[6][7] For liquid spills, cover with an inert absorbent material like sand, vermiculite, or silica gel.[3]
-
Collect : Once absorbed, scoop the material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Prohibit Entry to Drains : Under no circumstances should the spilled material or cleanup residue be allowed to enter drains or waterways.[3][9]
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by federal and local regulations and must be managed through your institution's Environmental Health and Safety (EHS) program.[1][2] The following workflow ensures compliance.
Sources
- 1. epa.gov [epa.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. achmem.com [achmem.com]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. aksci.com [aksci.com]
Personal protective equipment for handling 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid
Comprehensive Safety & Handling Guide: 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid
This document provides essential, field-tested guidance for the safe handling, use, and disposal of this compound (CAS No. 1083401-49-3). As a heterocyclic compound with potential applications in drug discovery and development, understanding its hazard profile is critical to ensuring laboratory safety and experimental integrity. This guide moves beyond mere compliance, offering a procedural and causal framework to empower researchers.
Hazard Identification and Risk Assessment: A Proactive Stance
Before any manipulation of this compound, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling protocols.[1]
GHS Classification Summary:
| Hazard Class | GHS Code | Description | Practical Implication for Researchers |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Accidental ingestion could lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Skin Irritation | H315 | Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis. Dermal protection is non-negotiable. |
| Eye Irritation | H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation upon contact. Eye protection is mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of the dust or aerosol can irritate the respiratory tract, leading to coughing or shortness of breath. Engineering controls are the first line of defense. |
The assigned GHS07 pictogram (exclamation mark) and "Warning" signal word immediately alert us to these moderate but significant hazards.[1][2] The core principle of our safety plan is exposure minimization . Every step that follows is designed to prevent the compound from coming into contact with personnel.
The Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified risks. The following protocol outlines the minimum required PPE for handling this compound in solid (powder) form.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified.
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed within a certified chemical fume hood.[1] This is the primary method to control respiratory exposure by capturing dust at the source.
-
Safety Shower & Eyewash Station: Ensure these are accessible and have been recently tested. Their location should be known to all personnel in the lab.[3]
Essential PPE Ensemble
The following table details the specific PPE required. The causality—the "why"—is just as important as the equipment itself.
| PPE Component | Specification | Rationale and Justification |
| Hand Protection | Nitrile or Butyl Rubber Gloves | These materials provide excellent protection against a range of chemicals, including heterocyclic carboxylic acids.[4] Always double-glove if there is a high risk of splashing or if handling for extended periods. Check for tears or punctures before use. |
| Eye & Face Protection | Tight-sealing safety goggles or a face shield worn over safety glasses | Standard safety glasses are insufficient. Due to the "serious eye irritation" (H319) hazard, tight-sealing goggles are required to protect against airborne dust.[5] A face shield provides an additional layer of protection against splashes during solution preparation.[4] |
| Body Protection | Flame-resistant laboratory coat | A fully buttoned lab coat protects the skin on the arms and torso from accidental spills and contamination.[6] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | While the fume hood is the primary control, a respirator is a crucial secondary defense against inhaling fine particulates, directly addressing the H335 "may cause respiratory irritation" warning.[4][5] Fit testing is essential for effectiveness. |
Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.
Workflow for Handling this compound
Caption: A sequential workflow for handling the compound, emphasizing safety at each stage.
Emergency Response & Disposal: Planning for Contingencies
Even with robust protocols, accidents can happen. A clear, pre-defined emergency plan is a hallmark of a safe laboratory environment.
Exposure and First Aid
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] | If skin irritation occurs or persists, seek medical advice.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[5] | Seek immediate medical attention.[7] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[7] | If breathing is difficult or irritation persists, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. Have the product container or label at hand.[1] |
Emergency Response Logic
Caption: Decision-making flow for different types of chemical exposure incidents.
Spill Management
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure your PPE is intact. If compromised, retreat and don a new set.
-
For a small powder spill, gently cover it with an inert absorbent material like sand or vermiculite.[1] Avoid raising dust.
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Do not use a standard vacuum cleaner.[3]
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
Waste Disposal
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in a designated, sealed, and clearly labeled hazardous waste container.[1][7]
-
Contaminated PPE: Disposable PPE, such as gloves and respirators, that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.[5]
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
By integrating this comprehensive safety framework into your laboratory operations, you build a self-validating system of protection that prioritizes the well-being of all personnel while ensuring the integrity of your research.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
-
Personal Protective Equipment (PPEs) - Safety Guideline. PharmaState Academy. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
